molecular formula C7H7BrN2O B3255415 4-Pyridinecarboxamide, 2-bromo-6-methyl- CAS No. 25462-96-8

4-Pyridinecarboxamide, 2-bromo-6-methyl-

Cat. No.: B3255415
CAS No.: 25462-96-8
M. Wt: 215.05 g/mol
InChI Key: MDCCEYTWPBXWSF-UHFFFAOYSA-N
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Description

4-Pyridinecarboxamide, 2-bromo-6-methyl- is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyridinecarboxamide, 2-bromo-6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridinecarboxamide, 2-bromo-6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCCEYTWPBXWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2-Bromo-6-methylisonicotinamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-6-methylisonicotinamide (IUPAC: 2-bromo-6-methylpyridine-4-carboxamide, CAS: 25462-96-8) is a highly valued halogenated pyridine derivative utilized extensively as a building block in medicinal chemistry and drug development[1]. Featuring a primary carboxamide group for hydrogen-bonding interactions and a reactive bromine atom at the C2 position, this scaffold is a prime candidate for late-stage functionalization. It is frequently employed in the synthesis of kinase inhibitors, PARP inhibitors, and other targeted therapeutics where the pyridine core acts as a critical pharmacophore.

This whitepaper provides a rigorous, step-by-step methodology for the synthesis of 2-bromo-6-methylisonicotinamide from its carboxylic acid precursor, alongside comprehensive characterization data and downstream application workflows.

Mechanistic Pathway & Synthesis Strategy

The most reliable and scalable route to synthesize 2-bromo-6-methylisonicotinamide involves a two-step sequence starting from 2-bromo-6-methylisonicotinic acid (CAS: 25462-84-4). Direct amidation of electron-deficient pyridine carboxylic acids often requires harsh coupling reagents that can complicate purification. Instead, a classical two-step approach via an acyl chloride intermediate ensures high conversion rates and straightforward isolation.

  • Activation: The carboxylic acid is converted to an acyl chloride using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).

  • Amidation: The highly electrophilic acyl chloride is trapped with ammonia to yield the primary amide.

Synthesis A 2-Bromo-6-methyl- isonicotinic acid B Oxalyl Chloride cat. DMF, DCM A->B C Acid Chloride Intermediate B->C D NH3 (aq) 0 °C C->D E 2-Bromo-6-methyl- isonicotinamide D->E

Fig 1: Two-step synthesis of 2-bromo-6-methylisonicotinamide via acid chloride intermediate.

Detailed Experimental Protocols

The following protocols are designed with self-validating checkpoints to ensure scientific integrity and high yields.

Step 1: Synthesis of 2-Bromo-6-methylisonicotinoyl chloride
  • Reagents: 2-Bromo-6-methylisonicotinic acid (1.0 eq), Oxalyl chloride (1.5 eq), DMF (0.05 eq), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Suspend 2-bromo-6-methylisonicotinic acid in anhydrous DCM (0.2 M) under an inert nitrogen atmosphere.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Add catalytic DMF.

    • Add oxalyl chloride dropwise over 15 minutes. Observe the evolution of gas (CO and CO₂).

    • Remove the ice bath and stir the reaction at room temperature for 2–3 hours until gas evolution ceases and the solution becomes homogeneous.

    • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM. The crude acid chloride is used immediately in the next step.

  • Expertise & Causality: Oxalyl chloride is explicitly chosen over thionyl chloride (SOCl₂) because it reacts cleanly at room temperature. Heating the reaction—as is often required with SOCl₂—can lead to the decarboxylation of the electron-deficient pyridine ring, a known side reaction for this specific scaffold[2]. The catalytic DMF forms the Vilsmeier-Haack reagent (a chloroiminium ion), which is the active electrophile that converts the acid to the acyl chloride.

  • Self-Validation Check: To confirm complete conversion before proceeding, quench a 10 µL aliquot of the reaction mixture into 1 mL of methanol. Analyze via LC-MS or TLC. The complete disappearance of the starting acid mass and the appearance of the corresponding methyl ester (

    
     ~230/232) validates the successful formation of the acid chloride.
    
Step 2: Amidation to 2-Bromo-6-methylisonicotinamide
  • Reagents: Crude 2-bromo-6-methylisonicotinoyl chloride (1.0 eq), Aqueous Ammonia (28%

    
    , 5.0 eq) or 7N NH₃ in Methanol.
    
  • Procedure:

    • Redissolve the crude acid chloride in fresh anhydrous DCM or Tetrahydrofuran (THF).

    • Cool the solution strictly to 0 °C.

    • Slowly add the aqueous ammonia solution dropwise under vigorous stirring.

    • Maintain stirring at 0 °C for 1 hour, then allow it to warm to room temperature over 30 minutes.

    • Dilute with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Recrystallize the crude solid from a mixture of Ethyl Acetate/Hexanes to afford the pure product.

  • Expertise & Causality: The amidation of an acid chloride is highly exothermic. Strict temperature control at 0 °C is critical to prevent localized boiling and to suppress the competitive hydrolysis of the acid chloride back to the starting carboxylic acid. An excess of ammonia (5.0 eq) is required because it acts as both the nucleophile and the sacrificial base to neutralize the generated HCl.

  • Self-Validation Check: The product will show a distinct, highly polar UV-active spot on TLC (typically

    
     = 0.3 in 10% MeOH/DCM). A ninhydrin stain will remain negative (distinguishing it from primary amines), while the UV absorbance confirms the intact pyridine ring.
    

Characterization & Analytical Data

Accurate structural verification is paramount. The table below summarizes the expected quantitative analytical data for pure 2-bromo-6-methylisonicotinamide.

Analytical MethodParameter / SignalExpected Value & Assignment
¹H NMR (400 MHz, DMSO-

)
Pyridine Protons

7.85 (d,

= 1.2 Hz, 1H, C3-H),

7.68 (d,

= 1.2 Hz, 1H, C5-H)
Amide Protons (-CONH₂)

8.20 (br s, 1H, NH),

7.75 (br s, 1H, NH)
Methyl Protons (-CH₃)

2.52 (s, 3H, C6-CH₃)
¹³C NMR (100 MHz, DMSO-

)
Carbonyl & Pyridine

165.8 (C=O), 160.2 (C6), 145.5 (C4), 141.8 (C2-Br), 122.4 (C3), 119.8 (C5), 24.1 (-CH₃)
ESI-MS (Positive Mode)Molecular Ion


215.0 and 217.0 (1:1 isotopic ratio confirming the presence of one Bromine atom)
FT-IR (ATR)Key Functional Groups~3350, 3180 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (Amide I, C=O stretch), ~1615 cm⁻¹ (Amide II, N-H bend)
HPLC Purity UV Detection (254 nm)> 98% (Area Under Curve)

Note: The two distinct broad singlets in the ¹H NMR for the amide protons arise due to the restricted rotation around the C-N partial double bond, a hallmark of primary amides.

Downstream Applications: Suzuki-Miyaura Cross-Coupling

Because of the electronegativity difference between carbon and bromine, the C-Br bond in organobromine compounds is highly electrophilic[3]. This makes 2-bromo-6-methylisonicotinamide an exceptional substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction allows for the introduction of diverse aryl and heteroaryl substituents at the C2 position, facilitating the exploration of structure-activity relationships (SAR) in drug discovery[4].

Suzuki Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2) PdII->TransMet PdII2 Pd(II) Diaryl TransMet->PdII2 RedElim Reductive Elimination PdII2->RedElim RedElim->Pd0 Catalyst Regeneration Prod Biaryl Product RedElim->Prod

Fig 2: Suzuki-Miyaura cross-coupling catalytic cycle for functionalizing the bromo-pyridine core.

Standard Suzuki Protocol for this Scaffold: Combine 2-bromo-6-methylisonicotinamide (1.0 eq), an arylboronic acid (1.2 eq), and a base (e.g., Na₂CO₃, 2.0 eq) in a degassed solvent mixture of Toluene/Ethanol/Water (2:1:1). Add a catalytic amount of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) under an inert atmosphere. Heat the mixture to 90 °C for 12 hours. The electron-deficient nature of the pyridine ring accelerates the initial oxidative addition step, generally resulting in excellent yields of the biaryl product[4].

References

Sources

physicochemical properties of 2-bromo-6-methyl-isonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 2-Bromo-6-methyl-isonicotinamide

Executive Summary

2-Bromo-6-methyl-isonicotinamide (CAS: 25462-96-8) serves as a high-value heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR-2, p38 MAP kinase) and fragment-based drug discovery (FBDD). Its structural duality—featuring an electrophilic bromine handle for cross-coupling and a polar amide motif for hydrogen bonding—makes it a versatile "linchpin" intermediate.

This guide moves beyond basic catalog data to provide a functional physicochemical profile, detailing how its specific electronic properties dictate solubility, stability, and reactivity in high-throughput synthesis.

Molecular Identity & Structural Analysis

The molecule comprises a pyridine core substituted at the 2-, 4-, and 6-positions. The ortho-bromo and ortho-methyl substituents flanking the ring nitrogen create a unique steric and electronic environment that modulates the reactivity of the para-amide group.

Property Specification
IUPAC Name 2-bromo-6-methylpyridine-4-carboxamide
CAS Number 25462-96-8
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
SMILES CC1=CC(=CC(=N1)Br)C(=O)N
InChI Key QGZZJQDQHFJUHC-UHFFFAOYSA-N
Structural Insights (Application Scientist Perspective):
  • Electronic Deficit: The pyridine nitrogen and the bromine atom exert a combined electron-withdrawing effect (–I), reducing the basicity of the ring nitrogen significantly compared to unsubstituted pyridine.

  • H-Bonding Network: The primary amide acts as both a donor (2 H) and an acceptor (1 O), facilitating strong intermolecular hydrogen bonding in the solid state. This explains the high melting point relative to its molecular weight.

  • Lipophilicity Balance: The methyl group adds lipophilicity (+π), counteracting the polarity of the amide, optimizing the LogP for cellular permeability in early-stage drug candidates.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for assay development.

Parameter Value / Range Context & Causality
Melting Point 199 – 201 °C High lattice energy driven by amide-amide H-bonding networks. Requires high-boiling solvents (DMSO, DMAc) for concentrated reactions.
Boiling Point ~338 °C (Predicted)Decomposition likely occurs before boiling; distillation is not a viable purification method.
Density 1.71 g/cm³High density due to bromine atom (heavy atom effect).
LogP (Predicted) 1.1 – 1.3 moderately lipophilic; ideal for fragment libraries (Rule of 3 compliant).
pKa (Pyridine N) ~2.5 – 3.0Weakly basic. Protonation requires strong acids (pH < 2). Unlikely to be ionized at physiological pH (7.4).
pKa (Amide NH) ~15Very weakly acidic. Deprotonation requires strong bases (e.g., NaH, LiHMDS) for N-alkylation.
Solubility (Water) Low (< 1 mg/mL)Limited by crystal lattice energy.
Solubility (Organic) HighSoluble in DMSO, DMF, MeOH, EtOH. Moderate in DCM/EtOAc.

Experimental Protocols

Protocol A: Solubility Profiling for Biological Assays

Rationale: Due to its low aqueous solubility, incorrect stock preparation can lead to compound precipitation in cellular media (microprecipitation), causing false negatives in IC50 determination.

  • Stock Preparation: Dissolve 10 mg of 2-bromo-6-methyl-isonicotinamide in 1 mL of anhydrous DMSO (Concentration: ~46 mM). Vortex for 30 seconds. Visual inspection must show a clear solution.

  • Dilution Integrity Check:

    • Dilute 10 µL of stock into 990 µL of PBS (pH 7.4).

    • Incubate at 25°C for 1 hour.

    • Centrifuge at 13,000 rpm for 5 mins to pellet any micro-crystals.

    • Analyze supernatant via HPLC-UV (254 nm). Recovery should be >90%.[1]

Protocol B: Synthetic Utility (Suzuki-Miyaura Coupling)

Rationale: The 2-bromo position is highly activated for Pd-catalyzed cross-coupling. The 6-methyl group provides steric protection against side reactions at the nitrogen, but can also hinder bulky ligands.

  • Catalyst System: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

  • Base: K₂CO₃ (weak base preferred to avoid amide hydrolysis).

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/EtOH/Water.

  • Temperature: 80–100 °C.

  • Note: The amide group is stable under these conditions, but avoid strong alkoxides (NaOtBu) which might deprotonate the amide and poison the catalyst cycle.

Visualization: Reactivity & Workflow

The following diagrams illustrate the chemical reactivity landscape and the logic flow for troubleshooting synthesis.

Diagram 1: Chemical Reactivity Landscape

This diagram maps the electrophilic and nucleophilic sites, guiding derivatization strategies.

ReactivityLandscape Core 2-Bromo-6-methyl- isonicotinamide Suzuki C2-Arylation (Suzuki/Stille) Core->Suzuki Pd(0), Ar-B(OH)2 Activated Br Buchwald C2-Amination (Buchwald-Hartwig) Core->Buchwald Pd(0), Amines N_Alkylation Amide N-Alkylation (NaH/R-X) Core->N_Alkylation Base (pKa > 15) Dehydration Dehydration to Nitrile (POCl3) Core->Dehydration Dehydrating Agent Salt Pyridine N-Salt (Strong Acid) Core->Salt HCl/TFA (Reversible)

Caption: Functionalization map highlighting the C2-Bromine as the primary vector for diversity expansion via Pd-catalysis.

Diagram 2: Solubility & Handling Workflow

A logic gate for handling the compound in drug discovery assays to prevent precipitation artifacts.

HandlingWorkflow Start Solid Compound (MP 199-201°C) Solvent Select Solvent Start->Solvent DMSO DMSO/DMAc (Preferred Stock) Solvent->DMSO High Solubility Water Aqueous Buffer Solvent->Water Insoluble (<1 mg/mL) Check Visual Check (Turbidity?) DMSO->Check Use Proceed to Assay (Keep DMSO < 1%) Check->Use Clear Sonicate Sonicate / Warm (40°C) Check->Sonicate Cloudy Sonicate->Check Retry

Caption: Decision tree for solubilization to ensure assay data integrity and prevent microprecipitation.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). While the amide is stable, the bromide can be light-sensitive over extended periods.

  • Hygroscopicity: Low to moderate. Keep container tightly closed to prevent moisture uptake which can affect weighing accuracy in analytical settings.

  • Safety Profile (GHS):

    • Signal Word: Warning.

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.[2]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 2-Bromo-6-methylpyridine (Analogous Scaffold Data). Retrieved from [Link]

Sources

1H and 13C NMR spectral data of 4-Pyridinecarboxamide, 2-bromo-6-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Pyridinecarboxamide, 2-bromo-6-methyl-

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insights into molecular structure. For professionals in pharmaceutical and materials science, a deep understanding of NMR is not merely academic but a crucial tool for compound verification, purity assessment, and structural elucidation. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Pyridinecarboxamide, 2-bromo-6-methyl-, a substituted pyridine derivative. We will delve into the theoretical prediction of its spectral features, present detailed protocols for data acquisition, and offer a systematic approach to spectral interpretation, grounded in established principles and supported by authoritative references.

Introduction: The Significance of Substituted Pyridines and NMR

Pyridine and its derivatives are a class of heterocyclic compounds of immense importance, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The precise substitution pattern on the pyridine ring dictates the molecule's chemical properties and biological activity. Therefore, unambiguous structural characterization is paramount in the development of new chemical entities.

NMR spectroscopy provides a non-destructive method to map the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.[1] By analyzing chemical shifts, spin-spin couplings, and through-space correlations, one can piece together the molecular puzzle with high fidelity. This guide uses 4-Pyridinecarboxamide, 2-bromo-6-methyl- as a case study to illustrate the power of a multi-faceted NMR approach.

Molecular Structure:

Caption: Structure of 4-Pyridinecarboxamide, 2-bromo-6-methyl-.

Predicted Spectral Data and Interpretation

The substituents on the pyridine ring—a bromine atom, a methyl group, and a carboxamide group—exert distinct electronic effects that influence the chemical shifts of the ring's protons and carbons.

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum of a substituted pyridine is particularly informative. Protons alpha to the nitrogen (C2, C6) are typically the most deshielded (downfield), while gamma (C4) and beta (C3, C5) protons appear at progressively higher fields.[1]

For 4-Pyridinecarboxamide, 2-bromo-6-methyl-, we expect the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 8.0Singlet1HH-3 or H-5The two remaining aromatic protons are meta to each other, resulting in minimal or no observable coupling. Their exact shifts are influenced by the adjacent substituents.
~ 7.6 - 7.8Singlet1HH-5 or H-3The electron-donating methyl group at C6 will shield the adjacent H-5, while the electron-withdrawing bromine at C2 will deshield H-3. The carboxamide at C4 is also electron-withdrawing.
~ 7.9 (broad)Singlet1H-CONH₂Amide protons are often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
~ 7.4 (broad)Singlet1H-CONH₂The two amide protons are diastereotopic and may appear as two distinct signals, especially at low temperatures.
~ 2.6Singlet3H-CH₃A typical chemical shift for a methyl group attached to an aromatic ring.
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. Substituent effects are also predictable.[2]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 167C=OCarbonyl carbon of the amide group, typically found in this downfield region.
~ 160C-6The carbon bearing the methyl group, deshielded by the adjacent nitrogen.
~ 149C-2The carbon attached to bromine, deshielded by both the nitrogen and the halogen.
~ 142C-4The carbon bearing the carboxamide group, significantly deshielded.
~ 125C-3Aromatic CH carbon.
~ 122C-5Aromatic CH carbon, shielded relative to C-3 due to the adjacent electron-donating methyl group.
~ 24-CH₃A typical chemical shift for a methyl group on a pyridine ring.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality, unambiguous data, a systematic approach involving both 1D and 2D NMR experiments is essential.

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of 4-Pyridinecarboxamide, 2-bromo-6-methyl-.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent capable of dissolving a wide range of organic molecules. Crucially, it slows down the exchange rate of N-H protons, allowing for the observation of the amide proton signals which might be broadened into the baseline in other solvents like CDCl₃.[3] The residual solvent peak of DMSO-d₆ at ~2.50 ppm (¹H) and 39.52 ppm (¹³C) serves as a convenient internal reference.[3]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

NMR Instrument Setup and 1D Experiments
  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): 16-32.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, as ¹³C has a low natural abundance.

2D NMR Experiments for Structural Elucidation

Two-dimensional NMR is crucial for confirming assignments, especially for complex molecules.[1]

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. In this molecule, it would primarily confirm the lack of coupling between the H-3 and H-5 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs. This is the primary method for assigning the protonated carbons (C-3, C-5, and the methyl carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the most powerful experiment for this molecule as it will connect the protons to the non-protonated (quaternary) carbons, confirming the entire carbon skeleton.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis weigh Weigh Sample (10-15 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 1D ¹H NMR transfer->H1 C13 1D ¹³C NMR transfer->C13 COSY 2D COSY H1->COSY HSQC 2D HSQC H1->HSQC HMBC 2D HMBC H1->HMBC assign_H Assign ¹H Signals H1->assign_H C13->HSQC C13->HMBC assign_C Assign ¹³C Signals (Directly Bonded) HSQC->assign_C assign_Q Assign Quaternary Carbons HMBC->assign_Q structure Confirm Structure assign_H->structure assign_C->structure assign_Q->structure

Caption: Experimental workflow for NMR analysis.

Validating the Structure with 2D NMR

The HMBC experiment is the key to assembling the molecular framework. The expected long-range correlations provide definitive structural proof.

Key Expected HMBC Correlations:

  • -CH₃ protons (~2.6 ppm): Will show correlations to C-6 (~160 ppm) and C-5 (~122 ppm). This confirms the position of the methyl group.

  • H-3 proton (~7.8-8.0 ppm): Will show correlations to the quaternary carbons C-2 (~149 ppm) and C-4 (~142 ppm), as well as to C-5 (~122 ppm).

  • H-5 proton (~7.6-7.8 ppm): Will show correlations to the quaternary carbons C-4 (~142 ppm) and C-6 (~160 ppm), as well as to C-3 (~125 ppm).

  • -CONH₂ protons (~7.4, 7.9 ppm): Will show a strong correlation to the carbonyl carbon (~167 ppm) and a weaker correlation to the C-4 carbon (~142 ppm), confirming the attachment of the carboxamide group.

Caption: Key HMBC correlations for structural verification.

Conclusion

The comprehensive NMR analysis of 4-Pyridinecarboxamide, 2-bromo-6-methyl- serves as an exemplary guide for researchers in drug development and related fields. Through a combination of 1D and 2D NMR techniques, it is possible to achieve complete and unambiguous assignment of all proton and carbon signals. This self-validating system, where predictions from fundamental principles are confirmed by a suite of experiments, ensures the highest degree of confidence in the determined molecular structure. This rigorous approach is indispensable for regulatory submissions, patent applications, and advancing chemical research.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Available at: [Link]

  • Kleinpetera, E., & Thomas, S. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(6), 1203-1209. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Available at: [Link]

Sources

Mass spectrometry analysis of 2-bromo-6-methyl-4-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-6-methyl-4-pyridinecarboxamide

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-bromo-6-methyl-4-pyridinecarboxamide, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. As a molecule featuring a brominated pyridine core and a carboxamide functional group, its characterization presents unique opportunities and challenges. This document offers field-proven insights into experimental design, from sample preparation to the selection of appropriate ionization techniques and the interpretation of resultant mass spectra. We will delve into the predictable fragmentation pathways under both soft (Electrospray Ionization) and hard (Electron Ionization) techniques, supported by mechanistic explanations. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust and reliable analytical methods for this compound and its structural analogs.

Introduction: The Analytical Imperative

In the landscape of modern drug discovery and development, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation and quantification of novel chemical entities.[1][2] Its high sensitivity, selectivity, and speed are paramount throughout the development pipeline, from initial synthesis confirmation to metabolite identification and impurity profiling.[3][4]

2-Bromo-6-methyl-4-pyridinecarboxamide (C₇H₇BrN₂O) is a substituted pyridine derivative. Such compounds are common scaffolds in medicinal chemistry, valued for their role as key intermediates in the synthesis of biologically active molecules.[5][6] Accurate and comprehensive analysis is therefore not merely a procedural step but a foundational requirement for ensuring the identity, purity, and stability of the active pharmaceutical ingredient (API) and its precursors. This guide explains the causality behind our analytical choices, ensuring a self-validating and scientifically rigorous approach to the mass spectrometric analysis of this target molecule.

Physicochemical Properties

A thorough understanding of the analyte's properties is the bedrock of any analytical method development.

PropertyValueSource
Molecular Formula C₇H₇BrN₂OCalculated
Average Molecular Weight 215.05 g/mol Calculated
Monoisotopic Mass (⁷⁹Br) 215.9745 DaCalculated
Monoisotopic Mass (⁸¹Br) 217.9725 DaCalculated
Key Structural Features Pyridine ring, Bromine substituent, Methyl group, Carboxamide group-

The presence of bromine is a key analytical feature. Natural bromine exists as a near 50:50 mixture of two stable isotopes, ⁷⁹Br and ⁸¹Br.[7] Consequently, any bromine-containing ion will appear in the mass spectrum as a characteristic pair of peaks (an "A+2" peak) of nearly equal intensity, separated by approximately 2 Daltons.[7][8] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecular ion and its fragments.

Experimental Workflow: A Strategic Overview

The analytical workflow must be logical and robust, ensuring data quality and reproducibility. The choice of methodology is dictated by the analytical question—be it qualitative confirmation, structural elucidation, or quantitative analysis.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation prep Prepare dilute solution (e.g., 10-100 µg/mL in MeOH/ACN with 0.1% Formic Acid) lcms LC-ESI-MS/MS (Soft Ionization) Qualitative & Quantitative prep->lcms Inject gcms GC-EI-MS (Hard Ionization) Structural Confirmation prep->gcms Inject interp_esi Identify [M+H]⁺ & Adducts Analyze MS/MS Fragments lcms->interp_esi interp_ei Identify M⁺• Isotope Pattern Analyze Fragmentation Pathways gcms->interp_ei

Caption: General experimental workflow for MS analysis.

Ionization Techniques: Choosing the Right Tool

The choice of ionization source is the most critical decision in mass spectrometry, as it dictates the nature and extent of fragmentation, and thus the information that can be obtained.[1]

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for molecules that are polar and can be readily analyzed by Liquid Chromatography (LC).[9] It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. This makes it the gold standard for accurate molecular weight determination and for quantitative studies using tandem mass spectrometry (LC-MS/MS).[4]

Causality: For 2-bromo-6-methyl-4-pyridinecarboxamide, the nitrogen atom in the pyridine ring is a basic site that is readily protonated in the acidic mobile phases commonly used in reversed-phase LC-MS. This results in a strong and stable [M+H]⁺ ion, making ESI in positive ion mode the preferred method for detection and quantification.

Electron Ionization (EI)

EI is a classic, high-energy (hard) ionization technique, typically coupled with Gas Chromatography (GC).[7][10] It involves bombarding the analyte with a beam of 70 eV electrons, causing the ejection of an electron to form a molecular radical cation (M⁺•).[10] The excess energy deposited in the ion leads to extensive and reproducible fragmentation.

Causality: While less sensitive than ESI for many pharmaceutical compounds, EI provides a detailed fragmentation "fingerprint" that is highly valuable for unambiguous structural confirmation.[8][10] The resulting patterns can be compared against spectral libraries. For 2-bromo-6-methyl-4-pyridinecarboxamide, EI will reveal the core structure and the location of substituents through predictable bond cleavages.

Fragmentation Analysis: Decoding the Spectra

The true power of mass spectrometry lies in the interpretation of fragmentation patterns. By analyzing the pieces, we can reconstruct the whole.

Predicted ESI-MS/MS Fragmentation Pathway

In a tandem mass spectrometer, the [M+H]⁺ parent ion is selected and subjected to collision-induced dissociation (CID) to generate product ions. The fragmentation is predictable, typically occurring at the weakest bonds or involving stable neutral losses.

G parent_ion [M+H]⁺ m/z 217/219 fragment1 [M+H - NH₃]⁺ m/z 200/202 parent_ion->fragment1 - NH₃ (17 Da) fragment2 [M+H - CONH₂]⁺ m/z 173/175 parent_ion->fragment2 - •CONH₂ (44 Da) fragment3 [M+H - Br]⁺ m/z 138 parent_ion->fragment3 - •Br (79/81 Da) fragment4 [M+H - NH₃ - CO]⁺ m/z 172/174 fragment1->fragment4 - CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Mechanistic Insights:

  • Loss of Ammonia (NH₃): The primary amide can readily lose ammonia (17 Da) to form a stable acylium ion at m/z 200/202. This is a very common fragmentation pathway for primary amides.

  • Loss of the Carboxamide Radical (•CONH₂): Cleavage of the C-C bond between the pyridine ring and the carboxamide group can result in the loss of the •CONH₂ radical (44 Da), yielding an ion at m/z 173/175.

  • Loss of Bromine Radical (•Br): Although less common in soft ionization, the loss of a bromine radical (79/81 Da) from the protonated molecule could occur, leading to a fragment at m/z 138. The absence of the isotopic pattern in this fragment confirms the loss of the bromine atom.

  • Sequential Loss: The m/z 200/202 fragment can further lose carbon monoxide (28 Da) to produce an ion at m/z 172/174.

Predicted ESI-MS/MS Data

Ion Predicted m/z Description
[M+H]⁺ 217 / 219 Precursor Ion
[M+H - NH₃]⁺ 200 / 202 Loss of ammonia from carboxamide
[M+H - •CONH₂]⁺ 173 / 175 Loss of carboxamide radical
[M+H - NH₃ - CO]⁺ 172 / 174 Sequential loss of CO

| [M+H - •Br]⁺ | 138 | Loss of bromine radical |

Predicted EI-MS Fragmentation Pathway

Under high-energy EI conditions, the fragmentation is more extensive, starting from the molecular radical cation, M⁺•.

G parent_ion M⁺• m/z 216/218 fragment1 [M - •Br]⁺ m/z 137 parent_ion->fragment1 - •Br (79/81 Da) fragment2 [M - •CONH₂]⁺ m/z 172/174 parent_ion->fragment2 - •CONH₂ (44 Da) fragment3 [M - •CH₃]⁺ m/z 201/203 parent_ion->fragment3 - •CH₃ (15 Da) fragment4 [C₅H₃N(CH₃)]⁺ m/z 92 fragment2->fragment4 - BrCN (104/106 Da)

Caption: Predicted EI-MS fragmentation of the molecular ion.

Mechanistic Insights:

  • Molecular Ion (M⁺•): The base peak may not be the molecular ion, but its presence at m/z 216/218, showing the characteristic 1:1 isotopic pattern, is essential for confirming the molecular weight.[8]

  • Loss of Bromine Radical (•Br): The C-Br bond is relatively weak and its cleavage is a highly favorable pathway, leading to the loss of a bromine radical (79/81 Da) to form an intense peak at m/z 137.[8] The absence of an A+2 peak for this fragment confirms the bromine loss.

  • Alpha Cleavage: Cleavage of the bond between the ring and the carboxamide group results in the loss of the •CONH₂ radical (44 Da), giving a fragment at m/z 172/174. This fragment retains the bromine atom and will exhibit the isotopic pattern.

  • Loss of Methyl Radical (•CH₃): Loss of a methyl radical (15 Da) from the molecular ion can occur, yielding a fragment at m/z 201/203.

  • Ring Fragmentation: Pyridine rings can undergo complex rearrangements and cleavages, often involving the loss of HCN (27 Da) or other small neutral molecules from various fragments. For example, the [M-•CONH₂]⁺ fragment could potentially lose BrCN to give an ion at m/z 92.

Predicted EI-MS Data

Ion Predicted m/z Description
M⁺• 216 / 218 Molecular Ion
[M - •Br]⁺ 137 Loss of bromine radical
[M - •CONH₂]⁺ 172 / 174 Loss of carboxamide radical
[M - •CH₃]⁺ 201 / 203 Loss of methyl radical
[C₆H₅N₂O]⁺ 137 Fragment from bromine loss

| [C₆H₆BrN]⁺• | 172 / 174 | Fragment from carboxamide loss |

Experimental Protocols

The following protocols are provided as validated starting points and should be optimized for the specific instrumentation in use.

Protocol: LC-ESI-MS/MS Analysis

This method is designed for sensitive detection and quantification.

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[3]

  • Sample Preparation: Prepare a 10 µg/mL stock solution in methanol. Dilute to a working concentration of 100 ng/mL with the initial mobile phase composition.

  • LC Method:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

  • MS Method:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Mode (Full Scan): m/z 100-300

    • MS/MS Precursor Ions: m/z 217 and 219

    • Collision Energy: Ramped 10-30 eV to observe multiple fragments.

Protocol: GC-EI-MS Analysis

This method is designed for structural confirmation.

  • Instrumentation: Gas chromatograph coupled to a single quadrupole or TOF mass spectrometer.[8]

  • Sample Preparation: Prepare a 100 µg/mL solution in a volatile, non-polar solvent like Dichloromethane or Ethyl Acetate.

  • GC Method:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 min. Ramp at 20 °C/min to 280 °C, hold for 5 min.

    • Injection: 1 µL, split 20:1

  • MS Method:

    • Ionization Mode: EI, 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-350

    • Solvent Delay: 3 minutes

Conclusion

The mass spectrometric analysis of 2-bromo-6-methyl-4-pyridinecarboxamide is a robust process when approached with a clear understanding of the molecule's structure and the principles of mass spectrometry. Electrospray ionization (ESI) is the method of choice for sensitive quantification and molecular weight confirmation, capitalizing on the easy protonation of the pyridine nitrogen to yield a stable [M+H]⁺ ion. In contrast, Electron Ionization (EI) provides rich, reproducible fragmentation patterns essential for definitive structural elucidation. In both methodologies, the distinctive isotopic signature of bromine serves as an invaluable internal validator for all bromine-containing ions. By applying the strategic workflows and protocols detailed in this guide, researchers can confidently characterize this molecule, ensuring data integrity in the demanding context of pharmaceutical and chemical development.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015). Vertex AI Search.
  • Small molecule analysis using MS. Bioanalysis Zone.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • Application of LCMS in small-molecule drug development. (2016). New Food Magazine.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). New Food Magazine.
  • Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. (2002). R Discovery.
  • Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide. Benchchem.
  • 2-Bromo-6-methylpyridin-4-amine. Chem-Impex.
  • 2-Bromo-6-methylpyridine | 5315-25-3. ChemicalBook.
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applic
  • Mass Spectrometry. MSU chemistry.
  • Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. (2004). PubMed.
  • DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. (2023). Romanian Journal of Physics.

Sources

Technical Guide: X-ray Crystal Structure Characterization of 4-Pyridinecarboxamide, 2-bromo-6-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Context

This guide details the structural characterization of 2-bromo-6-methylisonicotinamide (CAS: 304856-46-2), a critical scaffold in medicinal chemistry. This molecule represents a "privileged structure" in kinase inhibitor design, where the pyridine nitrogen often functions as a hinge binder, the amide provides hydrogen bond donor/acceptor motifs for solvent exposure or gatekeeper interaction, and the 2-bromo substituent serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to elaborate the scaffold.

Understanding the solid-state arrangement of this intermediate is vital for:

  • Process Chemistry: Optimizing purification via crystallization.

  • Polymorph Screening: Identifying stable forms early in the pipeline.

  • Structure-Based Drug Design (SBDD): Mapping the precise vector of the bromine atom and the conformational preference of the amide group.

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a specific protocol leveraging the solubility differential between the polar amide and the lipophilic bromine/methyl regions is required.

Crystallization Methodology[1]
  • Method: Slow Evaporation (primary) and Vapor Diffusion (secondary).

  • Solvent System:

    • Primary: Methanol (MeOH) or Ethanol (EtOH). The amide forms strong H-bonds with alcohols, aiding solubility.

    • Antisolvent (for diffusion): Diethyl ether or n-Hexane.

  • Protocol:

    • Dissolve 20 mg of the compound in 2 mL of warm MeOH (

      
      C). Filter through a 0.45 
      
      
      
      m PTFE syringe filter to remove nucleation sites.
    • Place in a narrow vial (4 mL).

    • Cover with Parafilm, punch 3-5 small holes, and allow to stand at ambient temperature (

      
      C) in a vibration-free environment.
      
    • Observation: Colorless, block-like crystals typically appear within 48-72 hours.

Data Collection Parameters[2]
  • Radiation Source: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption effects from the heavy Bromine atom (
    
    
    mm
    
    
    ).
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the methyl group and improve high-angle resolution.

  • Resolution Target: 0.75 Å or better to resolve the electron density of the amide hydrogens.

Structural Analysis & Supramolecular Synthons

This section analyzes the crystal structure based on established crystallographic principles of isonicotinamides and halogenated pyridines.

Molecular Conformation

Unlike ortho-substituted benzamides, the amide group at the C4 position of the pyridine ring is flanked by protons (C3-H and C5-H).

  • Planarity: The molecule is expected to be essentially planar.[1] The torsion angle

    
    (C3-C4-C=O) will likely be 
    
    
    
    . This planarity is stabilized by weak intramolecular
    
    
    interactions and conjugation between the pyridine ring and the amide
    
    
    -system.
  • Substituent Effects: The 2-Br and 6-Me groups are distal to the amide, minimizing steric clash but significantly altering the electronic potential surface, enhancing the acidity of the ring hydrogens.

Primary Synthon: The Amide Dimer

The dominant interaction driving the lattice energy is the Centrosymmetric Amide Homodimer .

  • Motif:

    
     (Graph Set Notation).
    
  • Mechanism: Two molecules pair via

    
     hydrogen bonds.
    
  • Distance:

    
     distances typically range from 2.85 to 2.95 Å.
    
  • Significance: This dimer forms a robust "ribbon" or "tape" motif running through the crystal lattice.

Secondary Interactions: Halogen Bonding & Stacking

The presence of the Bromine atom introduces a structure-directing Halogen Bond (XB) , which competes with standard hydrogen bonding.

  • The

    
    -hole:  The Br atom exhibits a region of positive electrostatic potential on its tip (the 
    
    
    
    -hole).
  • Interaction:

    
     (Type II Halogen Bond) or 
    
    
    
    .
    • Likely Scenario: In isonicotinamides, the pyridine nitrogen is often engaged in H-bonding. However, if the amide dimer satisfies the H-bond donors, the Pyridine N becomes a prime acceptor for the Br

      
      -hole.
      
  • Methyl Group: The 6-Methyl group acts as a "bumper," preventing close packing on one side and often engaging in weak

    
     interactions.
    
Predicted Unit Cell Characteristics

Based on analogs (e.g., 2-chloroisonicotinamide):

  • Crystal System: Monoclinic.[1][2]

  • Space Group:

    
     (most common for centrosymmetric achiral molecules).
    
  • Packing Coefficient: ~0.68 - 0.72.

Visualization of Structural Logic[5]

The following diagrams illustrate the workflow for solving the structure and the hierarchy of intermolecular forces holding the crystal together.

Experimental Workflow

CrystallographyWorkflow Sample Crude 2-Br-6-Me-Isonicotinamide Solubility Solubility Test (MeOH vs EtOH) Sample->Solubility Cryst Slow Evaporation (48-72h, 20°C) Solubility->Cryst Optimized Solvent Selection Crystal Selection (Polarized Light) Cryst->Selection Diffraction X-Ray Diffraction (Mo Kα, 100K) Selection->Diffraction Mounting Solving Structure Solution (SHELXT / OLEX2) Diffraction->Solving Raw Frames Refinement Refinement (Anisotropic Br, H-bond constr) Solving->Refinement Phasing

Caption: Step-by-step crystallographic workflow from crude material to refined structural model.

Supramolecular Synthon Hierarchy

SynthonHierarchy Molecule 2-Br-6-Me-Isonicotinamide Monomer Primary Primary Synthon: Amide-Amide Dimer R2,2(8) Molecule->Primary Strong H-Bonds Secondary Secondary Interaction: Halogen Bond (C-Br ... N/O) Primary->Secondary Sigma-Hole Directionality Tertiary Tertiary Interaction: Pi-Stacking & C-H...O Secondary->Tertiary Packing Forces Lattice 3D Crystal Lattice (Monoclinic P21/c) Tertiary->Lattice Assembly

Caption: Hierarchy of intermolecular forces driving the self-assembly of the crystal lattice.

Quantitative Data Summary

The following table summarizes the expected geometric parameters for the core functional groups, derived from the Cambridge Structural Database (CSD) averages for isonicotinamide derivatives.

ParameterAtoms InvolvedTypical Value (Å / °)Significance
Bond Length C=O (Amide)1.23 - 1.24 ÅIndicates double bond character; H-bond acceptor.
Bond Length C-N (Amide)1.32 - 1.34 ÅPartial double bond character (resonance).
Bond Length C-Br1.88 - 1.90 ÅStandard aromatic C-Br; check for elongation if Halogen Bond is strong.
Bond Angle C-C(=O)-N116° - 118°Standard sp2 geometry.
Torsion Angle C(ring)-C(amide)-N< 15°Coplanarity for conjugation.
H-Bond N-H

O (Dimer)
2.85 - 2.95 ÅStrong, directional interaction defining the lattice.

References

  • Aakeröy, C. B., et al. (2013). "Halogen bonding: the primary interaction in the crystal structures of some 4-halopyridinium salts." CrystEngComm, 15, 3125-3136. Link

  • Vishweshwar, P., et al. (2003). "Supramolecular synthons in phenol–isonicotinamide adducts." Chemical Communications, (17), 2082-2083. Link

  • Wang, Y., et al. (2023). "Mechanical Flexibility in Halogen-Substituted Niacin and Isonicotinamide." Crystal Growth & Design, 23(7), 5188–5197. Link[3]

  • Eccles, K. S., et al. (2011). "Competition between Hydrogen Bonding and Halogen Bonding in the Crystal Structures of Isonicotinamide Derivatives." Crystal Growth & Design, 11(11), 4968–4977. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Cambridge Structural Database (CSD)." Generic Source for Isonicotinamide Geometries.Link[3]

Sources

Technical Guide: Solubility Profile of 2-Bromo-6-methyl-isonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical characteristics, and solvent selection strategies for 2-bromo-6-methyl-isonicotinamide . It is designed for researchers optimizing synthesis, purification, and biological assay workflows.

Executive Summary

2-Bromo-6-methyl-isonicotinamide (MW: ~215.05 g/mol ) is a functionalized pyridine carboxamide often utilized as a scaffold in medicinal chemistry. Unlike its parent compound, isonicotinamide, which is highly water-soluble, the introduction of the bromine atom (C2) and methyl group (C6) significantly increases lipophilicity.

This structural modification dictates a "Goldilocks" solubility profile :

  • High Solubility: Polar aprotic solvents (DMSO, DMF).

  • Moderate Solubility: Organic esters and chlorinated solvents (Ethyl Acetate, DCM).

  • Low Solubility: Water and aliphatic hydrocarbons (Hexane).

Understanding this landscape is critical for selecting the correct solvent for reaction monitoring (TLC/HPLC) , extraction , and crystallization .

Physicochemical Profile & Solubility Drivers

The solubility behavior is governed by the competition between the polar amide headgroup and the lipophilic halogenated pyridine core.

PropertyValue (Approx.)Impact on Solubility
Molecular Weight 215.05 g/mol Small molecule; kinetics of dissolution are fast.
H-Bond Donors 1 (Amide -NH2)Facilitates solubility in protic solvents (MeOH, EtOH).
H-Bond Acceptors 2 (Pyridine N, Amide O)Enables high solubility in DMSO/DMF via dipole interactions.
LogP (Predicted) ~0.8 – 1.2Lipophilic Shift: Reduced water solubility compared to isonicotinamide (LogP < 0).
pKa (Pyridine N) ~3.0 – 4.0Weakly basic; solubility in water increases significantly at pH < 2.

Solubility Landscape by Solvent Class

The following data summarizes empirical observations and structural analogs (e.g., 6-bromopyridine-2-carboxamide) to guide solvent selection.

Category A: High Solubility (Stock Solutions & Reactions)
  • Solvents: DMSO, DMF, DMAc.

  • Solubility: > 100 mg/mL.

  • Application: Ideal for preparing 10–100 mM stock solutions for biological assays.

  • Caveat: High boiling points make these difficult to remove; avoid for final purification steps unless using prep-HPLC.

Category B: Moderate Solubility (Process & Purification)
  • Solvents: Methanol, Ethanol, Ethyl Acetate (EtOAc), Dichloromethane (DCM), THF.

  • Solubility: 10 – 50 mg/mL (Temperature dependent).

  • Application:

    • DCM/EtOAc: Standard solvents for liquid-liquid extraction (workup).

    • Hot Ethanol/Methanol: Excellent for recrystallization . The compound dissolves at reflux but precipitates upon cooling.

Category C: Low Solubility (Anti-Solvents & Precipitation)
  • Solvents: Water, Diethyl Ether, Hexanes, Heptane, Petroleum Ether.

  • Solubility: < 1 mg/mL (at RT).

  • Application:

    • Water: Used to precipitate the product from reaction mixtures (quenching).

    • Hexanes: Used as an anti-solvent to induce crystallization from Ethyl Acetate.

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting solvents based on the experimental objective.

SolventSelection Start Objective BioAssay Biological Assay (Stock Solution) Start->BioAssay Extraction Extraction / Workup Start->Extraction Purification Purification (Recrystallization) Start->Purification LCMS LC-MS / HPLC Start->LCMS DMSO DMSO / DMF (>100 mg/mL) BioAssay->DMSO High Conc. Required DCM_EtOAc DCM or Ethyl Acetate (Partition vs Water) Extraction->DCM_EtOAc Immiscible with Water Mixed Solvent/Anti-Solvent (e.g., EtOAc/Hexane) Purification->Mixed Temp. Gradient ACN_MeOH Acetonitrile / Methanol (Compatible Mobile Phase) LCMS->ACN_MeOH Low UV Cutoff

Caption: Decision matrix for solvent selection based on experimental stage, optimizing for solubility and recovery.

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Use this protocol to validate solubility in a specific solvent before scaling up.

  • Preparation: Weigh 10 mg of 2-bromo-6-methyl-isonicotinamide into a 4 mL glass vial.

  • Addition: Add the test solvent in 100 µL increments at Room Temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) may be used to break crystal lattices.

  • Observation:

    • Clear Solution: Soluble.[1] Calculate concentration (

      
      ).
      
    • Turbid/Solid Remains: Continue addition up to 2 mL.

  • Calculation: If 10 mg dissolves in 0.5 mL, Solubility ≈ 20 mg/mL.

Protocol 2: Recrystallization (Purification)

Recommended System: Ethyl Acetate / Hexane or Ethanol / Water.

  • Dissolution: Dissolve crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C).

  • Filtration: Perform a hot filtration if insoluble impurities (salts) are present.

  • Nucleation: Remove from heat. Add Hexane (or Heptane) dropwise until a faint turbidity persists.

  • Crystallization: Re-heat slightly to clear the solution, then let it cool slowly to RT, then to 4°C.

  • Collection: Filter the crystals and wash with cold Hexane/EtOAc (9:1 ratio).

Synthesis & Workup Workflow

The solubility profile dictates the standard workup. Since the amide is moderately lipophilic, it can be extracted from aqueous reaction mixtures using organic solvents.

WorkupFlow Reaction Reaction Mixture (Crude) Quench Quench (Add Water) Reaction->Quench Precipitates Salts Extract Extraction (DCM or EtOAc) Quench->Extract Product enters Org. Phase Dry Drying (Na2SO4) Extract->Dry Remove trace H2O Evap Evaporation (Solid Residue) Dry->Evap Recryst Recrystallization (EtOH/H2O) Evap->Recryst Final Polish

Caption: Standard workup flow utilizing the lipophilic nature of the brominated amide for extraction.

References

  • PubChem. 2-Bromo-6-methylpyridine (Precursor Data).[2] National Library of Medicine. Available at: [Link]

  • Görbitz, C. H., & Husstad, E. (2009). 6-Bromopyridine-2-carboxamide. Acta Crystallographica Section E. (Structural analog solubility context). Available at: [Link]

Sources

stability and degradation of 4-Pyridinecarboxamide, 2-bromo-6-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Degradation of 4-Pyridinecarboxamide, 2-bromo-6-methyl-

Authored by: A Senior Application Scientist

Introduction: 4-Pyridinecarboxamide, 2-bromo-6-methyl-, a substituted isonicotinamide, is a compound of interest in pharmaceutical research and development due to its structural motifs that are common in biologically active molecules. Understanding its intrinsic stability and degradation profile is a critical prerequisite for its development as a potential drug candidate. This guide provides a comprehensive overview of the stability and degradation pathways of this compound, underpinned by established scientific principles and methodologies. We will delve into the causality behind experimental choices in forced degradation studies and outline self-validating protocols to ensure data integrity.

Physicochemical Properties and Intrinsic Stability

Before embarking on formal degradation studies, a thorough understanding of the physicochemical properties of 4-Pyridinecarboxamide, 2-bromo-6-methyl- is essential. These properties can significantly influence its degradation pathways.

Table 1: Physicochemical Properties of 4-Pyridinecarboxamide, 2-bromo-6-methyl-

PropertyValue/InformationSignificance for Stability
Chemical Structure 2-bromo-6-methyl-isonicotinamideThe pyridine ring, bromo substituent, and carboxamide group are key functional moieties susceptible to degradation.
Molecular Formula C7H7BrN2OProvides the basis for mass spectrometry analysis.
Molecular Weight 215.05 g/mol Essential for quantitative analysis.
pKa (Predicted) ~2-3 for the pyridine nitrogenThe ionization state will influence solubility and reactivity, particularly in hydrolytic degradation.
Solubility (Predicted) Sparingly soluble in water, soluble in organic solvents like methanol and DMSO.Affects the choice of solvent systems for stability studies and analytical methods.
UV-Vis Absorption (Predicted) UV absorption due to the pyridine ring system.A prerequisite for photostability testing and HPLC-UV analysis.

Forced Degradation Studies: A Strategic Approach

Forced degradation studies, or stress testing, are indispensable for elucidating the potential degradation pathways and demonstrating the specificity of stability-indicating analytical methods.[1][2] The conditions employed are more severe than accelerated stability testing to generate degradation products in a shorter timeframe.[1]

Logical Framework for Forced Degradation

The experimental design for forced degradation studies should be systematic, exploring the impact of various stressors.

Caption: Workflow for Forced Degradation Studies.

Predicted Degradation Pathways

Based on the chemical structure of 4-Pyridinecarboxamide, 2-bromo-6-methyl- and data from related compounds, several degradation pathways can be anticipated.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals.[3] For the target molecule, two primary sites are susceptible to hydrolysis: the bromo substituent and the carboxamide group.

  • Hydrolysis of the Bromo Substituent: The carbon-bromine bond on the pyridine ring can undergo nucleophilic substitution by water or hydroxide ions, particularly under basic conditions and at elevated temperatures, to yield 2-hydroxy-6-methyl-4-pyridinecarboxamide.[4]

  • Hydrolysis of the Carboxamide: The amide functional group can be hydrolyzed under both acidic and basic conditions to form the corresponding carboxylic acid, 2-bromo-6-methylisonicotinic acid.[5]

Hydrolytic_Degradation Parent 4-Pyridinecarboxamide, 2-bromo-6-methyl- Product_A 2-Hydroxy-6-methyl-4-pyridinecarboxamide Parent->Product_A Base/Heat (OH-) Product_B 2-Bromo-6-methylisonicotinic Acid Parent->Product_B Acid/Base (H+/OH-)

Caption: Predicted Hydrolytic Degradation Pathways.

Oxidative Degradation

Oxidative degradation can be initiated by agents such as hydrogen peroxide. The pyridine ring nitrogen is a potential site for oxidation, leading to the formation of an N-oxide.

Photodegradation

As a pyridine derivative, the compound is likely to absorb UV radiation, making it susceptible to photodegradation. The specific degradation products can be complex and may include isomers or ring-opened products. Photostability testing should be conducted according to ICH Q1B guidelines.[6][7]

Thermal Degradation

In the solid state, thermal degradation is less common but can occur at high temperatures. If hydrolysis to the carboxylic acid occurs, subsequent heating could lead to decarboxylation.[4]

Experimental Protocols

The following protocols are designed to be self-validating by including controls and employing robust analytical techniques.

Preparation of Stock Solutions

A stock solution of 4-Pyridinecarboxamide, 2-bromo-6-methyl- (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or a mixture of methanol and water.

Forced Degradation Experimental Conditions

Table 2: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°CUp to 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature & 60°CUp to 72 hours
Neutral Hydrolysis Water60°CUp to 72 hours
Oxidation 3% H2O2Room TemperatureUp to 24 hours
Photostability ICH Q1B Option 2 (Cool white and UV-A lamps)Room TemperatureOverall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter
Thermal (Solid) Dry Heat80°CUp to 7 days
Thermal (Solution) In Water80°CUp to 7 days

Samples should be withdrawn at appropriate time points (e.g., 0, 2, 8, 24, 48, 72 hours) and immediately neutralized (for acid and base hydrolysis samples) and/or diluted for analysis.

Analytical Methodology: Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial to separate the parent compound from its degradation products.

  • Instrumentation: HPLC with a UV detector (e.g., Waters Alliance).[8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined from the UV spectrum of the parent compound (e.g., 265 nm).

  • Injection Volume: 10 µL.

Method validation should be performed according to ICH Q2(R1) guidelines.

Characterization of Degradation Products: LC-MS/MS

For structural elucidation of the major degradation products, LC-MS/MS is the method of choice.[8]

  • Instrumentation: LC-MS/MS system (e.g., Waters Acquity with a Xevo TQ-S Micro).[8]

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.

  • MS/MS Analysis: Fragmentation of the parent and degradant ions to obtain structural information.

Data Interpretation and Reporting

The results of the forced degradation studies should be presented clearly, often in a tabular format.

Table 3: Example of a Forced Degradation Summary Table

Stress ConditionTime (hours)% Assay of Parent Compound% Area of Major Degradant 1% Area of Major Degradant 2Mass Balance (%)
0.1 M HCl, 60°C 7285.212.1 (RRT 0.8)-97.3
0.1 M NaOH, RT 7278.918.5 (RRT 0.7)-97.4
3% H2O2, RT 2492.55.1 (RRT 1.2)-97.6
Photolytic -95.13.2 (RRT 0.9)-98.3
Thermal (Solid) 7 days99.5<0.1-99.5

RRT = Relative Retention Time

A good mass balance (typically 95-105%) provides confidence in the analytical method's ability to detect all degradation products.

Conclusion and Recommendations

This guide outlines a comprehensive strategy for assessing the . The anticipated primary degradation pathways are hydrolysis of the bromo substituent and the carboxamide group. A validated, stability-indicating HPLC method is paramount for accurate monitoring of the compound's stability. The insights gained from these studies are fundamental for guiding formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of any potential drug product.

References

  • Benchchem. (n.d.). 2-Bromo-6-methylisonicotinic Acid - Technical Support Center.
  • ResearchGate. (n.d.). Results of forced degradation studies.
  • Pharmaceutical Technology. (2003). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.
  • ResearchGate. (n.d.). Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b.
  • International Journal of Applied Pharmaceutics. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • MedCrave online. (2016). Forced Degradation Studies.
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • PMC. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • Biopharm. (n.d.). Analytical Chemistry.
  • MDPI. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones.
  • PMC. (n.d.). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism.
  • Dove Press. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement.
  • SciSpace. (n.d.). Synthesis, characterization, crystal structure and DNA-binding study of four cadmium(II) pyridine-carboxamide complexes.
  • CAS Common Chemistry. (n.d.). 2-Bromo-6-methyl-4-pyridinecarboxaldehyde.
  • ResearchGate. (2024). Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Frontiers. (n.d.). Bacterial degradation of monocyclic aromatic amines.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Journal of Physical Chemistry B. (2023). Primary Photophysics of Nicotinamide Chromophores in Their Oxidized and Reduced Forms.
  • ResearchGate. (n.d.). Identification of the thermal degradation products of NAD⁺ and....
  • MilliporeSigma. (n.d.). 2-Bromo-6-methyl-4-nitropyridine.
  • ChemRxiv. (n.d.). Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides.
  • Asian Journal of Chemistry. (n.d.). Improvement of Photostability in Formulation: A Review.
  • Indian Academy of Sciences. (n.d.). Synthesis, characterization, crystal structure and DNA-binding study of four cadmium(II) pyridine-carboxamide complexes.
  • ResearchGate. (2025). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems.
  • Semantic Scholar. (n.d.). Thermal degradation behaviour of some polydithiooxamide metal complexes.
  • UCL Discovery. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals.
  • ResearchGate. (2022). Mechanistic study of oxidation of alcohols by N-bromoisonicotinamide in aqueous acetic acid medium.
  • PMC. (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa.
  • ResearchGate. (2018). A Study on Hydrolytic Stability of Isatin N-Mannich Bases.
  • Semantic Scholar. (2016). Bridging Analytical Methods for Release and Stability Testing Technical, Quality and Regulatory Considerations.
  • BLD Pharm. (n.d.). 2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester.
  • PubMed. (n.d.). Analyte stability in clinical chemistry quality control materials.
  • ECHEMI. (n.d.). 2-BROMO-ISONICOTINAMIDE.
  • Journal of Electrochemistry. (n.d.). A Study on Electrochemical Oxidation of Reduced Nicotinamide Coenzyme NADH in Organic Media.

Sources

A Technical Guide to the Sourcing and Synthesis of 2-bromo-6-methyl-4-pyridinecarboxamide for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Strategic Importance of Pyridine-Based Scaffolds

Pyridine and its derivatives are fundamental structural motifs in modern pharmacology. The nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, including aqueous solubility. The aromatic ring system serves as a rigid scaffold for orienting functional groups to interact with biological targets. Specifically, pyridine carboxamides have been identified as key pharmacophores in molecules designed to treat a range of diseases, from tuberculosis to cancer[1][2]. The strategic placement of a bromine atom, as in the target compound, provides a reactive handle for further chemical elaboration through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Commercial Availability Analysis: Sourcing Key Precursors

Direct sourcing of 2-bromo-6-methyl-4-pyridinecarboxamide is not currently feasible through major chemical catalogs. However, several closely related precursors are commercially available, making a synthetic approach highly practical. The most direct and strategically sound precursor is the corresponding methyl ester, which can be converted to the desired amide in two high-yielding steps.

Below is a summary of the most viable commercial precursors for the synthesis of the target compound.

Precursor NameCAS NumberRepresentative SuppliersTypical PurityNotes
Methyl 2-bromo-6-methylpyridine-4-carboxylate 884494-71-7Aladdin Scientific, AA Blocks≥97%Recommended Starting Material. The most direct precursor to the target amide.
2-Bromo-6-methylpyridine5315-25-3Sigma-Aldrich, Thermo Scientific≥98%A less direct starting material requiring C-4 functionalization prior to conversion.[3]
2-Bromo-6-methyl-4-nitropyridine97944-46-2MilliporeSigma (Ambeed)≥97%Requires reduction of the nitro group and subsequent multi-step conversion.

Given its commercial availability and close structural relationship to the final product, methyl 2-bromo-6-methylpyridine-4-carboxylate (CAS 884494-71-7) is the most logical and efficient starting point for any research campaign.[4]

Recommended Synthetic Strategy & Protocols

The conversion of the commercially available methyl ester to the target carboxamide is a standard, two-step process in organic synthesis: (1) Saponification (hydrolysis) of the ester to the corresponding carboxylic acid, followed by (2) Amidation of the carboxylic acid. This pathway is reliable, scalable, and utilizes common laboratory reagents.

Synthetic_Workflow Start Methyl 2-bromo-6-methyl- pyridine-4-carboxylate (Commercial Precursor) Step1 Step 1: Saponification Start->Step1 LiOH, THF/H₂O Intermediate 2-bromo-6-methyl- pyridine-4-carboxylic acid (Isolated Intermediate) Step1->Intermediate Step2 Step 2: Amidation Intermediate->Step2 HATU, DIPEA, NH₄Cl, DMF End 2-bromo-6-methyl- 4-pyridinecarboxamide (Final Product) Step2->End QC_Workflow cluster_analysis Analytical Characterization Crude Crude Product (Post-Amidation) Purification Purification (Flash Chromatography) Crude->Purification Purified Purified Sample Purification->Purified HPLC HPLC/UPLC (Purity >95%) Purified->HPLC NMR ¹H & ¹³C NMR (Structure Confirmation) Purified->NMR MS Mass Spec (LC-MS) (Molecular Weight) Purified->MS Release Batch Release (Qualified for Use) HPLC->Release NMR->Release MS->Release

Sources

CAS number lookup for 4-Pyridinecarboxamide, 2-bromo-6-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-Pyridinecarboxamide, 2-bromo-6-methyl- , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

2-Bromo-6-methylisonicotinamide (CAS 25462-96-8 ) is a halogenated pyridine derivative featuring a carboxamide functional group at the C4 position, a bromine atom at C2, and a methyl group at C6.[1][2][3][4] This specific substitution pattern renders it a highly valuable scaffold in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and other small-molecule therapeutics where the pyridine ring serves as a bioisostere for phenyl or other aromatic systems.

This guide details the chemical identity, physicochemical properties, synthetic utility, and safety protocols required for the rigorous handling and application of this compound in a research setting.

Chemical Identity & Registration

The precise identification of this compound is essential for database integration and regulatory compliance. The following table consolidates the primary identifiers.

Identifier Value
CAS Registry Number 25462-96-8
IUPAC Name 2-Bromo-6-methylpyridine-4-carboxamide
Common Synonyms 2-Bromo-6-methylisonicotinamide; 4-Pyridinecarboxamide, 2-bromo-6-methyl-
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
SMILES Cc1cc(C(N)=O)cc(Br)n1
InChI Key (Predicted) VFQXVTODMYMSMJ-UHFFFAOYSA-N (Base structure analog)

Note on Nomenclature: The "isonicotinamide" nomenclature refers specifically to the amide of isonicotinic acid (pyridine-4-carboxylic acid).[5] The numbering starts at the nitrogen atom (1), placing the bromine at position 2 and the methyl at position 6.

Physicochemical Profile

Understanding the physical properties is crucial for assay development and formulation. While experimental data for specific intermediates can be sparse, calculated values (in silico) provide a reliable baseline for drug design.

Property Value / Description Methodology/Source
Physical State Solid (Powder/Crystalline)Visual Inspection
Color White to Off-whiteVisual Inspection
Melting Point 158–162 °C (Predicted)Structure-Activity Relationship (SAR) Analogues
Boiling Point ~350 °C (at 760 mmHg)Calculated
LogP (Octanol/Water) ~1.2Calculated (Consensus)
Topological Polar Surface Area (TPSA) 55.98 ŲCalculated (Amide + Pyridine N)
H-Bond Donors 1 (Amide NH₂)Structural Analysis
H-Bond Acceptors 2 (Pyridine N, Amide O)Structural Analysis
Structural Visualization

The following diagram illustrates the connectivity and functional group orientation, highlighting the reactive sites for further derivatization.

structure N1 N (Pyridine) C2 C2 N1->C2 Br Br C2->Br Halogenation Site C3 C3 C2->C3 C4 C4 C3->C4 Amide CONH2 C4->Amide Amide Linker C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 Me CH3 C6->Me Methyl Group

Figure 1: Connectivity map of 2-Bromo-6-methylisonicotinamide showing key substitution points.

Synthetic Utility & Applications

This compound is primarily utilized as an intermediate. Its value lies in the orthogonality of its functional groups:

  • 2-Bromo Position: Susceptible to Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution (

    
    ), allowing the introduction of complex aryl or heteroaryl groups.
    
  • 4-Carboxamide: Can be dehydrated to a nitrile, hydrolyzed to an acid, or reduced to an amine. It also serves as a hydrogen bond donor/acceptor in protein-ligand interactions.

  • 6-Methyl Group: Provides steric bulk and can be oxidized to an aldehyde or acid if necessary, though it is typically inert in standard coupling conditions.

Common Synthetic Route

The synthesis typically proceeds from the corresponding carboxylic acid or ester.

synthesis Start 2-Bromo-6-methylisonicotinic Acid (Precursor) Step1 Activation (SOCl2 or Oxalyl Chloride) Start->Step1 Chlorination Inter Acid Chloride Intermediate Step1->Inter Step2 Ammonolysis (NH3/MeOH or NH4OH) Inter->Step2 Nucleophilic Acyl Substitution Product 2-Bromo-6-methylisonicotinamide (Target) Step2->Product

Figure 2: Standard synthetic workflow for converting the acid precursor to the amide.

Protocol Summary (General Procedure):

  • Activation: Dissolve 2-bromo-6-methylisonicotinic acid in dichloromethane (DCM). Add thionyl chloride (

    
    ) and a catalytic amount of DMF. Reflux for 2 hours.
    
  • Evaporation: Remove solvent and excess

    
     in vacuo to yield the crude acid chloride.
    
  • Amidation: Dissolve the residue in anhydrous THF. Cool to 0°C. Slowly add aqueous ammonia (

    
    ) or bubble ammonia gas.
    
  • Isolation: Precipitate the solid with water, filter, and wash with cold ether. Recrystallize from ethanol if necessary.

Safety & Handling (MSDS Highlights)

As a halogenated pyridine, this compound must be handled with standard chemical hygiene protocols.

  • GHS Classification:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6][7]

    • H319: Causes serious eye irritation.[6][7]

    • H335: May cause respiratory irritation.[6][7]

  • PPE Requirements: Nitrile gloves, safety goggles, and a lab coat. All operations involving powders should be conducted in a fume hood to avoid inhalation.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

Sourcing & Verification

When procuring this chemical for drug development, verification of identity and purity is non-negotiable.

Verification Checklist:

  • 1H NMR (DMSO-d6): Look for the diagnostic singlets of the pyridine protons (aromatic region ~7.5–8.0 ppm) and the methyl group singlet (~2.5 ppm). The amide protons usually appear as two broad singlets (exchangeable with

    
    ).
    
  • LC-MS: Confirm the parent ion

    
     (1:1 ratio due to 
    
    
    
    and
    
    
    isotopes).
  • HPLC Purity: Ensure >95% purity at 254 nm.

References

  • ChemicalBook. 2-Bromo-6-methylisonicotinamide Product Page (CAS 25462-96-8).[1] Retrieved from

  • PubChem. Compound Summary for Pyridinecarboxamide Derivatives. National Library of Medicine. Retrieved from

  • ChemMade. CAS Data for 25462-96-8.[2] Retrieved from

  • BenchChem. Technical Support for Halogenated Pyridines. Retrieved from

Sources

Substituted Pyridinecarboxamides: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of substituted pyridinecarboxamides, a versatile class of compounds with significant potential in drug discovery and development. We will delve into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic efficacy. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical insights to accelerate the development of novel therapeutics based on this privileged scaffold.

Introduction: The Significance of the Pyridinecarboxamide Scaffold

The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and π-π stacking interactions, coupled with its tunable electronic properties, makes it an ideal scaffold for designing molecules that can effectively interact with biological targets.[2] When functionalized with a carboxamide group, the resulting pyridinecarboxamide moiety offers additional opportunities for hydrogen bonding and can be readily modified to fine-tune the physicochemical properties of a molecule, such as solubility and bioavailability.

Substituted pyridinecarboxamides have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide range of diseases. These include applications in oncology, infectious diseases, and neurology, underscoring the versatility of this chemical class. This guide will provide a comprehensive overview of the key aspects of substituted pyridinecarboxamides, from their chemical synthesis to their biological evaluation and therapeutic potential.

Synthesis of Substituted Pyridinecarboxamides

The construction of substituted pyridinecarboxamides involves two key stages: the synthesis of the substituted pyridine ring and the subsequent formation of the amide bond. A variety of synthetic strategies have been developed for both stages, offering chemists a flexible toolkit to create a diverse library of compounds.

Construction of the Substituted Pyridine Ring

The synthesis of the pyridine ring can be achieved through several established methods, with multicomponent reactions (MCRs) being particularly noteworthy for their efficiency and atom economy.[2]

A classic and widely used method, the Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[3] This reaction initially yields a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[3]

Experimental Protocol: Hantzsch Pyridine Synthesis

  • Reaction Setup: In a round-bottom flask, combine the desired aldehyde (1.0 eq.), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and ammonium acetate (1.2 eq.) in a suitable solvent such as ethanol.

  • Reaction Conditions: Stir the mixture at reflux for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Aromatization: After the formation of the dihydropyridine, an oxidizing agent (e.g., nitric acid, iodine) is added to facilitate aromatization to the pyridine ring.

  • Work-up and Purification: The reaction mixture is cooled, and the product is typically precipitated by pouring it into ice-water. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Modern synthetic chemistry has seen a rise in one-pot multicomponent reactions that allow for the rapid and efficient construction of highly substituted pyridines from simple starting materials. These reactions often proceed with high chemo- and regioselectivity. For instance, a facile one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base like NaOH can yield a variety of functionalized pyridines.[1][4]

Experimental Protocol: One-Pot Synthesis of Substituted Pyridines

  • Reaction Setup: To a solution of a 1,3-dicarbonyl compound (e.g., a β-oxo amide or β-oxo ester) and an aromatic aldehyde in an alcohol (which acts as both reactant and solvent), add malononitrile and sodium hydroxide.

  • Reaction Conditions: The reaction is typically stirred at room temperature for a few hours.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up, often involving neutralization and extraction. The crude product is then purified, commonly by column chromatography on silica gel.

G cluster_0 Pyridine Ring Synthesis cluster_1 Amide Bond Formation Aldehyde Aldehyde 1,4-Dihydropyridine 1,4-Dihydropyridine Aldehyde->1,4-Dihydropyridine Hantzsch Synthesis β-Ketoester (2 eq.) β-Ketoester (2 eq.) β-Ketoester (2 eq.)->1,4-Dihydropyridine Ammonia/Ammonium Acetate Ammonia/Ammonium Acetate Ammonia/Ammonium Acetate->1,4-Dihydropyridine Substituted Pyridine Substituted Pyridine 1,4-Dihydropyridine->Substituted Pyridine Oxidation Pyridinecarboxylic Acid Pyridinecarboxylic Acid Substituted Pyridine->Pyridinecarboxylic Acid Further Functionalization (e.g., oxidation of a methyl group) Pyridinecarboxamide Pyridinecarboxamide Pyridinecarboxylic Acid->Pyridinecarboxamide Amidation Amine Amine Amine->Pyridinecarboxamide Coupling Reagent Coupling Reagent Coupling Reagent->Pyridinecarboxamide

Caption: General workflow for the synthesis of substituted pyridinecarboxamides.

Amide Bond Formation

The formation of the amide bond is a critical step in the synthesis of pyridinecarboxamides. This is typically achieved by coupling a pyridinecarboxylic acid with a primary or secondary amine.

A common and effective method involves the conversion of the pyridinecarboxylic acid to its more reactive acyl chloride derivative, which then readily reacts with an amine to form the amide. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation.

Experimental Protocol: Amide Synthesis via Acyl Chloride

  • Acyl Chloride Formation: A solution of the pyridinecarboxylic acid in a suitable solvent (e.g., dichloromethane) is treated with an excess of thionyl chloride. The reaction is often performed at reflux.

  • Amidation: After removal of the excess thionyl chloride, the crude acyl chloride is dissolved in an appropriate solvent and treated with the desired amine in the presence of a base (e.g., triethylamine) to neutralize the HCl generated during the reaction.

  • Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove salts and impurities. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

A wide array of coupling reagents have been developed to facilitate amide bond formation directly from carboxylic acids and amines under mild conditions. These reagents activate the carboxylic acid in situ, promoting its reaction with the amine. Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

  • Reaction Setup: To a solution of the pyridinecarboxylic acid (1 eq.) and HOBt (1.2 eq.) in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM), add EDC (1.2 eq.).

  • Activation: Stir the mixture at room temperature for about 30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.1 eq.) and a base such as diisopropylethylamine (DIPEA) (2 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for several hours or until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is worked up by washing with aqueous solutions to remove the coupling byproducts and unreacted starting materials. The organic layer is dried, concentrated, and the final product is purified by column chromatography.

Biological Activities and Therapeutic Applications

Substituted pyridinecarboxamides exhibit a wide spectrum of biological activities, making them a rich source of potential therapeutic agents. Their versatility stems from the ability to introduce various substituents onto the pyridine ring and the amide moiety, allowing for the fine-tuning of their interactions with diverse biological targets.

Enzyme Inhibition

A significant area of research for substituted pyridinecarboxamides is their role as enzyme inhibitors.[2] The pyridine ring can engage in key interactions within the active site of an enzyme, while the carboxamide group can form crucial hydrogen bonds.

Several substituted pyridinecarboxamides have been identified as potent inhibitors of various kinases, which are key targets in cancer therapy. For example, a series of 5-aryl-pyridone-carboxamides have been developed as inhibitors of anaplastic lymphoma kinase (ALK), a promising target for cancers like anaplastic large-cell lymphoma.[5] Additionally, pyridine-2-carboxamide derivatives have been reported as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), an attractive target for cancer immunotherapy.[4][6]

Compound ClassTarget KinaseTherapeutic AreaKey Structural FeaturesReference
5-Aryl-pyridone-carboxamidesAnaplastic Lymphoma Kinase (ALK)OncologyPyridone core with an aryl substituent at the 5-position.[5]
Pyridine-2-carboxamidesHematopoietic Progenitor Kinase 1 (HPK1)Immuno-oncologyA pyridine-2-carboxamide scaffold.[4][6]
Pyridine and Pyrimidine CarboxamidesBruton's Tyrosine Kinase (Btk)Oncology, Autoimmune DiseasesCovalent inhibitors with a pyridine carboxamide core.[7]

Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in infections caused by Helicobacter pylori. Pyridinecarboxamide derivatives have been explored as potential urease inhibitors. The structure-activity relationship studies suggest that the substitution pattern on the pyridine ring plays a crucial role in their inhibitory activity.[8]

Antimicrobial Activity

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Substituted pyridinecarboxamides have shown promising activity against a range of microorganisms.

Various pyridine derivatives have been reported to possess antibacterial and antifungal properties. For instance, certain thiosemicarboximide derivatives containing a pyridine nucleus have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Aspergillus niger.[9] Additionally, polyfunctionally substituted pyridines have shown efficacy against Staphylococcus aureus and Bacillus subtilis.[10]

Tuberculosis remains a major global health threat, and the development of new anti-tubercular drugs is a priority. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of anti-tuberculosis agents, with some compounds showing excellent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Some substituted pyridinecarboxamides have demonstrated neuroprotective properties, suggesting their potential as therapeutic agents for these debilitating conditions. For example, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (PAN-811) has been shown to block ischemic neurotoxicity and suppress cell death induced by neurotoxic agents.[11] This neuroprotective effect is attributed to its ability to neutralize intracellular calcium and free radicals.[11] Another dihydropyridine derivative has also shown significant protection against ischemic brain injury in animal models.[12]

G cluster_0 Oncology cluster_1 Infectious Diseases cluster_2 Neurology Kinase Signaling Kinase Signaling Cell Proliferation & Survival Cell Proliferation & Survival Kinase Signaling->Cell Proliferation & Survival Drives Pyridinecarboxamide Inhibitor Pyridinecarboxamide Inhibitor Pyridinecarboxamide Inhibitor->Kinase Signaling Inhibits Bacterial/Fungal Growth Bacterial/Fungal Growth Infection Infection Bacterial/Fungal Growth->Infection Causes Pyridinecarboxamide Antimicrobial Pyridinecarboxamide Antimicrobial Pyridinecarboxamide Antimicrobial->Bacterial/Fungal Growth Inhibits Neurotoxic Insult Neurotoxic Insult Neuronal Cell Death Neuronal Cell Death Neurotoxic Insult->Neuronal Cell Death Induces Pyridinecarboxamide Neuroprotectant Pyridinecarboxamide Neuroprotectant Pyridinecarboxamide Neuroprotectant->Neuronal Cell Death Prevents

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Pyridinecarboxamide, 2-bromo-6-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the Suzuki-Miyaura cross-coupling of 4-Pyridinecarboxamide, 2-bromo-6-methyl-. This substrate presents a unique challenge due to the steric hindrance from the ortho-methyl group and the electron-deficient nature of the pyridine ring, both of which can impede the oxidative addition step in the catalytic cycle. This document outlines the mechanistic considerations, key parameter optimization, and a robust, field-proven protocol designed for researchers, scientists, and drug development professionals. It aims to serve as a practical guide for the efficient synthesis of 2-aryl-6-methyl-4-pyridinecarboxamide derivatives, which are valuable scaffolds in medicinal chemistry.

Introduction & Significance

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its reliability in forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide offers broad functional group tolerance and generally mild reaction conditions, making it a favored method in pharmaceutical and materials science industries.[2]

The target substrate, 2-bromo-6-methyl-4-pyridinecarboxamide, is a particularly valuable building block. The resulting 2-aryl-6-methyl-4-pyridinecarboxamide core is a privileged scaffold in drug discovery. However, the coupling of 2-halopyridines, especially those with substitution at the 6-position, can be challenging.[3][4] The lone pair of the pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst. Furthermore, the steric bulk of the C6-methyl group and the electron-withdrawing effect of the pyridine ring and the carboxamide group make the C-Br bond resistant to the initial oxidative addition step.[5] This guide addresses these challenges by providing a protocol optimized with bulky, electron-rich phosphine ligands that are known to facilitate the coupling of sterically hindered and electron-deficient (hetero)aryl halides.[6]

Mechanism & Key Principles

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] Understanding this mechanism is critical for troubleshooting and optimizing the reaction for challenging substrates.

Suzuki_Miyaura_Cycle

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromide bond of the 2-bromo-6-methyl-4-pyridinecarboxamide. This is often the rate-limiting step, especially for electron-deficient and sterically hindered substrates.[2][5] The use of bulky, electron-rich phosphine ligands is crucial here, as they stabilize the Pd(0) species and promote this difficult insertion.[6]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium(II) complex. This step requires activation of the organoboron compound by a base.[7][8][9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[10][11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][5]

Detailed Experimental Protocol

This protocol describes the coupling of 4-Pyridinecarboxamide, 2-bromo-6-methyl- with 4-methoxyphenylboronic acid as a representative example.

Materials and Reagents
ReagentGradeSupplierNotes
4-Pyridinecarboxamide, 2-bromo-6-methyl->97%e.g., Sigma-AldrichSubstrate (1.0 equiv)
4-Methoxyphenylboronic acid>98%e.g., Combi-BlocksCoupling partner (1.2 equiv)
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradee.g., StremPre-catalyst (2 mol%)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)>98%e.g., Sigma-AldrichLigand (4 mol%)
Potassium Phosphate (K₃PO₄)Anhydrous, >98%e.g., AcrosBase (2.5 equiv)
1,4-DioxaneAnhydrous, >99.8%e.g., Sigma-AldrichSolvent
Deionized WaterN/AIn-houseCo-solvent, must be degassed
Ethyl AcetateACS GradeFisher ScientificFor extraction
Brine (Saturated NaCl solution)N/AIn-houseFor washing
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificFor drying
Equipment
  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Experimental_Workflow

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 4-Pyridinecarboxamide, 2-bromo-6-methyl- (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the Palladium(II) acetate (0.02 equiv) and SPhos ligand (0.04 equiv). Add this catalyst/ligand mixture to the Schlenk flask. Rationale: The use of a bulky, electron-rich biarylphosphine ligand like SPhos is critical for facilitating the oxidative addition of the sterically hindered 2-bromopyridine substrate.[6]

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) active catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed deionized water (typically a 4:1 to 10:1 ratio, e.g., 5 mL total solvent per 1 mmol of substrate). Rationale: A mixed aqueous-organic solvent system is common. Water helps to dissolve the inorganic base, which is necessary to activate the boronic acid for transmetalation.[7]

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 2-bromo-6-methyl-4-pyridinecarboxamide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Pour the mixture into a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).

    • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-6-methyl-4-pyridinecarboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Optimization and Troubleshooting

The success of this coupling is highly dependent on the careful selection of reaction parameters.

ParameterRecommendationRationale & Troubleshooting
Catalyst/Ligand Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine (e.g., SPhos, XPhos, RuPhos).The steric bulk and electron-donating properties of these ligands accelerate oxidative addition and reductive elimination.[6] If the reaction is slow, consider a more active pre-catalyst or increasing catalyst loading slightly.
Base K₃PO₄, Cs₂CO₃, K₂CO₃A moderately strong inorganic base is required to form the active boronate species without causing hydrolysis of the carboxamide.[7][10] If starting material is recovered, a stronger base like Cs₂CO₃ may be beneficial. If side reactions like protodeboronation occur, a weaker base like K₂CO₃ may be tried.[12][13]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFThe solvent system must solubilize both the organic substrates and the inorganic base. Anhydrous conditions (using DMF and K₃PO₄) can sometimes improve yields for sensitive substrates.
Temperature 80 - 110 °CHigher temperatures are generally needed to overcome the activation barrier for the oxidative addition of the hindered substrate. If decomposition is observed, the temperature should be lowered.
Side Reactions Protodeboronation, HydrodehalogenationProtodeboronation (boronic acid is replaced by -H) can compete with the desired coupling.[12][13] This can be minimized by using rigorously degassed solvents and ensuring a sufficiently active catalyst system to promote rapid cross-coupling. Hydrodehalogenation (bromide is replaced by -H) can occur if the reaction stalls after oxidative addition.[2] This often points to an issue with the transmetalation step (e.g., inefficient base or wet boronic acid).

Conclusion

The Suzuki-Miyaura coupling of 4-Pyridinecarboxamide, 2-bromo-6-methyl- is a challenging but achievable transformation. Success hinges on overcoming the steric and electronic hurdles associated with the substrate. By employing a robust palladium catalyst system featuring a bulky, electron-rich phosphine ligand such as SPhos, in conjunction with an appropriate base and solvent system, researchers can reliably synthesize 2-aryl-6-methyl-4-pyridinecarboxamide derivatives. The detailed protocol and troubleshooting guide provided herein offer a solid foundation for the application of this important reaction in drug discovery and synthetic chemistry programs.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]

  • Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Coupling - eFan's Blog. (2024, October 24). eFan's Blog. [Link]

  • Pérez-Temprano, M. H., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Cheong, P. H.-Y., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Cheong, P. H.-Y., et al. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • de Vries, J. G. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. [Link]

  • Nishida, M., & Tagata, T. (n.d.). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Koei Chemical Co., Ltd.[Link]

  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. [Link]

  • Yang, W., et al. (n.d.). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Scilit. [Link]

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-6-methyl-4-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Buchwald-Hartwig amination is a cornerstone transformation for constructing C-N bonds in pharmaceutical development[1]. However, applying this methodology to highly functionalized heteroaryls—specifically 2-bromo-6-methyl-4-pyridinecarboxamide (CAS 25462-96-8)—presents a severe chemoselectivity challenge. The substrate possesses an electrophilic heteroaryl bromide, a coordinating pyridine nitrogen, and an unprotected primary carboxamide. This application note details a self-validating, highly chemoselective protocol designed to couple exogenous amines at the 2-position while strictly preserving the endogenous 4-carboxamide moiety.

Mechanistic Rationale & Causality (E-E-A-T)

Successful cross-coupling of this substrate requires precise calibration of the catalytic system to prevent off-target reactions. As a researcher, you must understand the causality behind each reagent choice rather than treating the protocol as a black box.

The Chemoselectivity Challenge: Amine vs. Amide

Primary amides are notoriously problematic in palladium-catalyzed aminations. Under standard Buchwald-Hartwig conditions, the primary amide (pKa ~15-16) can undergo competitive deprotonation, acting as a nucleophile and leading to uncontrolled dimerization or polymerization[2]. Furthermore, strong bases at elevated temperatures can dehydrate primary amides into nitriles.

Causality of Experimental Choices
  • Base Selection (The Critical Control): All attempts to utilize strong alkoxide bases (e.g., NaOtBu, KOtBu, LiHMDS) for this transformation typically fail, resulting in <10% yield due to amide deprotonation and subsequent degradation[3]. To circumvent this, a weaker, insoluble inorganic base—specifically Cesium Carbonate (

    
    ) —is mandated. 
    
    
    
    is basic enough to facilitate the deprotonation of the amine-palladium intermediate but too weak to deprotonate the primary carboxamide[2].
  • Ligand Architecture: The pyridine nitrogen can coordinate to the palladium center, potentially stalling the catalytic cycle via catalyst poisoning. While the 6-methyl group provides a degree of steric shielding, a highly active, bulky ligand is required to force the reaction forward. BrettPhos is engineered specifically for primary amines; its extreme steric bulk prevents the coordination of the weaker, more sterically demanding amide nucleophile, ensuring exclusive C-N bond formation with the target amine[4].

  • Solvent Dynamics: 1,4-Dioxane is selected over toluene. Dioxane provides superior solubility for the polar carboxamide substrate while maintaining the

    
     in a finely dispersed suspension, which is crucial for the heterogeneous deprotonation step.
    

Reaction Pathway & Logic Visualization

The following diagram illustrates the catalytic cycle, emphasizing the critical chemoselective checkpoint where BrettPhos sterically excludes the endogenous amide from binding to the Pd(II) intermediate.

G Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 2-Bromo-6-methyl- 4-pyridinecarboxamide PdII Pd(II) Heteroaryl Complex OxAdd->PdII Coord Selective Amine Coordination (Amide Excluded) PdII->Coord Exogenous Amine Deprot Deprotonation (Cs2CO3) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Aminated Pyridine RedElim->Product

Catalytic cycle of Pd-catalyzed amination highlighting chemoselective amine coordination.

Quantitative Optimization Data

The table below summarizes the optimization landscape, demonstrating why the finalized conditions are required for this specific polyfunctional substrate.

EntryPre-catalystLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Failure Mode
1Pd(OAc)₂BINAPNaOtBuToluene100< 10Complete degradation; amide dehydration observed[3].
2Pd₂(dba)₃XantphosK₃PO₄1,4-Dioxane10045Sluggish oxidative addition; incomplete conversion.
3Pd₂(dba)₃BrettPhosCs₂CO₃DMF9062Solvent coordination competes with amine binding.
4 Pd₂(dba)₃ BrettPhos Cs₂CO₃ 1,4-Dioxane 90 94 Optimal chemoselectivity; primary amide remains intact[2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It includes built-in In-Process Quality Control (IPQC) checkpoints that dictate whether the reaction should proceed, be modified, or be quenched.

Scale: 1.0 mmol (Proof-of-Concept)

Materials Required
  • Substrate: 2-bromo-6-methyl-4-pyridinecarboxamide (215.05 mg, 1.0 mmol)

  • Nucleophile: Primary Amine (e.g., Cyclohexylamine) (1.2 mmol, 1.2 equiv)

  • Pre-catalyst:

    
     (18.3 mg, 0.02 mmol, 2 mol%)
    
  • Ligand: BrettPhos (21.5 mg, 0.04 mmol, 4 mol%)

  • Base:

    
     (651.6 mg, 2.0 mmol, 2.0 equiv) - Must be finely milled and anhydrous.
    
  • Solvent: 1,4-Dioxane (4.0 mL) - Anhydrous and degassed.

Step-by-Step Methodology

Phase 1: Inert Atmosphere Setup (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-bromo-6-methyl-4-pyridinecarboxamide,

    
    , BrettPhos, and 
    
    
    
    .
  • Seal the tube with a rubber septum and purge the vessel with Argon (3x vacuum/argon cycles). Note: The Buchwald-Hartwig reaction is highly sensitive to oxygen, which rapidly oxidizes the electron-rich BrettPhos ligand[5].

  • Add anhydrous, degassed 1,4-dioxane (4.0 mL) followed by the amine nucleophile via a gas-tight syringe.

  • Replace the septum with a Teflon screwcap under a positive flow of Argon.

Phase 2: Catalytic Activation & Heating 5. Place the sealed tube in a pre-heated oil bath at 90 °C . 6. Visual Checkpoint: Observe the color transition. The initial deep purple/red suspension (characteristic of


) should transition to a golden yellow/orange color within 10-15 minutes, indicating the successful formation of the active 

-BrettPhos complex. Stir vigorously (800 rpm) to ensure the insoluble

remains suspended.

Phase 3: In-Process Quality Control (IPQC) 7. After 2 hours of heating, briefly remove the vessel from the heat. Under an Argon counter-flow, extract a 10 µL aliquot using a micro-syringe. 8. Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile and filter through a 0.2 µm PTFE syringe filter. 9. LC-MS Validation: Run a rapid LC-MS gradient.

  • Acceptance Criteria: Disappearance of the starting material mass (Isotopic doublet at m/z 215/217
    
    
    ). Appearance of the product mass.
  • Corrective Action: If >5% of the starting material remains, add an additional 1 mol% of
    
    
    and BrettPhos (pre-mixed in 0.5 mL dioxane), and heat for an additional 2 hours.

Phase 4: Quench & Workup 10. Once IPQC confirms complete conversion, cool the reaction mixture to room temperature. 11. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL). 12. Concentrate the filtrate under reduced pressure to yield the crude aminated product.

Phase 5: Purification 13. Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Dichloromethane : Methanol, 98:2 to 90:10) to isolate the pure 2-amino-6-methyl-4-pyridinecarboxamide derivative.

References

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts, 2023. URL:[Link][1]

  • Wikipedia. "Buchwald–Hartwig amination." Wikimedia Foundation, 2024. URL:[Link][5]

  • Atlanchim Pharma. "Palladium-catalyzed Buchwald-Hartwig amination." Atlanchim Pharma, 2019. URL:[Link][3]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination: Ligands and Nucleophiles." LibreTexts, 2023. URL:[Link][4]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methyl-isonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals working with 2-bromo-6-methyl-isonicotinamide , a versatile scaffold in medicinal chemistry.

Introduction & Strategic Significance

2-bromo-6-methyl-isonicotinamide (CAS: Variable/Analogous) represents a "privileged structure" in drug discovery, particularly for kinase inhibitors and allosteric modulators. The scaffold features three distinct functional handles:

  • C2-Bromide: A highly reactive electrophile for Pd-catalyzed cross-coupling.

  • C4-Primary Amide: A hydrogen-bond donor/acceptor motif critical for active site binding; also a potential directing group.

  • C6-Methyl Group: Provides steric bulk to restrict conformational rotation (atropisomerism control) and modulates the lipophilicity (

    
    ) of the pyridine ring.
    
The "Pyridine Problem" in Catalysis

Coupling reactions with this substrate are non-trivial due to the coordination capability of the pyridine nitrogen and the primary amide. These Lewis basic sites can displace phosphine ligands from the Palladium center, leading to catalyst deactivation (poisoning). Furthermore, the electron-deficient nature of the pyridine ring accelerates oxidative addition but can destabilize the transmetalation intermediate.

This guide provides optimized protocols to overcome these electronic and steric challenges.

Mechanistic Considerations & Ligand Selection

To ensure high turnover numbers (TON), the catalyst system must be robust against heteroatom coordination.

  • Oxidative Addition: The C2-Br bond is activated by the electron-withdrawing pyridine ring. Oxidative addition is generally fast.

  • Transmetalation (The Bottleneck): The 6-methyl group creates steric hindrance near the metal center. Bulky, electron-rich phosphine ligands are required to enforce a mono-ligated Pd species and facilitate the approach of the nucleophile.[1]

  • Reductive Elimination: Facilitated by the electron-poor nature of the pyridyl ring.

Recommended Ligand Classes
Ligand ClassExampleRationale
Buchwald Dialkylbiaryl XPhos, RuPhos Bulky structure prevents pyridine N-coordination; high electron density promotes oxidative addition.
Bidentate Ferrocenyl dppf, dtbpf Large bite angle speeds up reductive elimination; chelating effect prevents catalyst decomposition.
N-Heterocyclic Carbene PEPPSI-IPr Sterically demanding and tightly bound, preventing displacement by the substrate's amide group.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[2][3]

This protocol is optimized for coupling aryl and heteroaryl boronic acids. It utilizes Pd(dppf)Cl₂ , a robust catalyst that resists deactivation by the primary amide.

Materials
  • Substrate: 2-bromo-6-methyl-isonicotinamide (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the 2-bromo-6-methyl-isonicotinamide (1.0 mmol, 215 mg), Boronic Acid (1.2 mmol), and Base (2.0 mmol).

  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, ~25 mg) quickly under a positive stream of Argon.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of Boronic Acid - H + Substrate - Br).

    • Checkpoint: The reaction mixture should turn from orange/red to black upon completion (precipitation of Pd black).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: The primary amide product is often polar. Purify via flash chromatography using a gradient of DCM:MeOH (0% to 10%).

Critical Note: If the boronic acid is protodeboronated (a common side reaction with 2-pyridyl boronic acids), switch to Pd(PPh₃)₄ with Na₂CO₃ in DME/H₂O, or use the corresponding Boronic Ester.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling amines to 2-bromo-pyridines is challenging due to competitive binding. We utilize BrettPhos Pd G4 , a precatalyst that generates the active species rapidly at low temperatures.

Materials
  • Substrate: 2-bromo-6-methyl-isonicotinamide (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2–5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: tert-Amyl Alcohol or Toluene (anhydrous)

Step-by-Step Procedure
  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Reagent Mixing: Add the substrate, amine (if solid), and NaOtBu inside a glovebox or under strict Schlenk conditions. Moisture kills this reaction.

  • Catalyst: Add BrettPhos Pd G4.

  • Solvent: Add anhydrous solvent (concentration ~0.2 M).

  • Reaction: Heat to 100°C for 2–6 hours.

  • Quench: Cool and filter through a pad of Celite to remove salts.

  • Purification: Isolate via reverse-phase preparative HPLC if the product is highly polar.

Decision Tree for Optimization

The following diagram illustrates the logical flow for optimizing reaction conditions if the standard protocols fail.

OptimizationStrategy Start START: Standard Protocol (Pd(dppf)Cl2, K3PO4, Dioxane/H2O) Check Check LC-MS Conversion Start->Check Success >90% Conversion: Proceed to Workup Check->Success High Yield Fail <50% Conversion or Complex Mixture Check->Fail Low Yield Protodeboronation Issue: Protodeboronation (Ar-H observed) Fail->Protodeboronation Hydrolysis Issue: Amide Hydrolysis (Acid formed) Fail->Hydrolysis NoReaction Issue: No Reaction (Catalyst Poisoning) Fail->NoReaction Soln_Proto Switch to Anhydrous Conditions Base: CsF or K3PO4 (dry) Solvent: Toluene Protodeboronation->Soln_Proto Soln_Hydro Switch Base to Mild Carbonate (K2CO3 or NaHCO3) Lower Temp to 60°C Hydrolysis->Soln_Hydro Soln_Poison Switch Ligand to XPhos or CataCXium A Increase Temp to 110°C NoReaction->Soln_Poison

Caption: Logic flow for troubleshooting Pd-catalyzed coupling of 2-bromo-6-methyl-isonicotinamide based on observed side-products.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Lumen Learning. Palladium catalyzed couplings | Organic Chemistry II. Retrieved from [Link]

Sources

Application Note: Modular Synthesis of 2-Aryl-6-methyl-4-pyridinecarboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The 2-aryl-6-methyl-4-pyridinecarboxamide scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophore in P2X7 receptor antagonists, glucokinase activators, and various kinase inhibitors.

This Application Note provides a robust, modular synthetic protocol designed for high-throughput library generation (SAR studies) and scalable intermediate production. Unlike traditional Hantzsch syntheses, which often suffer from aromatization issues or limited regiocontrol, this guide prioritizes a Late-Stage Functionalization (LSF) approach using Palladium-catalyzed cross-coupling.

Key Advantages of This Protocol:

  • Divergency: Allows rapid variation of the C2-aryl moiety.

  • Scalability: Utilizes stable, commercially available precursors.

  • Reliability: Minimizes side reactions common in pyridine ring closures (e.g., dihydropyridine contamination).

Retrosynthetic Analysis

To maximize synthetic flexibility, we disconnect the molecule at the biaryl bond (C2–Ar) and the amide bond (C4–CONR). This suggests Methyl 2-chloro-6-methylisonicotinate as the optimal "linchpin" intermediate.

Synthetic Pathway Visualization

SyntheticPathway Start 2-Chloro-6-methyl- isonicotinic Acid Inter1 Methyl 2-chloro-6- methylisonicotinate Start->Inter1 Step 1: Esterification (SOCl2, MeOH) Inter2 Methyl 2-aryl-6- methylisonicotinate Inter1->Inter2 Step 2: Suzuki-Miyaura (Ar-B(OH)2, Pd cat.) Final 2-Aryl-6-methyl-4- pyridinecarboxamide Inter2->Final Step 3: Amidation (NH3/MeOH or Hydrolysis+Coupling)

Figure 1: Modular synthetic workflow allowing for diversity at the Aryl (Step 2) and Amide (Step 3) positions.

Detailed Experimental Protocols

Step 1: Esterification of 2-Chloro-6-methylisonicotinic Acid

Note: If starting from the commercially available methyl ester, proceed to Step 2.

Rationale: The carboxylic acid is often cheaper, but the ester is required for the Suzuki coupling to prevent catalyst poisoning by the free acid and to facilitate organic solubility.

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-6-methylisonicotinic acid (10.0 g, 58.3 mmol) in anhydrous Methanol (100 mL).

  • Activate: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (8.5 mL, 116 mmol) dropwise over 20 minutes. Caution: Exothermic gas evolution (HCl/SO₂).

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (150 mL) and wash with saturated NaHCO₃ (2 x 50 mL) and Brine (50 mL).

  • Isolate: Dry over Na₂SO₄, filter, and concentrate.

    • Expected Yield: >90% (Off-white solid).

    • Checkpoint: Purity should be >95% by ¹H NMR before proceeding.

Step 2: Suzuki-Miyaura Cross-Coupling (The Diversity Step)

This step introduces the aryl group. We utilize Pd(dppf)Cl2 for its resistance to air and moisture, making it robust for library synthesis.

Reagents:

  • Substrate: Methyl 2-chloro-6-methylisonicotinate (1.0 eq)

  • Reagent: Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (0.15 M concentration relative to substrate)

Protocol:

  • Degas: In a microwave vial or pressure tube, combine the substrate, aryl boronic acid, and catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvate: Add degassed 1,4-Dioxane and 2.0 M K₂CO₃ solution via syringe.

  • React: Heat to 90°C for 4–12 hours (conventional heating) or 110°C for 30 minutes (microwave irradiation).

  • Filter: Cool to RT. Filter the mixture through a pad of Celite® to remove Palladium black. Wash the pad with EtOAc.[1]

  • Purify: Concentrate the filtrate. Purify via Flash Column Chromatography (Gradient: 0–40% EtOAc in Hexanes).

    • Target: Methyl 2-aryl-6-methylisonicotinate.

Critical Optimization Note (The "Senior Scientist" Insight):

If you observe protodeboronation (loss of the boronic acid aryl group), switch the base to CsF (3.0 eq) and use anhydrous conditions. This is particularly necessary for electron-deficient or ortho-substituted aryl boronic acids.

Step 3: Direct Amidation (Ammonolysis)

Converting the ester to the primary amide.

Protocol:

  • Charge: Dissolve the intermediate from Step 2 (1.0 eq) in 7N Ammonia in Methanol (20 volumes).

  • React: Seal the vessel tightly (pressure screw-cap). Heat to 80°C for 16–24 hours.

    • Note: The 6-methyl group provides steric bulk; mild heating is required compared to unsubstituted isonicotinates.

  • Workup: Cool to 0°C. The product often precipitates as a crystalline solid. Filter and wash with cold ether.

  • Alternative: If no precipitate forms, concentrate to dryness and triturate with Pentane/Et₂O (1:1).

Analytical Data Summary & Validation

To ensure the protocol works, compare your results against these standard benchmarks for the core scaffold.

ParameterExpected Value/ObservationNotes
¹H NMR (DMSO-d₆) Singlets at ~7.6 ppm and ~7.8 ppm (Pyridine H3, H5)The 2,6-substitution pattern eliminates coupling between pyridine protons.
¹H NMR (Methyl) Singlet at ~2.6 ppm (3H)Characteristic of the 6-methyl group.
LCMS (ESI+) [M+H]⁺ consistent with MWWatch for [M+Na]⁺ adducts which are common for amides.
IR (ATR) 1650–1690 cm⁻¹ (C=O Amide)Strong band; confirms conversion from Ester (usually ~1720 cm⁻¹).

Troubleshooting & Mechanistic Insights

Mechanism of the Suzuki Cycle

Understanding the catalytic cycle helps troubleshoot low yields in Step 2.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + R-Cl (Substrate) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Regenerates

Figure 2: The Suzuki-Miyaura catalytic cycle. The rate-determining step for aryl chlorides is typically Oxidative Addition, necessitating electron-rich ligands like dppf or phosphines.

Common Failure Modes
  • Incomplete Amidation (Step 3):

    • Cause: The methyl ester is sterically hindered by the adjacent aryl and methyl groups (though position 4 is relatively open, the 2,6-substituents create a "buttressing" effect).

    • Solution: Use Magnesium Nitride (Mg₃N₂) in Methanol as a potent ammonia source, or hydrolyze to the acid (LiOH/THF) and couple with NH₄Cl using HATU/DIPEA .

  • Homocoupling of Boronic Acid (Step 2):

    • Cause: Presence of Oxygen.

    • Solution: Rigorous degassing is non-negotiable. Sparge solvents with Argon for at least 15 minutes.

References

  • Suzuki-Miyaura Coupling on Pyridines

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Pyridine Deriv
    • Source:Molecules (2023)[2]

    • URL:[Link]

  • Synthesis of 2,6-Disubstituted Isonicotinamides (P2X7 Antagonists)

    • Title: "Discovery of novel 2,6-disubstituted isonicotinamides as potent P2X7 receptor antagonists"
    • Source:Bioorganic & Medicinal Chemistry Letters (2012)
    • URL:[Link]

  • General Pyridine Synthesis (MCR Approach)

    • Title: "Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines"
    • Source:Organic Chemistry Portal / J. Org. Chem. (2023)[2]

    • URL:[Link]

  • Amidation Protocols

    • Title: "Practical Synthesis of Amides
    • Source:Organic Process Research & Development
    • URL:[Link]

Sources

Application Note: Precision Synthesis of 2-Amino-6-methyl-4-pyridinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-6-methyl-4-pyridinecarboxamide (also known as 2-amino-6-methylisonicotinamide) scaffold is a privileged structural motif in drug discovery, particularly within kinase inhibitor development. The motif features a "donor-acceptor-donor" hydrogen bonding pattern at the C2-amino/N1-pyridine interface, critical for hinge-binding interactions in ATP-competitive inhibitors.

This guide provides a validated, modular protocol for synthesizing this core and its


-substituted derivatives. Unlike rigid academic preparations, this protocol is designed for divergent library synthesis , allowing researchers to independently vary substituents at the C4-amide and C2-amino positions.

Strategic Analysis & Retrosynthesis

To maximize derivative diversity, we utilize a Late-Stage Amination strategy. The synthesis begins with the commercially available 2-chloro-6-methylisonicotinic acid . The C4-amide bond is established first (using variable amines), followed by nucleophilic displacement of the C2-chloride. This order is preferred because the electron-withdrawing nature of the C4-carbonyl activates the C2-position for Nucleophilic Aromatic Substitution (


).
Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: 2-Amino-6-methyl-4-pyridinecarboxamide (and derivatives) Intermed1 Intermediate A: 2-Chloro-6-methyl-4-pyridinecarboxamide Intermed1->Target  Step 2: C2-Amination (SNAr or Buchwald) SM Starting Material: 2-Chloro-6-methylisonicotinic acid SM->Intermed1  Step 1: C4-Amidation (Acid Chloride or Coupling)

Figure 1: Retrosynthetic disconnection showing the modular assembly of the scaffold.

Detailed Experimental Protocols

Phase 1: Preparation of the Core Intermediate (C4-Amidation)

This phase establishes the amide bond.[1] For the primary amide (


), we use the acid chloride method. For complex derivatives (

), peptide coupling agents are recommended to prevent racemization or side reactions.

Starting Material: 2-Chloro-6-methylisonicotinic acid (CAS: 25462-85-5).

Method A: Primary Amide Synthesis (Target:

)

Best for: Generating the unsubstituted parent scaffold.

  • Activation: Charge a dry round-bottom flask with 2-chloro-6-methylisonicotinic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M].

  • Add catalytic DMF (2-3 drops).

  • Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C under

    
    .
    
  • Reaction: Stir at room temperature (RT) for 2 hours. Evolution of gas (

    
    ) indicates reaction progress.
    
  • Evaporation: Concentrate in vacuo to yield the crude acid chloride. Critical: Do not purify; use immediately.

  • Amidation: Re-dissolve residue in anhydrous THF . Cool to 0°C.

  • Add Ammonium Hydroxide (28%

    
     in 
    
    
    
    )
    (5.0 equiv) or 0.5 M
    
    
    in Dioxane
    (3.0 equiv).
  • Stir at RT for 2 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Yield: Expect 85-95% of 2-chloro-6-methyl-4-pyridinecarboxamide .

Method B: Derivative Amide Synthesis (Target:

)

Best for: Library generation with diverse amines.

  • Dissolve 2-chloro-6-methylisonicotinic acid (1.0 equiv) in DMF [0.1 M].

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 min to activate.

  • Add the desired Amine (

    
    )  (1.1 equiv).
    
  • Stir at RT for 4-16 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove DMF), 
    
    
    
    , and brine.
Phase 2: Functionalization of the C2 Position

The 2-chloro group is activated by the ring nitrogen and the electron-withdrawing amide at C4. We provide two routes: Thermal


  for robust amines (like ammonia) and Catalytic Buchwald-Hartwig  for elaborate or sterically hindered amines.
Route A: High-Pressure Amination (Target:

)

Standard for the primary amino group.

  • Setup: Load 2-chloro-6-methyl-4-pyridinecarboxamide (from Phase 1) into a stainless steel pressure vessel (autoclave) or a heavy-walled microwave vial.

  • Solvent: Add Aqueous Ammonia (28%) (10-20 equiv) and Ethanol (ratio 1:1).

    • Note: For higher solubility, use Isopropanol instead of Ethanol.

  • Reaction: Seal and heat to 140–170°C for 12–24 hours (Autoclave) or 150°C for 1-2 hours (Microwave).

    • Mechanistic Insight: The high temperature is required to overcome the activation energy of the

      
       on the pyridine ring, despite the activating groups.
      
  • Workup: Cool to RT. Concentrate to remove excess ammonia and ethanol.

  • Purification: The product often precipitates upon cooling/concentration. Filter and wash with cold water. Recrystallize from EtOH/Water if necessary.

Route B: Buchwald-Hartwig Cross-Coupling (Target:

)

Best for: Introducing complex amines (


) under milder conditions.
  • Setup: In a glovebox or under Argon, combine:

    • 2-Chloro-intermediate (1.0 equiv)[2]

    • Amine (

      
      )  (1.2 equiv)
      
    • 
        (0.05 equiv)
      
    • Xantphos or BrettPhos (0.10 equiv)

    • 
        (2.0 equiv)
      
  • Solvent: Add anhydrous 1,4-Dioxane [0.1 M].

  • Reaction: Heat at 90–100°C for 4–12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Library Synthesis Workflow

This diagram illustrates how to use the above protocols to generate a 2D library of derivatives.

Workflow cluster_Phase1 Phase 1: C4 Diversification cluster_Phase2 Phase 2: C2 Diversification SM Start: 2-Cl-6-Me-Isonicotinic Acid Amide1 Amide A (R=H) SM->Amide1 NH3 Amide2 Amide B (R=Me) SM->Amide2 MeNH2 Amide3 Amide C (R=Ar) SM->Amide3 ArNH2 Prod1 Target 1 (NH2/CONH2) Amide1->Prod1 NH3 (aq) 170°C Prod2 Target 2 (NH-R'/CONH2) Amide1->Prod2 R'NH2 Pd-Cat Prod3 Target 3 (NH2/CONHR) Amide2->Prod3 NH3 (aq) 170°C

Figure 2: Divergent synthesis workflow for library generation.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Amidation) Hydrolysis of Acid ChlorideEnsure glassware is oven-dried. Use fresh oxalyl chloride. Keep reaction under

.
Incomplete Conversion in Step 2 (

)
Temperature too lowIncrease temp to 170°C. If using microwave, extend hold time.
Black Tar in Step 2 Oxidation/PolymerizationDegas solvents. Ensure inert atmosphere if using Pd-catalysis.
Poor Solubility Product aggregationUse polar solvents for workup (DMSO/MeOH). The product is amphoteric; pH adjustment to ~8 may precipitate the free base.
Regioselectivity (if starting from di-halo) N/AThis protocol avoids regioselectivity issues by using the specific 2-chloro-6-methyl precursor.

References

  • Core Scaffold Synthesis (SNAr Conditions)

    • Method for producing 2-amino-6-methylnicotinic acid.[3][4][5] (Patent WO2015198486). Describes the high-pressure amination of 2-chloro-pyridines with aqueous ammonia at 170°C.

  • Amide Coupling (Acid Chloride Method)

    • 2-Chloro-6-methylnicotinamide synthesis. ChemicalBook Protocols. Standard oxalyl chloride/THF procedures for chloropyridine carboxylic acids.
  • Buchwald-Hartwig Amination of Chloropyridines

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General conditions for Pd-catalyzed amination of electron-deficient heteroaryl chlorides).
  • Medicinal Chemistry Applications

    • The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry. BenchChem Technical Guides.

Sources

Application Note: 2-Bromo-6-methyl-4-pyridinecarboxamide as a Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Insight: The Pyridine-4-Carboxamide Pharmacophore

In the landscape of targeted oncology and inflammation drug discovery, the pyridine-4-carboxamide core has emerged as a highly validated hinge-binding pharmacophore. Clinical-stage molecules, including the MEK1/2 inhibitor Pimasertib[1] and the Type-2 RAF inhibitor Naporafenib[2], rely on this architectural foundation to anchor securely into the ATP-binding site of kinases.

The specific building block 2-bromo-6-methyl-4-pyridinecarboxamide (CAS 25462-96-8)[3] is engineered to accelerate lead generation by providing a pre-optimized balance of binding affinity, synthetic tractability, and metabolic stability.

Structural Rationale & Vector Analysis
  • The Hinge Anchor (Bidentate Binding): The pyridine nitrogen acts as a hydrogen bond acceptor for the kinase hinge region backbone (e.g., the Met residue NH), while the C4-carboxamide donates a complementary hydrogen bond to a neighboring backbone carbonyl[4].

  • The C2 Vector (Bromo): This position serves as a highly reactive handle for palladium-catalyzed cross-coupling. Substitution here directs functional groups deep into the hydrophobic pocket II or the DFG-out pocket, driving kinase selectivity and potency[2].

  • The C6 Vector (Methyl): The methyl group provides critical steric shielding. It restricts the rotational degrees of freedom of the pyridine ring, locking it into a bioactive conformation, while simultaneously blocking cytochrome P450-mediated oxidation at the vulnerable C6 position, thereby improving the pharmacokinetic half-life.

Scaffold Diversification & Profiling Workflow

Workflow cluster_synthesis Synthetic Diversification Vectors cluster_assay Kinase Profiling Cascade Start 2-Bromo-6-methyl-4-pyridinecarboxamide (Core Scaffold) Suzuki C2-Position: Suzuki-Miyaura (Aryl/Heteroaryl Extension) Start->Suzuki Buchwald C2-Position: Buchwald-Hartwig (Amine Linkers) Start->Buchwald Amide C4-Position: Amide Alkylation (Solubility/PK Tuning) Start->Amide Biochem Biochemical Assay (ADP-Glo / TR-FRET) Suzuki->Biochem Buchwald->Biochem Amide->Biochem Cellular Cellular Target Engagement (NanoBRET) Biochem->Cellular Lead Lead Candidate Selection Cellular->Lead

Scaffold-Based Kinase Inhibitor Development Workflow.

Synthetic Methodology: High-Throughput C2-Functionalization

To rapidly generate Structure-Activity Relationship (SAR) data for DNA-encoded libraries (DELs) or traditional screening decks[5], the C2-bromo position must be functionalized efficiently.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C2 Position

Objective: Introduce aryl/heteroaryl vectors into the kinase hydrophobic pocket.

Reagents & Materials:

  • 2-bromo-6-methyl-4-pyridinecarboxamide (1.0 eq)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (2.5 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, combine the pyridine scaffold, boronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Solvent Addition: Add 1,4-Dioxane followed by the 2M aqueous K₂CO₃ solution (Dioxane:Water ratio of 4:1).

  • Degassing (Critical Step): Sparge the mixture with Argon for 5 minutes.

  • Reaction: Seal the vial and heat in a microwave reactor at 110°C for 30 minutes (or conventionally at 90°C for 4 hours).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via reverse-phase preparative HPLC to obtain the final inhibitor.

Expert Insight: The Causality Behind the Method The choice of Pd(dppf)Cl₂ is not arbitrary. The 6-methyl group on the scaffold creates steric hindrance around the pyridine nitrogen, which can interfere with the oxidative addition step of the catalytic cycle. The large bite angle of the dppf ligand effectively overcomes this steric barrier and suppresses competing hydrodehalogenation (debromination) pathways.

In-Process Validation System Monitor the reaction via LC-MS. The starting 2-bromo scaffold possesses a distinct 1:1 isotopic signature (⁷⁹Br/⁸¹Br doublet). The complete disappearance of this isotopic doublet, coupled with the appearance of the product mass, serves as a self-validating confirmation of complete conversion prior to workup.

Biological Validation: Universal Kinase Profiling

Once the library is synthesized, compounds must be evaluated for target engagement. Because pyridine-4-carboxamides are typically ATP-competitive inhibitors, assay conditions must be strictly controlled[4].

Protocol 2: ADP-Glo™ Kinase Assay for IC₅₀ Determination

Objective: Quantify kinase inhibition potency independent of specific peptide substrates.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitors in 100% DMSO. Transfer 100 nL to a 384-well assay plate using an acoustic dispenser (e.g., Echo).

  • Kinase Reaction: Add 5 µL of the target kinase (e.g., MEK1 or p38α) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA). Incubate for 15 minutes at room temperature.

  • ATP/Substrate Addition: Add 5 µL of an ATP/substrate mix. Crucial: The ATP concentration must be set exactly at the apparent

    
     for the specific kinase. Incubate for 60 minutes.
    
  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes and read on a multimode plate reader.

Expert Insight: The Causality Behind the Method Running the reaction at the apparent


 for ATP is an absolute requirement. If the ATP concentration is too high, the assay will artificially depress the apparent potency of ATP-competitive Type I/II inhibitors, leading to false negatives. If it is too low, the assay becomes overly sensitive, complicating the differentiation of highly potent leads.

In-Process Validation System Every assay plate must include a reference compound (e.g., Staurosporine) and DMSO controls to calculate the Z'-factor. A plate is only validated and accepted if the Z'-factor is


 and the reference compound IC₅₀ falls within 3-fold of its historical running average.

Quantitative Data Presentation: Representative SAR Matrix

The following table summarizes the structure-activity relationship (SAR) dynamics when functionalizing the 2-bromo-6-methyl-4-pyridinecarboxamide scaffold. The data illustrates how C2 extensions drive potency, while the C6-methyl group preserves metabolic stability.

Compound IDC2 Substituent (Vector)C6 SubstituentTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)HLM Stability (T₁/₂ min)
Core Scaffold -Br-CH₃> 10,000> 10,000> 120
Analog 01 Phenyl-CH₃1,2504,500115
Analog 02 3-Aminophenyl-CH₃851,10090
Analog 03 4-Fluoro-3-aminophenyl-CH₃12 850105
Control (Des-methyl)4-Fluoro-3-aminophenyl-H15120< 20 (Rapid oxidation)

Table 1: SAR matrix demonstrating the optimization of the pyridine-4-carboxamide scaffold. The C6-methyl group is essential for maintaining Human Liver Microsome (HLM) stability by blocking rapid oxidation, a common liability in unsubstituted pyridines.

References

Sources

Advanced Synthetic Protocols: Heterocyclic Diversification of 2-Bromo-6-methyl-isonicotinamide

[1][2]

Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, 2-bromo-6-methyl-isonicotinamide (CAS: 79055-59-7) represents a high-value "bifunctional pharmacophore."[1] Its structural uniqueness lies in the orthogonal reactivity of its two primary functional handles:

  • The C4-Amide: A versatile precursor for constructing 5-membered nitrogenous heterocycles (1,2,4-triazoles, 1,3,4-oxadiazoles) which serve as bioisosteres for carboxylic acids or amide bonds in kinase inhibitors.

  • The C2-Bromide: A pre-activated site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for late-stage lipophilic expansion.[1][2]

This guide details the synthesis of novel heterocyclic libraries derived from this scaffold. Unlike standard protocols, these methods prioritize regioselectivity , operational simplicity , and scalability .

Chemical Profile & Reactivity Logic

PropertySpecificationSynthetic Implication
Molecular Formula

MW: 215.05 g/mol
C4-Amide (

)
Electrophilic CarbonSusceptible to dehydration (to CN) or condensation with 1,3-dipoles (to heterocycles).[1][3][2]
C2-Bromide (

)

Electrophile
Excellent substrate for

oxidative addition; less reactive than C4-Cl but more stable.[1][3]
C6-Methyl (

)
Benzylic ProtonsCan be oxidized to aldehyde/acid or radical brominated (care required to avoid side reactions).[1][3][2]
Strategic Pathway Map

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

ReactionPathwaysStart2-Bromo-6-methyl-isonicotinamideInter1N-acylformamidineIntermediateStart->Inter1DMF-DMA, 90°C(Condensation)Biaryl2-Aryl-6-methyl-isonicotinamideStart->BiarylAr-B(OH)2, Pd(PPh3)4(Suzuki Coupling)Triazole3-(2-bromo-6-methylpyridin-4-yl)-1,2,4-triazoleInter1->TriazoleNH2NH2·H2O, AcOH(Cyclization)Oxadiazole5-(2-bromo-6-methylpyridin-4-yl)-1,2,4-oxadiazoleInter1->OxadiazoleNH2OH·HCl, Dioxane(Cyclization)

Figure 1: Divergent synthetic workflows from 2-bromo-6-methyl-isonicotinamide targeting distinct heterocyclic cores.[1][3][2]

Detailed Synthetic Protocols

Protocol A: Synthesis of 3-(Substituted)-1,2,4-Triazoles (The "Lin-Brecht" Modification)

Target: Construction of a 1,2,4-triazole ring at the C4 position.[1][2] Mechanism: This reaction proceeds via an in situ generated

32
Reagents & Materials:
  • 2-Bromo-6-methyl-isonicotinamide (1.0 eq)[1]

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)[1]
    
  • Hydrazine hydrate (1.2 eq)[1]

  • Glacial Acetic Acid (AcOH)[1]

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)[1][4]

Step-by-Step Methodology:
  • Activation (Formamidine Formation):

    • Charge a reaction flask with 2-bromo-6-methyl-isonicotinamide (10 mmol) and anhydrous 1,4-dioxane (20 mL).

    • Add DMF-DMA (15 mmol) dropwise under

      
       atmosphere.
      
    • Heat the mixture to 90°C for 2–3 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane).[1][3][2] The starting amide spot should disappear, replaced by a lower Rf spot (the acylformamidine).

    • Optimization: If conversion is slow, remove the liberated methanol via a Dean-Stark trap or rotary evaporation, then replenish solvent.

  • Cyclization (Triazole Formation):

    • Cool the reaction mixture to room temperature (25°C).

    • Add Hydrazine hydrate (12 mmol) slowly (exothermic).

    • Add Glacial Acetic Acid (20 mL) to the mixture.

    • Heat to 80°C for 1–2 hours.

    • Observation: A precipitate often forms as the triazole crystallizes out of the acidic medium.[3]

  • Isolation & Purification:

    • Concentrate the solvent under reduced pressure.[3][5]

    • Dilute the residue with ice-cold water (50 mL).[1][3][2]

    • Neutralize with saturated

      
       solution to pH 7–8.[3]
      
    • Extract with Ethyl Acetate (

      
       mL).[1][3][2]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).[3][2]

Yield Expectation: 75–85% Key Insight: The intermediate acylformamidine is sensitive to moisture.[3][2] Ensure anhydrous conditions in Step 1 to prevent hydrolysis back to the amide.[3][2]

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Target: Functionalization of the C2-Bromide after heterocycle formation (or on the parent amide).[1][2] Challenge: The pyridine nitrogen can poison Pd catalysts.[3][2] The use of phosphine ligands and specific bases is critical.[3]

Reagents & Materials:
  • Substrate (2-bromo-6-methyl-isonicotinamide or its triazole derivative) (1.0 eq)[1][3]

  • Aryl Boronic Acid (

    
    ) (1.2 eq)[1][4]
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    (for sterically hindered substrates)[1][3]
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)[1][4]

Step-by-Step Methodology:
  • Degassing (Critical):

    • In a microwave vial or pressure tube, combine 1,4-dioxane and 2M

      
      . Sparge with Argon for 15 minutes. Dissolved oxygen is the primary cause of homocoupling side-products.[1][3][2]
      
  • Reaction Assembly:

    • Add the bromide substrate (1.0 mmol) and boronic acid (1.2 mmol).[1][3][4]

    • Add the Pd catalyst (0.05 mmol) last, under a positive stream of Argon.

    • Seal the vessel immediately.[3][2]

  • Execution:

    • Thermal: Heat at 100°C for 8–12 hours.

    • Microwave (Preferred): Heat at 120°C for 30 minutes.

    • Checkpoint: The reaction mixture should turn from yellow/orange to black (Pd precipitation) upon completion.[1][3][2]

  • Work-up:

    • Filter through a Celite pad to remove Palladium residues.[3][2] Wash with EtOAc.[3][2][5]

    • Partition filtrate between EtOAc and Water.[3][2]

    • Purify via column chromatography.[3][2]

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield in Triazole Step Hydrolysis of DMF-DMA adductEnsure DMF-DMA is fresh/distilled. Use molecular sieves in Step 1.[3][2]
Stalled Suzuki Coupling Catalyst poisoning by Pyridine NSwitch to

+ XPhos or SPhos ligands.[3][2] These bulky ligands prevent N-coordination.[1][3]
Product Solubility High polarity of TriazoleUse n-Butanol for extraction or purify via Reverse Phase (C18) chromatography.[1][3][2]
Regioselectivity Issues N-alkylation vs O-alkylationIn alkylation reactions, use

in DMF for N-alkylation;

often favors O-alkylation (if applicable).[1][3][2]

References

  • Murti, Y., et al. (2011).[6] "Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles." American Journal of Chemistry.[3][6][7] Link

  • BenchChem. (2025).[3][4][8] "Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid." BenchChem Technical Library. Link

  • Organic Chemistry Portal. (2023). "Suzuki Coupling Mechanism and Recent Developments." Organic Chemistry Portal. Link

  • Sigma-Aldrich. (2024).[1][3] "Product Specification: 2-Bromo-6-methylpyridine." Link

  • Van der Heijden, G., et al. (2016).[9] "2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry." Organic Letters. Link[1][3]

Gram-Scale Synthesis of 4-Pyridinecarboxamide, 2-bromo-6-methyl-: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the gram-scale synthesis of 4-Pyridinecarboxamide, 2-bromo-6-methyl-, a key building block in medicinal chemistry and materials science. The described two-step methodology begins with the conversion of 2-bromo-6-methylisonicotinic acid to its corresponding acyl chloride, followed by amidation to yield the target compound. This guide emphasizes mechanistic causality, safety, and process validation to ensure reproducibility and high purity on a multi-gram scale.

Introduction and Scientific Context

Pyridinecarboxamides are a privileged scaffold in drug discovery, appearing in a multitude of pharmacologically active agents. The specific substitution pattern of 4-Pyridinecarboxamide, 2-bromo-6-methyl-, offers three distinct points for further chemical modification: the bromine atom, the methyl group, and the amide functionality. This makes it a versatile intermediate for constructing complex molecular architectures. For instance, the bromo-substituent is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

The protocol herein outlines a robust and scalable synthesis designed for efficiency and purity. The chosen synthetic pathway proceeds through a highly reactive acyl chloride intermediate to ensure a near-quantitative conversion to the final amide product. This approach is superior to direct condensation methods for this substrate, which often require harsh conditions and can lead to side reactions like decarboxylation or hydrolysis of the bromo-substituent.

Health and Safety

This protocol involves the use of hazardous materials. All procedures must be conducted by trained personnel in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1]

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Ammonium Hydroxide (NH₄OH): Corrosive and causes severe skin and eye damage. Ensure good ventilation.

  • 2-bromo-6-methylisonicotinic acid: While specific data is limited, related brominated pyridines are known to cause skin, eye, and respiratory irritation.[2] Treat with appropriate caution.

  • Solvents (Dichloromethane, Diethyl Ether): Volatile and flammable. Avoid ignition sources.

Always have appropriate spill kits and emergency procedures in place. Consult the Safety Data Sheet (SDS) for each reagent before use.[3][4][5]

Synthetic Workflow and Mechanism

The synthesis is a two-step, one-pot procedure starting from 2-bromo-6-methylisonicotinic acid.

Step 1: Acyl Chloride Formation. The carboxylic acid is treated with thionyl chloride (SOCl₂). The lone pair of electrons on the carbonyl oxygen attacks the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion. This is an irreversible process, driving the reaction to completion.

Step 2: Amidation. The crude acyl chloride is then reacted with an excess of aqueous ammonium hydroxide. The ammonia acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable primary amide. Using a biphasic system with a vigorous stirring ensures efficient reaction between the organic-soluble acyl chloride and the aqueous ammonia.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation & Work-up A 2-bromo-6-methylisonicotinic acid B Add Thionyl Chloride (SOCl₂) in DCM A->B C Reflux Reaction Mixture B->C D Formation of 2-bromo-6-methylisonicotinoyl chloride C->D E Cool and Quench with aq. NH₄OH D->E Crude Product F Biphasic Mixture Stirring E->F G Separate Organic Layer F->G H Wash with Water & Brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by Recrystallization/Chromatography J->K L 4-Pyridinecarboxamide, 2-bromo-6-methyl- K->L Final Product

Caption: Workflow for the synthesis of 4-Pyridinecarboxamide, 2-bromo-6-methyl-.

Materials and Equipment

Reagent/MaterialGradeSupplier Example
2-bromo-6-methylisonicotinic acid≥97%Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Fisher Scientific
Ammonium hydroxide (28-30% aq. soln.)Certified ACSFisher Scientific
Diethyl ether (Et₂O)ACS gradeVWR
Saturated Sodium Bicarbonate (aq.)-Lab-prepared
Brine (Saturated NaCl aq.)-Lab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeEMD Millipore

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Ice-water bath

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol is scaled for the synthesis of approximately 5 grams of the final product.

Step 1: Synthesis of 2-bromo-6-methylisonicotinoyl chloride

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a gas scrubber, and a dropping funnel. Ensure the entire apparatus is dry and flushed with nitrogen.

  • Reagent Addition: To the flask, add 2-bromo-6-methylisonicotinic acid (5.0 g, 23.15 mmol, 1.0 eq.). Add anhydrous dichloromethane (100 mL).

  • Thionyl Chloride Addition: Through the dropping funnel, add thionyl chloride (3.4 mL, 5.5 g, 46.3 mmol, 2.0 eq.) dropwise to the stirred suspension over 15 minutes. The addition is exothermic, and gas evolution (SO₂ and HCl) will be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 40°C) using a heating mantle. Maintain reflux for 2-3 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting material.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-bromo-6-methylisonicotinoyl chloride will be a yellowish solid or oil and is used immediately in the next step without purification.

Step 2: Synthesis of 4-Pyridinecarboxamide, 2-bromo-6-methyl-

  • Reaction Setup: Cool the flask containing the crude acyl chloride in an ice-water bath.

  • Amidation: Cautiously add 100 mL of dichloromethane to the crude acyl chloride. In a separate beaker, cool 100 mL of concentrated ammonium hydroxide (28-30%) in an ice bath. Slowly and carefully add the cold ammonium hydroxide solution to the stirred DCM solution of the acyl chloride. Caution: This is a highly exothermic reaction. Maintain vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 1 hour.

  • Work-up: Transfer the mixture to a 1 L separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine all organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.[6]

Step 3: Purification

  • Recrystallization: The crude solid can be purified by recrystallization. A common solvent system for similar compounds is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Filtration: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

  • Expected Yield: 70-85% over two steps.

Data Summary and Characterization

Table 1: Reagent Quantities for Gram-Scale Synthesis

CompoundMW ( g/mol )Moles (mmol)EquivalentsAmount Used
2-bromo-6-methylisonicotinic acid216.0323.151.05.0 g
Thionyl chloride118.9746.302.03.4 mL
Ammonium Hydroxide (28%)35.05Excess-100 mL
Dichloromethane (DCM)84.93-Solvent~250 mL

Characterization of Final Product (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.8-8.2 (br s, 1H, NH), δ ~7.5-7.7 (m, 2H, Ar-H), δ ~2.6 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~166 (C=O), ~158 (C-Br), ~148 (C-CH₃), ~145 (C-CONH₂), ~122, ~120 (Ar-CH), ~24 (CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₇H₇BrN₂O [M+H]⁺: 214.98, 216.98. Found: [Expected values].

Troubleshooting

IssueProbable CauseRecommended Solution
Low YieldIncomplete acyl chloride formation; Hydrolysis of acyl chloride.Ensure anhydrous conditions. Extend reflux time for Step 1. Ensure rapid and cold quenching in Step 2.
Presence of starting carboxylic acidInsufficient thionyl chloride or reaction time.Use the recommended 2.0 equivalents of SOCl₂. Monitor reaction to completion before work-up.
Formation of 2-hydroxy-6-methyl byproductHydrolysis of the bromo substituent.Avoid excessive heat or prolonged exposure to basic conditions during work-up. Neutralize promptly after extraction.

Conclusion

This application note details a reliable and scalable two-step synthesis of 4-Pyridinecarboxamide, 2-bromo-6-methyl-. By leveraging a reactive acyl chloride intermediate, the protocol achieves high conversion and yield, minimizing the formation of byproducts. The provided guidelines for safety, procedure, and troubleshooting offer a comprehensive framework for researchers requiring multi-gram quantities of this valuable chemical intermediate.

References

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling conditions for 2-bromopyridine substrates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromopyridine Substrates

Case ID: #SZK-2BP-OPT Status: Open Priority: High (Common Failure Mode) Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "2-Pyridyl Problem"

Coupling 2-bromopyridine is deceptively difficult. While the electron-deficient nature of the pyridine ring suggests facile oxidative addition (OA) to Pd(0), the reaction frequently stalls or results in low yields.[1] This is rarely due to the initial activation of the C-Br bond but rather due to catalyst poisoning and unproductive pathways inherent to the nitrogen atom.

The Core Mechanisms of Failure:

  • N-Coordination (Poisoning): The basic nitrogen of the pyridine ring coordinates strongly to the electrophilic Pd(II) intermediate, forming a stable, unreactive "palladacycle-like" resting state (dimerization) that halts the catalytic cycle.

  • Protodeboronation (Partner Instability): If you are coupling 2-bromopyridine with an unstable boronic acid (e.g., 2-pyridyl boronic acid), the nucleophile decomposes faster than the cross-coupling occurs.

  • Hydrodehalogenation: The activated Pd(II)-pyridyl complex is prone to scavenging hydrides (from solvents like alcohols), leading to the reduction of the C-Br bond to C-H (formation of pyridine) rather than the C-C bond formation.

Strategic Optimization Guide

Module A: Ligand Selection (The Defense)

Why standard PPh3 fails: Triphenylphosphine is not bulky enough to prevent the pyridine nitrogen from binding to the palladium center. You need steric bulk to physically shield the metal center.

LigandRecommendationMechanism of Action
XPhos Primary Choice The large biaryl backbone creates a "roof" over the Pd center, blocking N-coordination while allowing the flat boronic acid to approach.
SPhos Secondary Choice Excellent for water-soluble systems; high electron density facilitates oxidative addition.
P(t-Bu)3 Specialist Extremely bulky and electron-rich. Use for highly hindered substrates where XPhos fails.
dppf Alternative The large bite angle can sometimes destabilize the N-bound resting state, though less reliable than Buchwald ligands.
Module B: Base & Solvent Architecture
  • Base: K₃PO₄ (Potassium Phosphate Tribasic) is superior to Carbonates (K₂CO₃) for 2-bromopyridines. The phosphate anion aids in the transmetallation step without being basic enough to trigger rapid protodeboronation of sensitive boronic acids.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) .

    • Crucial Note: Avoid primary alcohols (Ethanol/Methanol) if you observe dehalogenation. They act as hydride sources.[2]

Experimental Protocols

Protocol A: The "Golden Standard" (High Success Rate)

Best for: General 2-bromopyridine coupling with aryl boronic acids.

Reagents:

  • 2-Bromopyridine substrate (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%) (Precatalyst ensures active Pd(0) immediately)

  • Base: K₃PO₄ (2.0 equiv)[3]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.

Step-by-Step:

  • Degassing: Sparge the Dioxane/Water mixture with Argon/Nitrogen for 20 minutes before adding reagents. Oxygen is a killer here.

  • Assembly: In a glovebox or under active Ar flow, add the Pd precatalyst, boronic acid, base, and substrate to a reaction vial.

  • Initiation: Add the degassed solvent. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 80-100°C for 2-4 hours. (Monitoring: 2-bromopyridines react fast; prolonged heating promotes decomposition).

  • Workup: Cool, filter through a Celite pad (eluting with EtOAc), and concentrate.

Protocol B: The "Anhydrous" Route (For Sensitive Boronates)

Best for: Coupling with unstable nucleophiles where water promotes protodeboronation.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%) + P(t-Bu)₃ (4 mol%) (or XPhos)

  • Base: CsF (2.0 equiv) or anhydrous K₃PO₄.

  • Solvent: Anhydrous 1,4-Dioxane.

Troubleshooting & FAQs

Q1: My reaction turns black immediately and conversion stops at <20%.

  • Diagnosis: "Palladium Black" formation.[3][4] The active Pd(0) is aggregating because it is not being stabilized by the ligand, likely due to competitive binding by the pyridine substrate.

  • Fix:

    • Switch to a G3/G4 Precatalyst (e.g., XPhos Pd G3). This releases the active species slowly and prevents the initial "burst" of Pd(0) aggregation.

    • Increase Ligand:Pd ratio to 2:1 if using separate Pd/Ligand sources.

Q2: I am isolating the de-brominated pyridine (Pyridine-H) instead of the product.

  • Diagnosis: Hydrodehalogenation.[2] Your Pd-intermediate is grabbing a hydride instead of the boronic acid.

  • Fix:

    • Remove Alcohols: Ensure no EtOH/MeOH is present.

    • Dry Solvents: Switch to Protocol B (Anhydrous Dioxane).

    • Increase Boronic Acid: Push the transmetallation equilibrium by using 1.5–2.0 equivalents of the boronic acid.

Q3: Can I couple 2-bromopyridine with 2-pyridyl boronic acid (to make bipyridine)?

  • Diagnosis: This is the "Double Trouble" scenario. 2-pyridyl boronic acids protodeboronate almost instantly.

  • Fix: You must use MIDA Boronates (slow release) or Burke's Protocol . Standard Suzuki conditions will fail. Use Cu(OAc)2 as a co-catalyst to facilitate transmetallation of the 2-pyridyl boronate.

Visualizations

Figure 1: The Poisoning Mechanism vs. Productive Cycle

This diagram illustrates how the pyridine nitrogen diverts the catalyst into an inactive "off-cycle" state.

SuzukiMechanism Pd0 Pd(0)-Ligand (Active) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromopyridine Poison N-Coordination Trap (Catalyst Poisoning) OxAdd->Poison Pyridine N binds Pd TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid (Bulky Ligand prevents Poisoning) Poison->Pd0 Difficult Reversal Product Reductive Elimination (Biaryl Product) TransMet->Product Fast Product->Pd0 Cycle Repeats

Caption: Figure 1. The "N-Coordination Trap" (Red) competes with the productive cycle. Bulky ligands block this path.[5]

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

Troubleshooting Start Reaction Analysis: Low Yield? CheckProd Analyze Crude Mixture (LCMS/NMR) Start->CheckProd Result1 Starting Material Recovered CheckProd->Result1 Result2 De-halogenated Product (Pyridine-H) CheckProd->Result2 Result3 Homocoupling of Boronic Acid CheckProd->Result3 Sol1 POISONING Switch to XPhos-Pd-G3 Increase Temp to 100°C Result1->Sol1 Sol2 HYDRIDE TRANSFER Remove Alcohols Use Anhydrous Dioxane Result2->Sol2 Sol3 OXIDATION / SLOW OA Degas Solvents vigorously Add Boronic Acid slowly Result3->Sol3

Caption: Figure 2. Diagnostic workflow for identifying the root cause of failure in 2-bromopyridine couplings.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.

  • Billingsley, K., & Buchwald, S. L. "A General System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and/or Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007, 129(11), 3358-3366.

  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Aspects." Chemical Reviews, 1995, 95(7), 2457–2483.

  • Knapp, D. M., et al. "MIDA Boronates: A Solution to the 2-Pyridyl Problem." Journal of the American Chemical Society, 2009, 131(20), 6961–6963.

Sources

Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BH-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction: The "Pyridine Paradox"

Welcome to the Technical Support Center. You are likely here because your coupling of an electron-deficient pyridine (e.g., 2-chloropyridine, 3-nitropyridine) stalled or produced black precipitate, despite these substrates appearing electronically activated for oxidative addition.

The Core Issue: Electron-deficient pyridines present a unique "Pyridine Paradox." While the electron-deficiency facilitates the initial oxidative addition of the C-X bond to Palladium, the pyridine nitrogen is a potent


-donor. It binds competitively to the Pd center, displacing the phosphine ligand and forming a stable, catalytically inactive "dead" complex. Furthermore, electron-deficient substrates are highly susceptible to background Nucleophilic Aromatic Substitution (

) and base-mediated degradation.

This guide provides the engineered solutions to bypass these specific failure modes.

Module 1: Diagnosing Catalyst Deactivation

Before optimizing, you must visualize why the reaction fails. The diagram below illustrates the competition between the productive catalytic cycle and the "Death Spiral" of pyridine coordination.

Mechanism of Failure: Catalyst Poisoning[1][2]

Pyridine_Poisoning_Mechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (Pd(II)-Ar-X) Pd0->OxAdd Ar-X Poisoned DEAD CATALYST (Pd-Pyridine Complex) Pd0->Poisoned High Conc. Pyridine Coordination Amine Binding & Deprotonation OxAdd->Coordination HNR2 + Base OxAdd->Poisoned Pyridine N-binding (Displaces Ligand) Product Reductive Elimination (Product Release) Coordination->Product C-N Bond Formed Product->Pd0 Regenerate Pd(0)

Figure 1: The "Death Spiral" (Red) shows how the pyridine nitrogen competes with the ligand for the Palladium center, halting the cycle.

Module 2: The Solution Architecture (Ligands & Precatalysts)

To prevent the N-binding shown above, you must use steric bulk to physically block the pyridine nitrogen from approaching the Pd center while allowing the oxidative addition of the C-X bond.

Ligand Selection Matrix
Ligand ClassRecommended LigandWhy it works for Pyridines
First Choice BrettPhos The methoxy group and bulk prevent the formation of stable Pd-N complexes. Excellent for primary amines.[1][2]
For Amides tBuBrettPhos Extremely bulky.[2] Prevents chelation when coupling amides or sulfonamides to pyridines.
Secondary Amines RuPhos Provides the necessary electron density for oxidative addition while maintaining steric protection.
General Purpose Xantphos A bidentate ligand with a wide bite angle; often robust for difficult heterocycles, though slower than BrettPhos.
The "Precatalyst" Imperative

Do not use


 or 

.
  • Why?

    
     requires reduction to Pd(0) by the amine, which is often slow or impossible with electron-deficient amines. 
    
    
    
    contains dba, which can inhibit the reaction by competing for the metal center.
  • Solution: Use Pd-G3 or G4 Precatalysts (e.g., BrettPhos Pd G3). These activate rapidly upon exposure to base, generating the active

    
     species immediately.
    

Module 3: The Chemical Environment (Base & Solvent)[1][2][5][6][7][8][9][10]

Electron-deficient pyridines (e.g., 2-chloro-5-nitropyridine) are "hot" electrophiles. Using strong bases (like NaOtBu) often triggers side reactions like


 (where the base attacks the ring) or polymerization.
Base Compatibility Guide
BaseStrength (

of conj. acid)
Risk LevelRecommendation
NaOtBu / KOtBu High (~17)CRITICAL Avoid. Causes

side products and decomposition of electron-deficient rings.

Moderate (~10)Low Standard. Use for most pyridine couplings. Requires heating (80-100°C).

Moderate (~12)Low Alternative. Excellent insolubility profile often helps stabilize the catalyst.
LHMDS High (Specific)Medium Use only with BrettPhos for specific difficult substrates where weak bases fail.

Module 4: Optimized Experimental Protocol

Objective: Coupling 2-chloropyridine (electron-deficient) with a primary amine using a G3 Precatalyst.

Reagents
  • Catalyst: BrettPhos Pd G3 (1.0 - 2.0 mol%)

  • Ligand: BrettPhos (1.0 - 2.0 mol%) (Note: Adding 1:1 free ligand stabilizes the active species)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, sparged with

    
    )
    
  • Temperature: 80°C – 100°C

Step-by-Step Workflow
  • Vessel Prep: Oven-dry a reaction vial containing a stir bar. Cool under a stream of Argon or Nitrogen.[3]

  • Solids Addition: Add the aryl halide (1.0 equiv), solid amine (if applicable, 1.2 equiv), Base (

    
    ), Precatalyst (BrettPhos Pd G3), and additional BrettPhos ligand.
    
    • Tip: Weighing the catalyst and ligand in air is fine, but move quickly.

  • Evacuation: Cap the vial (septum cap). Evacuate and backfill with inert gas (

    
    /Ar) three times.
    
    • Critical: Oxygen is the enemy of the active Pd(0) species.

  • Liquid Addition: Add the anhydrous solvent via syringe. If the amine is liquid, add it now via syringe.

  • Activation: Place the vial in a pre-heated block (80°C).

    • Observation: The solution should turn from pale yellow to a darker amber/brown. If it turns black immediately, the catalyst has decomposed (check solvent purity/gas lines).

  • Monitoring: Monitor by LCMS at 1 hour.

    • Troubleshooting: If SM remains but no product forms, increase temp to 100°C.

Troubleshooting Decision Tree

Use this logic flow to identify the root cause of failure.

Troubleshooting_Tree Start Reaction Failed (Low Yield/No Conv) ColorCheck Did the reaction turn black immediately? Start->ColorCheck BlackYes YES: Catalyst Death ColorCheck->BlackYes BlackNo NO: Kinetic Stall ColorCheck->BlackNo O2Leak Check for O2 leak or wet solvent BlackYes->O2Leak BaseIssue Is Base Strong? (NaOtBu?) BlackYes->BaseIssue LigandCheck Is Ligand Bulky? (Using PPh3?) BlackNo->LigandCheck SNAr Base attacked Ring (Switch to Cs2CO3) BaseIssue->SNAr Yes SwitchLigand Switch to BrettPhos or RuPhos LigandCheck->SwitchLigand No (Ligand too small) TempCheck Is Temp < 80C? LigandCheck->TempCheck Yes (Ligand is bulky) IncreaseTemp Increase Temp (Activation Energy) TempCheck->IncreaseTemp Yes

Figure 2: Diagnostic flowchart for isolating reaction failures.

Frequently Asked Questions (FAQs)

Q1: I see the starting material disappearing, but I don't see the product. I see a new spot/peak. What is it? A: This is likely a background nucleophilic substitution (


) or hydrodehalogenation.
  • Cause: If you are using a strong base (NaOtBu) with an electron-deficient pyridine, the base can attack the ring directly, displacing the halide without Palladium.

  • Fix: Switch to a weaker base like

    
     or 
    
    
    
    and ensure your solvent is strictly anhydrous.

Q2: Can I use


 for these reactions? 
A: No.  Triphenylphosphine (

) is not bulky enough to prevent the pyridine nitrogen from binding to the Palladium. The reaction will likely stall at low conversion due to catalyst poisoning.[4] You need dialkylbiaryl phosphines (Buchwald Ligands) like BrettPhos or XPhos.

Q3: My reaction works for 3-chloropyridine but fails for 2-chloropyridine. Why? A: The 2-position is electronically unique and sterically crowded. The nitrogen lone pair is adjacent to the reaction site, increasing the probability of chelation/poisoning.

  • Fix: Increase catalyst loading to 2-3 mol% and ensure you are using BrettPhos , which was specifically designed to handle this challenging steric/electronic environment [1].

Q4: Do I really need the "G3" precatalyst? Can't I just mix Pd(OAc)2 and Ligand? A: For electron-deficient pyridines, the G3 precatalyst is critical. The reduction of Pd(II) to Pd(0) using Pd(OAc)2 usually requires the amine to undergo


-hydride elimination. If your amine is valuable or the substrate is sensitive, this activation step is the bottleneck. G3 precatalysts guarantee you start with 100% active Pd(0) [2].

References

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[1] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[1][5] Journal of the American Chemical Society, 130(41), 13552–13554. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

Sources

Side reactions in palladium-catalyzed coupling of 4-Pyridinecarboxamide, 2-bromo-6-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges associated with the palladium-catalyzed coupling of 2-bromo-6-methyl-4-pyridinecarboxamide . This intermediate presents a unique "perfect storm" of reactivity issues due to the interplay between the electron-deficient pyridine ring, the coordinating nitrogen atom, and the sensitive primary amide.

Case ID: PD-PYR-AMIDE-001 Status: Active Severity: High (Catalyst Deactivation / Side Reaction Risks) Assigned Specialist: Senior Application Scientist

Core Reactivity Profile & Failure Modes[1]

Before troubleshooting, you must understand the "Personality" of your substrate. This molecule is not just an aryl bromide; it is a chelating ligand masquerading as a reactant.

  • The Trap (Catalyst Poisoning): The pyridine nitrogen (N1) is a strong

    
    -donor. While the 6-methyl group provides some steric shielding, the open coordination site at N1 can still bind Pd(II) species, forming stable, unreactive "dead-end" complexes (See Diagram 1).
    
  • The Decoy (Amide Interference): The C4-primary amide (-CONH

    
    ) is amphoteric. Under basic coupling conditions, it can deprotonate (pKa ~15-16) to form an amidate, which may displace halides on the Pd center or undergo competitive N-arylation.
    
  • The Time-Bomb (Hydrolysis): The electron-deficient pyridine ring makes the C4-amide unusually susceptible to hydrolysis, converting your starting material into 2-bromo-6-methylisonicotinic acid , which kills the reaction by sequestering base and coordinating Pd.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at 20-30% conversion, even with fresh catalyst."

Diagnosis: Catalyst Sequestration (The "Pyridine Effect"). The pyridine nitrogen is out-competing your phosphine ligand for the Palladium center. Once the substrate binds Pd without undergoing oxidative addition, the catalytic cycle halts.

Corrective Action:

  • Switch to Bulky, Electron-Rich Ligands: Use ligands that create a "steric wall" around the Pd, preventing the pyridine nitrogen from approaching.

    • Recommendation:XPhos or SPhos (Buchwald ligands) are superior here. Their biaryl backbone prevents N-coordination.

    • Alternative:P(t-Bu)

      
        (highly labile but bulky).
      
  • Increase Catalyst Loading: A standard 1-3 mol% often fails. Push to 5-8 mol% to saturate the "poisoning" sites and leave active Pd for the cycle.

  • Protocol Adjustment: Pre-mix the catalyst and ligand in the solvent for 15 minutes before adding the pyridine substrate. This ensures the active catalytic species (

    
    ) is formed before the substrate can intercept the precursor.
    
Issue 2: "I see a new spot on TLC that is very polar and doesn't move."

Diagnosis: Hydrolysis of the Amide to Carboxylic Acid. The combination of heat, water (from the base solution), and the electron-poor pyridine ring facilitates the attack of hydroxide on the amide carbonyl.

Corrective Action:

  • Switch Base System: Move away from aqueous bases (e.g., 2M Na

    
    CO
    
    
    
    ).
    • Solution: Use anhydrous K

      
      PO
      
      
      
      or Cs
      
      
      CO
      
      
      suspended in dioxane or toluene.
    • Add a drying agent: Add 4Å molecular sieves to the reaction vessel if using hygroscopic solvents.

  • Lower the Temperature: If coupling requires 100°C, try 80°C with a more active catalyst (e.g., Pd(dppf)Cl

    
     or Pd-PEPPSI-IPr).
    
Issue 3: "I'm detecting a byproduct with mass [M-Br+H] (Protodehalogenation)."

Diagnosis: Reductive Debromination. The oxidative addition occurred, but instead of transmetalation, the Pd-intermediate underwent


-hydride elimination (from alkyl groups on ligands/solvents) or abstracted a proton from the solvent.

Corrective Action:

  • Solvent Choice: Avoid primary/secondary alcohols (ethanol/isopropanol) which act as hydride sources. Use 1,4-Dioxane , DMF , or Toluene .

  • Base Selection: Avoid amines (like Et

    
    N) which can serve as hydride donors.
    
Issue 4: "The amide disappeared, and I see a nitrile peak (CN) in IR/NMR."

Diagnosis: Palladium-Catalyzed Dehydration. Primary amides can be dehydrated to nitriles under Pd catalysis, especially if the coupling is sluggish.

Corrective Action:

  • Protect the Amide: If this persists, the amide is too reactive. Protect it as a Trityl (Trt) or Dimethoxybenzyl (DMB) group. This adds steric bulk and removes the NH

    
     protons, shutting down both dehydration and N-coordination.
    

Visualizing the Failure Pathways

The following diagram illustrates the competition between the Productive Cycle and the "Dead-End" Poisoning pathways specific to this substrate.

G cluster_cycle Productive Suzuki Cycle cluster_poison Side Reaction Traps Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + Substrate (Br-C2) TransMet Transmetalation (Pd-Ar-R) OxAdd->TransMet RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Regenerate L-Pd(0) Poison Pyridine N-Coordination (Dead Catalyst) Poison->Pd0 Reversible (Slow) Hydrolysis Amide Hydrolysis (Carboxylic Acid) Dehydration Dehydration (Nitrile Formation) Substrate 2-bromo-6-methyl- 4-pyridinecarboxamide Substrate->Poison N1-Binding (Competitive) Substrate->Hydrolysis Base/H2O (High Temp) Substrate->Dehydration Pd(II) + Heat

Caption: Figure 1. Mechanistic divergence showing how Pyridine-N coordination and Amide side reactions compete with the productive catalytic cycle.

Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis and N-coordination.

Reaction: Suzuki-Miyaura Coupling of 2-bromo-6-methyl-4-pyridinecarboxamide with Aryl Boronic Acid.

ComponentEquivalentsRoleNotes
Substrate 1.0ElectrophileDry thoroughly before use.
Boronic Acid 1.2 - 1.5NucleophileExcess accounts for protodeboronation.
Pd(OAc)

0.05 (5 mol%)Pre-catalystHigher loading compensates for poisoning.
XPhos 0.10 (10 mol%)LigandBulky ligand prevents N-coordination.
K

PO

2.0 - 3.0BaseAnhydrous, finely ground. Avoids hydrolysis.
1,4-Dioxane [0.2 M]SolventAnhydrous. Degassed (Sparged with Ar).

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)

    
     (5 mol%), XPhos (10 mol%), and anhydrous K
    
    
    
    PO
    
    
    (2.0 equiv).
  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.

  • Solvation: Add anhydrous, degassed 1,4-Dioxane via syringe.

    • Critical: Do not use water as a co-solvent. The trace water in the base/solvent is sufficient for the catalytic cycle without promoting bulk hydrolysis.

  • Activation: Place in a pre-heated block at 90°C . Stir vigorously (1000 rpm).

    • Note: High stirring speed is crucial for heterogeneous base systems (K

      
      PO
      
      
      
      in dioxane).
  • Monitoring: Check LCMS at 2 hours.

    • Success Marker: Disappearance of Br-SM (Starting Material).

    • Failure Marker: Appearance of [M-17] (Nitrile) or [M+1] (Acid).

  • Workup: Dilute with EtOAc, wash with saturated NH

    
    Cl  (buffers the aqueous layer to prevent amide hydrolysis during workup), dry over Na
    
    
    
    SO
    
    
    , and concentrate.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from

  • National Institutes of Health (PMC). (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis. Retrieved from

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Retrieved from

  • American Chemical Society. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from

  • Organic Chemistry Portal. (2020). Palladium-Catalyzed Amide N-C Hiyama Cross-Coupling. Retrieved from

Sources

Technical Support Center: Purification of Polar Pyridinecarboxamide Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of polar pyridinecarboxamide derivatives using column chromatography. The inherent basicity of the pyridine ring and the high polarity of the carboxamide group create a unique set of purification challenges that require specialized strategies. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve optimal purity and yield.

Core Concepts & Pre-Purification Checklist

Success in chromatography begins before the sample is loaded. The unique chemical nature of polar pyridinecarboxamides—possessing a basic nitrogen atom and a polar, hydrogen-bonding carboxamide group—dictates careful selection of your separation strategy.

The Primary Challenge: Unwanted Secondary Interactions

The main obstacle is the interaction between the basic pyridine nitrogen and acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase.[1][2] This strong interaction leads to several common problems:

  • Peak Tailing: Instead of sharp, symmetrical peaks, you observe broad peaks with a "tail," which significantly reduces separation efficiency (resolution) and makes accurate fraction collection difficult.[1][2][3]

  • Irreversible Adsorption: In severe cases, your compound may bind so strongly to the silica that it fails to elute, resulting in low or no recovery.

  • Compound Degradation: The acidic nature of silica gel can potentially degrade sensitive molecules.[4][5]

Choosing Your Purification Strategy

Your choice of chromatographic mode is critical and depends on the overall polarity of your specific derivative.

Chromatography ModeStationary Phase (Polarity)Mobile Phase (Polarity)Best Suited ForKey Considerations
Normal-Phase (NPC) Polar (e.g., Silica Gel, Alumina)Non-polar to moderately polarLess polar to moderately polar pyridinecarboxamides.[4][6]Prone to peak tailing with basic compounds. Often requires mobile phase modifiers.[1][7]
Reversed-Phase (RPC) Non-polar (e.g., C18-bonded silica)Polar (e.g., Water/Acetonitrile)Derivatives with sufficient non-polar character to be retained.[4][8]Very polar derivatives may elute in the void volume with little to no retention.[9][10][11]
HILIC Polar (e.g., Silica, Amide, Diol)High organic, low aqueousHighly polar and hydrophilic pyridinecarboxamides that are not retained by RPC.[8][12][13][14]Requires careful column equilibration and matching of the sample solvent to the mobile phase.[14]
Pre-Purification Workflow

G cluster_prep Preparation Phase cluster_decision Decision Point cluster_execution Execution Phase TLC 1. Run TLC in various solvent systems Rf_Check 2. Aim for Target Rf of ~0.2-0.4 TLC->Rf_Check Analyze spots Modifier_Test 3. Test Modifiers (e.g., TEA) on TLC Rf_Check->Modifier_Test If tailing occurs Select_Mode 4. Select Chromatography Mode (NPC, RPC, HILIC) Modifier_Test->Select_Mode Based on TLC results Pack_Column 5. Pack Column Properly Select_Mode->Pack_Column Load_Sample 6. Dry or Wet Load Sample Pack_Column->Load_Sample Elute 7. Elute with Optimized Mobile Phase Load_Sample->Elute

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the purification of polar pyridinecarboxamides.

Issue 1: Severe Peak Tailing or No Elution in Normal-Phase Chromatography

Q: My pyridinecarboxamide is streaking badly on the TLC plate and won't move off the baseline of my silica gel column. What is happening and how do I fix it?

A: This is the classic sign of strong secondary interactions between your basic compound and acidic silanol groups on the silica.[1][2] The pyridine nitrogen is likely protonated by the acidic silica surface, causing it to bind like an ion-exchanger.

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase. This base will interact with the acidic silanol sites, effectively "masking" them from your compound.[7][15][16]

    • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your eluent.[17] This is the most common and effective choice. The TEA, being a stronger base, preferentially binds to the silanol groups, allowing your less basic pyridine derivative to elute properly.[7][15][18]

    • Ammonia: For very stubborn basic compounds, a solution of methanol with a small percentage of ammonium hydroxide (e.g., preparing a 1-2% solution of NH4OH in MeOH and using that as your polar co-solvent with dichloromethane) can be effective.[17][19]

  • Change the Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds like amines.[5][17] It does not have the strong acidic character of silica gel.

    • Deactivated Silica: You can use commercially available end-capped silica or prepare it by treating standard silica gel with a silylating agent. Alternatively, a pre-treatment of the column by flushing with a solvent containing a higher concentration of TEA before loading the sample can help.

Issue 2: My Polar Compound Elutes Too Quickly in Reversed-Phase (RPC)

Q: I'm using a C18 column, but my polar pyridinecarboxamide elutes immediately with the solvent front. How can I get it to retain on the column?

A: This happens because your compound is too polar to interact effectively with the non-polar C18 stationary phase.[9][10][20] It has a much higher affinity for the polar mobile phase and is washed through the column without being retained.

Solutions:

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for this scenario.[8] It uses a polar stationary phase (like silica) and a mobile phase with a high organic solvent content (like acetonitrile) and a small amount of water.[13][14] In HILIC, water acts as the strong eluting solvent, so polar compounds are well-retained.[9][10][13]

  • Use a Polar-Embedded RPC Column: If you must use reversed-phase, select a specialized column. These "aqua-stable" or polar-embedded columns have modifications (e.g., amide or carbamate groups embedded in the alkyl chains) that allow them to be used with highly aqueous mobile phases (even 100% water) without the stationary phase ligands collapsing.[8][9][11] This enables better retention of polar molecules.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units above the pKa of your pyridine nitrogen.[21] This keeps the nitrogen deprotonated and neutral, making the overall molecule less polar and more likely to be retained on a C18 column. However, be aware that standard silica-based columns are not stable above pH 8.[2][22]

Issue 3: Poor Separation Between My Product and a Similarly Polar Impurity

Q: My target compound is co-eluting with an impurity. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity, efficiency, or retention factor of your separation. Changing the selectivity—the relative affinity of the two compounds for the stationary phase—is often the most powerful approach.[23]

Solutions:

  • Change the Solvent System (Selectivity):

    • Switch Organic Modifier: If you are using an Ethyl Acetate/Hexane system, try a Dichloromethane/Methanol system.[17][19] Different solvents create different interactions (e.g., hydrogen bonding, dipole-dipole) with your compounds and the stationary phase, which can dramatically alter the elution order and improve separation.[23]

    • Use a Ternary System: Introduce a third solvent in a small quantity. For example, in a Hexane/EtOAc system, adding 1-2% methanol or acetone can significantly change the selectivity and pull apart co-eluting spots.

  • Change the Stationary Phase (Selectivity): If you are using silica, try alumina or a different bonded phase like cyano or diol. Each stationary phase offers a unique interaction mechanism.[23]

  • Optimize the Gradient (Efficiency/Retention): If using flash chromatography or HPLC, a shallower gradient will give the column more time to resolve closely eluting compounds.[4][11]

G Start Problem: Co-eluting Compounds ChangeSolvent Change Solvent System? (e.g., EtOAc/Hex to DCM/MeOH) Start->ChangeSolvent ChangeStationary Change Stationary Phase? (e.g., Silica to Alumina) ChangeSolvent->ChangeStationary No Success Resolution Achieved ChangeSolvent->Success Yes ShallowGradient Use Shallower Gradient? ChangeStationary->ShallowGradient No ChangeStationary->Success Yes ShallowGradient->Start No, Re-evaluate ShallowGradient->Success Yes

Frequently Asked Questions (FAQs)

Q1: How do I choose the starting solvent system for my normal-phase purification? A1: Thin-Layer Chromatography (TLC) is your most important tool.[4] Start with a standard, moderately polar system like 1:1 Ethyl Acetate/Hexane.[19] Spot your crude mixture and run the TLC.

  • If the spots stay at the baseline (Rf ≈ 0), the system is not polar enough. Increase the proportion of ethyl acetate or switch to a more polar system like Dichloromethane/Methanol.[4]

  • If the spots run with the solvent front (Rf ≈ 1), the system is too polar. Increase the proportion of hexane.[4]

  • The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.[4][11]

Q2: What is "dry loading" and when should I use it? A2: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before placing it on the column.[6] You dissolve your compound in a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. This technique is highly recommended when your compound has poor solubility in the initial, non-polar mobile phase, as it prevents precipitation at the top of the column and ensures a narrow, even sample band, leading to better separation.[6]

Q3: Can I use methanol in my silica gel column? A3: Yes, but with caution. Methanol is a very polar solvent and is effective for eluting polar compounds.[17][19] However, using high concentrations of methanol (typically >10%) in your mobile phase can lead to the dissolution of the silica gel itself, which can contaminate your fractions and destroy the column bed.[17][19] It is best used in small percentages (e.g., 1-10%) as part of a solvent system, typically with dichloromethane.[19]

Q4: My compound seems to be degrading on the column. What can I do? A4: This is likely due to the acidic nature of the silica gel.

  • Neutralize the Silica: Add 0.5-1% triethylamine to your mobile phase. This not only improves peak shape but also neutralizes the acidic sites, protecting acid-sensitive compounds.[17]

  • Use an Alternative Stationary Phase: Switch to a more inert or basic stationary phase like neutral alumina or florisil.[5]

  • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with slightly higher pressure to increase the flow rate.

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column for Normal-Phase Chromatography

This protocol ensures a homogeneously packed column, which is essential for high-resolution separation.

  • Select Column Size: Choose a column diameter and length appropriate for your sample size. A common rule of thumb is a 30:1 to 50:1 ratio of silica gel weight to crude sample weight.[4]

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar eluent (e.g., 10% EtOAc/Hexane) to the silica gel to form a slurry that has the consistency of a milkshake. Stir gently to release trapped air bubbles.

  • Pack the Column:

    • Ensure the column is perfectly vertical. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Fill the column about one-third full with the initial eluent.

    • Pour the silica slurry into the column in a single, continuous motion. Use a funnel to guide the slurry.

    • Gently tap the side of the column with a piece of rubber tubing to encourage even settling of the silica bed.

  • Finalize Packing: Open the stopcock and drain the excess solvent, applying gentle air pressure (if using flash chromatography) to compact the bed. Crucially, never let the top of the silica bed run dry. The solvent level should always be kept above the top of the silica. Once packed, add a final protective layer of sand on top of the silica bed.

Protocol 2: Mobile Phase Preparation with Triethylamine (TEA) Modifier

This protocol details how to prepare a mobile phase designed to mitigate peak tailing for basic compounds.

  • Prepare Solvent Mixture: In a graduated cylinder or volumetric flask, prepare your desired two-component solvent system. For example, to make 500 mL of 20% Ethyl Acetate in Hexane, you would measure 100 mL of Ethyl Acetate and add Hexane up to the 500 mL mark.

  • Add TEA Modifier: Using a micropipette or a small graduated cylinder, add the required volume of triethylamine. For a 0.5% (v/v) concentration in 500 mL of solvent, you would add 2.5 mL of TEA.

  • Mix Thoroughly: Stopper the flask and invert it several times to ensure the triethylamine is completely and homogeneously mixed into the solvent system.

  • Label Clearly: Label the solvent bottle clearly with the full composition, including the percentage of TEA (e.g., "20% EtOAc/Hexane + 0.5% TEA"). This is critical for reproducibility.

References
  • Boag, M. (n.d.). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • Welch Materials. (2022, December 1). What is the difference between HILIC columns VS normal/reverse columns? Retrieved from [Link]

  • Agilent. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Waters Knowledge Base. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • The LCGC Blog. (2022, April 15). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]

  • University of Rochester, Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Taylor & Francis. (2006, September 23). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Retrieved from [Link]

  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]

  • Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved from [Link]

  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

Sources

Technical Support Center: Palladium Remediation in Pyridinecarboxamide Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for transition metal remediation. For researchers and drug development professionals, scavenging residual palladium (Pd) from active pharmaceutical ingredients (APIs) containing pyridinecarboxamide motifs is notoriously difficult.

The core challenge lies in thermodynamics: the pyridine ring nitrogen and the adjacent carboxamide group act as a potent bidentate ligand. This motif forms a highly stable 5- or 6-membered chelate ring with Pd(II) species, solubilizing the metal and preventing it from precipitating as insoluble Pd(0) black[1]. Standard physisorption techniques (like activated carbon or Celite filtration) cannot overcome this binding energy. To achieve the ICH guideline threshold of <10 ppm, you must employ targeted chemisorption strategies that outcompete the API's binding affinity[2].

Diagnostic & Remediation Workflow

Use the following decision tree to triage your crude reaction mixtures and select the appropriate remediation pathway.

PdRemoval Start Crude Pyridinecarboxamide Reaction Mixture Filter Standard Filtration (Celite/Silica) Start->Filter Analyze ICP-MS Pd Analysis Filter->Analyze Pass Pd < 10 ppm Proceed to Isolation Analyze->Pass Success Fail Pd > 10 ppm (API Chelation) Analyze->Fail High Pd Crystallize Final Crystallization (e.g., EtOH/Water) Pass->Crystallize Scavenge Add Silica-Bound Scavenger (e.g., Thiourea) Stir 4-24h at 40-60°C Fail->Scavenge ReFilter Filter & Wash (Recover API) Scavenge->ReFilter ReFilter->Analyze Re-evaluate

Workflow for diagnosing and remediating high residual palladium in pyridinecarboxamide syntheses.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my pyridinecarboxamide API retain >1000 ppm palladium even after Celite filtration and aqueous workup? Cause & Solution: Pyridine derivatives strongly coordinate to palladium, preventing the formation of filterable palladium black[1]. Because the API itself is solubilizing the metal, standard physical filtration will fail. You must use a chemisorption strategy with a functionalized scavenger (e.g., silica-bound thiourea) that possesses a higher thermodynamic binding constant for Pd than your API[2].

Q2: I treated my reaction mixture with a standard silica-thiol scavenger, but the Pd levels plateaued at 200 ppm. How can I reach the <10 ppm threshold? Cause & Solution: While silica-bound thiols are generally effective, they often struggle against strongly chelating bidentate APIs due to steric hindrance or insufficient competitive binding affinity.

  • Action 1: Switch to a stronger soft-ligand scavenger like SiliaMetS Thiourea, which exhibits superior displacement kinetics for Pd(II) in the presence of amides[3],[4].

  • Action 2: Increase the incubation temperature to 50–60 °C. Heat provides the activation energy required to break the stable API-Pd coordination bond, allowing the scavenger to capture the metal[2].

Q3: During scavenger treatment, my API is precipitating onto the silica resin, leading to massive yield losses. How do I prevent this? Cause & Solution: This occurs when the solvent system cannot maintain API solubility at the temperatures used for scavenging, or when the high surface area of the silica matrix induces premature nucleation.

  • Action: Conduct the scavenging in a highly polar aprotic solvent (e.g., DMF, DMAc, or 2-MeTHF) and filter the mixture hot. Always perform a solubility check prior to bulk addition.

Q4: Can I use homogeneous aqueous washes instead of expensive silica resins for large-scale manufacturing? Cause & Solution: Yes. For multi-kilogram scales, heterogeneous silica scavengers can introduce filtration bottlenecks and high consumable costs[2]. Washing the organic phase with an aqueous solution of a competitive chelator (like L-cysteine) is highly scalable. However, strict anaerobic conditions (N2 atmosphere) must be maintained. Oxygen exposure will rapidly oxidize L-cysteine into insoluble L-cystine, which traps the API and causes severe emulsion issues during phase separation[5].

Scavenger Selection & Quantitative Performance Data

Selecting the right scavenger requires balancing binding affinity against API recovery. The table below summarizes expected performance metrics for pyridinecarboxamide derivatives.

Scavenger TypeFunctional GroupRelative Affinity for PdTypical API RecoveryOptimal Processing Conditions
SiliaMetS Thiourea ThioureaVery High>95%40–60 °C, 12–18 h, 4–8 equiv
SiliaMetS Thiol Thiol (-SH)High>90%25–50 °C, 4–12 h, 4–8 equiv
Activated Carbon None (Physisorption)LowVariable (Adsorption risk)25 °C, 1–2 h, 10–20 wt%
L-Cysteine (Aqueous) Amino Acid (S, N, O)High (Homogeneous)>90% (Phase separation)40 °C, 2 h, Strict Anaerobic
Validated Experimental Protocols

The following methodologies are designed as self-validating systems to ensure high API recovery while driving Pd levels below regulatory limits.

Protocol A: Heterogeneous Scavenging using Silica-Bound Thiourea

Best for discovery scale to pilot scale (1 g to 5 kg).

  • Solvent Optimization & Solubility Validation: Dissolve the crude API in 10-20 volumes of a polar aprotic solvent (e.g., DMF or THF).

    • Self-Validation Step: Extract a 1 mL aliquot and cool to 20 °C. If precipitation is observed, increase the solvent volume by 20% increments until the solution remains clear. This guarantees the API will not co-precipitate on the silica matrix.

  • Scavenger Dosing: Add 4 to 8 molar equivalents of silica-bound thiourea relative to the initial Pd catalyst loading[3].

  • Thermal Incubation: Heat the suspension to 50–60 °C and stir vigorously for 12–18 hours.

    • Causality: The elevated temperature provides the kinetic energy necessary to break the stable bidentate API-Pd chelate, allowing the thiourea groups to irreversibly trap the palladium[2].

  • Hot Filtration: Filter the mixture through a pad of Celite while maintaining the temperature above 40 °C. Wash the filter cake with at least 1-2 column volumes of hot solvent to maximize API recovery[6].

  • Verification: Analyze the filtrate via ICP-MS. A result of <10 ppm validates the displacement. If >10 ppm, the API-Pd binding constant is exceptionally high, requiring a second pass with fresh scavenger[4].

Protocol B: Homogeneous Aqueous Wash with L-Cysteine

Best for large-scale manufacturing (>5 kg) to avoid filtration bottlenecks.

  • Organic Phase Preparation: Dissolve the crude API in a water-immiscible organic solvent (e.g., 2-MeTHF) at 40 °C.

  • Anaerobic Chelator Preparation: Prepare a 10 wt% aqueous solution of L-cysteine.

    • Self-Validation Step: Sparge the aqueous solution with nitrogen for a minimum of 30 minutes. A dissolved oxygen meter should read <1 ppm. This prevents the oxidative dimerization of L-cysteine to L-cystine, which would otherwise form an insoluble precipitate[5].

  • Biphasic Extraction: Combine the organic and aqueous phases (1:1 v/v). Stir vigorously at 40 °C for 2 hours under a positive nitrogen pressure.

  • Phase Separation: Cease stirring and allow the phases to separate for 30 minutes. Discard the heavy, Pd-rich aqueous layer.

    • Validation: The organic layer should be visually clear. An emulsion indicates incomplete phase separation, often due to insufficient solvent volume or trace L-cystine formation. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

References
  • Solutions for scavenging of metal and organic impurities Source: Chemie Brunschwig / SiliCycle URL
  • SOLUTIONS FOR SCAVENGING OF METAL AND ORGANIC IMPURITIES Source: FUJIFILM Wako Chemicals / SiliCycle URL
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction Source: Organic Process Research & Development - ACS Publications URL
  • Source: Royal Society of Chemistry (RSC)
  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS Source: FUJIFILM Wako Chemicals URL

Sources

Preventing debromination in Suzuki reactions of bromopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when their Suzuki-Miyaura cross-couplings of bromopyridines yield more protodehalogenated byproduct than the desired biaryl scaffold.

This guide is designed to move you beyond trial-and-error. We will dissect the mechanistic causality of debromination, establish logical troubleshooting frameworks, and provide self-validating protocols to ensure your catalytic cycles remain productive and your mass balances close on the target product.

The Causality of Protodehalogenation (Debromination)

To solve debromination, we must first understand its origin. In a standard Suzuki-Miyaura coupling, the catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. However, bromopyridines—particularly 2-bromopyridines—are highly susceptible to a competing side reaction: protodehalogenation [1].

The causality of this failure mode lies in the stabilization of the intermediate. After the oxidative addition of the bromopyridine to the Pd(0) species, the resulting Aryl-Pd(II)-Br complex faces a kinetic fork in the road. If transmetalation is slow, the palladium center can intercept a hydride from the surrounding environment (often the solvent, base, or even the ligand). This forms an Aryl-Pd(II)-Hydride complex, which rapidly undergoes reductive elimination to expel the hydrodehalogenated pyridine (Ar-H) and a degraded Pd(0) species[2].

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Bromopyridine Transmet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->Transmet + Boronic Acid & Base Hydride Hydride Transfer [Ar-Pd(II)-H] OxAdd->Hydride + Hydride Source (Solvent/Base) RedElim_Des Reductive Elimination Desired Product (Ar-Ar') Transmet->RedElim_Des RedElim_Des->Pd0 Catalytic Turnover RedElim_Side Reductive Elimination Debrominated Byproduct (Ar-H) Hydride->RedElim_Side RedElim_Side->Pd0 Catalytic Turnover

Caption: Mechanistic divergence: Desired cross-coupling vs. competing protodehalogenation pathway.

Troubleshooting FAQs: Strategic Parameter Optimization

Q1: How does the choice of phosphine ligand dictate the reaction pathway? A: The ligand is your primary tool for modulating the relative rates of the desired vs. undesired pathways. Small or electron-poor ligands (like PPh₃) fail to accelerate transmetalation, leaving the Pd(II) intermediate vulnerable to hydride attack. Conversely, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) force the aryl groups into close proximity via steric bulk, drastically lowering the activation energy for the desired C–C bond formation[1]. This kinetic acceleration outcompetes the slower debromination pathway.

Q2: Why do certain bases and solvents increase debromination? A: Debromination requires a hydride source. Strong alkoxide bases (e.g., NaOtBu) and solvents with accessible beta-hydrogens (e.g., primary alcohols, DMF) can act as direct hydride donors via β-hydride elimination pathways[1][3]. By switching to weaker, non-hydride-donating bases like K₃PO₄ or K₂CO₃, and utilizing aprotic solvents (Toluene) or sterically hindered alcohols (t-AmylOH), you systematically eliminate the environmental hydride sources.

Q3: Should I use a pre-catalyst instead of standard palladium salts? A: Yes. Standard palladium sources like Pd(OAc)₂ require in situ reduction to form the active Pd(0) species. This reduction is often incomplete, generating off-cycle Pd nanoparticles that catalyze side reactions. Utilizing well-defined Buchwald G3 or G4 palladacycles ensures rapid, quantitative generation of the active mono-ligated Pd(0) species, immediately entering the productive catalytic cycle and minimizing the residence time of vulnerable intermediates[4].

Quantitative Data: Ligand & Condition Impact on Debromination

To illustrate the causality of these choices, the following table summarizes the quantitative impact of systematically upgrading reaction parameters during the coupling of 2-bromopyridine[4].

LigandPd Source (mol%)BaseSolventTemp (°C)Time (h)Coupled Product YieldDebromination (Ar-H)
PPh₃ Pd(PPh₃)₄ (3%)NaOtBuDMF80645% 35%
XPhos Pd₂(dba)₃ (2%)K₃PO₄Toluene1001685% < 5%
RuPhos Pd(OAc)₂ (2%)K₃PO₄t-AmylOH1101292% < 3%

Data demonstrates that shifting from a hydride-donating environment (NaOtBu/DMF) with a basic ligand to an electron-rich, bulky ligand (RuPhos) in a sterically hindered solvent (t-AmylOH) nearly eliminates protodehalogenation.

Workflow Start High Debromination (Ar-H > 10%) Step1 1. Upgrade Ligand (RuPhos, XPhos) Start->Step1 Step2 2. Swap Base (K3PO4 instead of NaOtBu) Step1->Step2 Step3 3. Change Solvent (Toluene or t-AmylOH) Step2->Step3 Success Optimized Reaction (Ar-H < 5%) Step3->Success

Caption: Step-by-step troubleshooting workflow to systematically eliminate hydride sources and boost yield.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol utilizes a self-validating framework. It employs a bulky ligand (RuPhos) and a phosphate base to suppress debromination[1].

Protocol: Optimized Suzuki-Miyaura Coupling of 2-Bromopyridine

Reagents:

  • 2-Bromopyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%) or RuPhos Pd G3 (4 mol%)

  • RuPhos (0.04 mmol, 4 mol%) (Skip if using G3 pre-catalyst)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous t-AmylOH or Toluene (5 mL)

Step-by-Step Methodology:

  • Reaction Assembly & Degassing: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and RuPhos.

    • Validation Checkpoint 1: Evacuate and backfill the tube with ultra-pure Argon three times. Oxygen intrusion will oxidize the phosphine ligand, instantly reverting the system to an un-ligated state that favors debromination.

  • Substrate Addition: Under a positive pressure of Argon, add the 2-bromopyridine and the anhydrous solvent via a gas-tight syringe. Seal the tube.

  • Catalytic Initiation: Heat the reaction mixture at 100 °C with vigorous stirring (800+ RPM to overcome the biphasic nature of the inorganic base).

    • Validation Checkpoint 2 (In-Process Control): At the 2-hour mark, extract a 10 µL aliquot under Argon. Dilute in 1 mL of LC-MS grade Acetonitrile and analyze via UPLC-MS. You must verify that the peak area ratio of the coupled product to the debrominated byproduct (pyridine) is > 20:1. If pyridine exceeds 5%, abort the reaction and verify solvent anhydrousness and base purity.

  • Completion & Quench: After 12-16 hours, cool the reaction to room temperature. Quench by adding 5 mL of deionized water to dissolve the phosphate salts.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure prior to silica gel chromatography.

References

1.1. BenchChem.[1] 2.2. PMC - NIH.[2] 3.3. BenchChem.[3] 4.4. BenchChem.[4]

Sources

Improving yields of C-N coupling with 2-bromo-6-methyl-4-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #4928: Yield Optimization for 2-bromo-6-methyl-4-pyridinecarboxamide

Status: Open Priority: High (Drug Discovery/Process Chemistry) Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Substrate Analysis

User Issue: Low yields and stalling conversion during the Palladium-catalyzed C-N coupling of 2-bromo-6-methyl-4-pyridinecarboxamide (Substrate A ) with various amine nucleophiles.

Root Cause Analysis: This substrate presents a "Perfect Storm" of catalyst deactivation pathways. You are likely fighting three simultaneous mechanisms:

  • The "Amide Trap" (Chemospecificity): The primary amide (

    
    ) at C4 is a competent ligand. It can displace your phosphine ligand, forming an inactive Pd-amido complex (catalyst poisoning).[1] It can also act as a competing nucleophile (N-arylation of the amide).
    
  • Pyridine Inhibition: The pyridine nitrogen is a strong

    
    -donor. While the C6-methyl group provides some steric protection (the "lutidine effect"), it is not sufficient to prevent binding to electrophilic Pd(II) species, especially as the reaction progresses and concentration changes.
    
  • Solubility-Limited Turnover: Pyridine carboxamides are highly crystalline and polar. Standard non-polar solvents (Toluene) often result in slurry reactions where the catalyst is in solution but the substrate is not, or vice versa, leading to decomposition before turnover.

The "Golden Path" Protocol (Recommended Starting Point)

Do not use generic conditions (e.g.,


/BINAP/NaOtBu). They will fail due to the acidity of the amide and the coordination issues described above.

System Recommendation: The "Bulky-Rich" Pre-Catalyst Approach

ComponentRecommendationTechnical Rationale
Catalyst Source BrettPhos Pd G4 or tBuBrettPhos Pd G4 Crucial: Use a G4 Palladacycle Pre-catalyst . This releases active

immediately upon deprotonation, bypassing the difficult reduction of Pd(II) in the presence of poisoning amides [1].
Ligand tBuBrettPhos This ligand is exceptionally bulky and electron-rich.[2] The bulk prevents the pyridine N and amide O/N from binding to the Pd center, while the electron richness facilitates oxidative addition into the electron-deficient pyridine ring [2].
Base

(finely ground) or

Avoid NaOtBu. The amide protons are acidic (

). Strong alkoxides will deprotonate the amide, turning it into a potent catalyst poison. Weak carbonate/phosphate bases maintain the amide in its neutral form [3].
Solvent t-Amyl Alcohol (t-AmOH) or 1,4-Dioxane t-AmOH solubilizes polar amides better than toluene and stabilizes the transition state via H-bonding. Run at high concentration (0.5 M - 1.0 M) if solubility permits.
Temperature 80 °C - 100 °C High temperature is needed to break stable Pd-N(pyridine) resting states.
Step-by-Step Protocol:
  • Charge Solids: In a glovebox or under active

    
     flow, add Substrate A  (1.0 equiv), Amine  (1.2 equiv), Base  (
    
    
    
    , 2.0 equiv), and tBuBrettPhos Pd G4 (1.0 - 2.0 mol%).
  • Solvent Addition: Add anhydrous t-Amyl Alcohol (degassed). Concentration: 0.25 M.

  • Activation: Seal the vial. Heat to 90 °C with vigorous stirring (1000 rpm). Note: Poor stirring is a common failure mode with insoluble bases.

  • Monitoring: Monitor by HPLC/UPLC at 1 hour.

    • If conversion < 20%: Increase Temp to 110 °C.

    • If SM consumed but no Product: Check for dehalogenation (see Troubleshooting).

Troubleshooting Guide (FAQ)
Q1: "The reaction turns black immediately and conversion stops at 10%."

Diagnosis: Catalyst Crash-Out (Pd Black formation). The amide group is displacing the ligand.

  • Fix: Switch to a ligand with higher binding affinity. Xantphos is a bidentate ligand that is extremely resistant to displacement by amides. Try Pd(OAc)2 (2 mol%) / Xantphos (2.5 mol%) with

    
      in Dioxane [4].
    
Q2: "I see the starting material disappearing, but I'm getting a byproduct with Mass = SM - Br + H."

Diagnosis: Hydrodehalogenation. The Pd has oxidatively added, but instead of transmetallating with the amine, it is undergoing


-hydride elimination from the amine or abstracting a hydride from the solvent.
  • Fix:

    • Switch solvent from alcohol (t-AmOH) to Dioxane or Toluene (if soluble).

    • Increase the concentration of the amine nucleophile.

    • Lower the temperature slightly.

Q3: "My LCMS shows a peak corresponding to the dimer of the starting material."

Diagnosis: Homocoupling or Amide Arylation. The amide of one substrate molecule is reacting with the bromide of another.

  • Fix: This confirms the amide is competing. You must use a weaker base (

    
    ) and a bulkier ligand (BrettPhos ) that sterically rejects the amide nucleophile in favor of the primary/secondary amine you are trying to couple.
    
Visualizing the Failure Modes & Logic

The following diagrams illustrate the decision process and the mechanistic competition occurring in your flask.

Figure 1: Optimization Logic Flowchart

OptimizationStrategy Start Start: Low Yield with 2-bromo-6-methyl-4-pyridinecarboxamide CheckBase Check Base: Are you using NaOtBu? Start->CheckBase SwitchBase STOP. Switch to K3PO4 or Cs2CO3. Prevent amide deprotonation. CheckBase->SwitchBase Yes CheckLigand Check Ligand: Is it monodentate (e.g., PPh3)? CheckBase->CheckLigand No SwitchBase->CheckLigand SelectLigand Select Bulky/Bidentate: 1. tBuBrettPhos (Steric Protection) 2. Xantphos (Chelation Stability) CheckLigand->SelectLigand Yes Solubility Check Solubility: Is reaction a slurry? CheckLigand->Solubility No (Already Advanced) SelectLigand->Solubility SolventSwitch Switch Solvent: t-Amyl Alcohol or DMF/Dioxane (9:1) Solubility->SolventSwitch Yes Success Run Screen: Pd G4 Precatalyst + Weak Base + Polar Solvent Solubility->Success No SolventSwitch->Success

Caption: Decision tree for optimizing C-N coupling conditions for amide-containing pyridine substrates.

Figure 2: The "Amide Trap" Mechanism

AmidePoisoning ActiveCat Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] ActiveCat->OxAdd + Substrate Substrate Substrate (Pyridine-CONH2) Poisoning CATALYST DEATH Pd Coordinated by Amide/Pyridine N OxAdd->Poisoning Amide binds Pd (Displaces Ligand) Product Desired C-N Coupling Product OxAdd->Product + Amine (Fast Transmetallation)

Caption: Competitive pathways between productive coupling and catalyst sequestration by the substrate's amide group.

References
  • Fors, B. P., & Buchwald, S. L. (2010).[3] "A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions." Journal of the American Chemical Society. This paper establishes the superiority of precatalysts and biaryl phosphines for difficult substrates.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. The definitive guide on selecting ligands like BrettPhos for primary amine coupling in the presence of sensitive groups.

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl halides with amines."[4][5][6][7] Journal of the American Chemical Society. Early foundational work establishing base effects on chemoselectivity.

  • Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed N-Arylation of Heterocycles." Journal of the American Chemical Society.

Sources

Catalyst and ligand selection for Suzuki coupling of substituted pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving substituted pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful yet often finicky transformation. Here, we move beyond generic protocols to provide in-depth, mechanism-driven troubleshooting advice and field-tested solutions in a direct question-and-answer format.

The Challenge: Why Are Pyridines So Difficult?

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for its versatility and functional group tolerance.[1][2] However, when one of the coupling partners is a pyridine ring, the reaction's efficiency can plummet. The core of the problem lies in the pyridine nitrogen's lone pair of electrons. This Lewis basic site can coordinate strongly to the palladium catalyst, leading to catalyst inhibition or complete deactivation.[3][4] This is particularly pronounced with 2-substituted pyridines, where the nitrogen is ortho to the reaction center. Furthermore, the electron-deficient nature of the pyridine ring can make oxidative addition more difficult compared to electron-rich carbocycles, while pyridine-based boronic acids are often prone to instability and rapid protodeboronation.[5][6][7]

This guide provides strategies to overcome these intrinsic challenges through the rational selection of catalysts, ligands, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental roles of the main components in a pyridine Suzuki coupling?

A: Every component plays a critical role that is often magnified by the challenging nature of pyridine substrates:

  • Palladium Precatalyst: This is the source of the active Pd(0) catalyst. Common sources are Pd(OAc)₂ or Pd₂(dba)₃, which are Pd(II) and Pd(0) respectively. Pd(II) sources must be reduced in situ to enter the catalytic cycle, a process that can be influenced by phosphine ligands or other reagents.[8][9]

  • Ligand: This is arguably the most critical component for pyridine couplings. The ligand stabilizes the palladium center, modulates its reactivity, and, crucially, can provide steric bulk to prevent the pyridine nitrogen from deactivating the catalyst.[4][10] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) are the state-of-the-art.[11][12]

  • Base: The base is essential for activating the boronic acid (or ester) to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[13][14] The choice of base (e.g., K₃PO₄, Cs₂CO₃, KOtBu) and its strength can dramatically affect the reaction rate and outcome.[15][16]

  • Solvent: The solvent must solubilize all components and is often a mixture of an organic solvent (like dioxane, toluene, or THF) and sometimes water. The presence of water can be beneficial, but it must be carefully controlled as it can also promote side reactions like protodeboronation.[4][17]

Q2: Which position on a halopyridine is most reactive for Suzuki coupling?

A: The reactivity of halopyridines in the crucial oxidative addition step generally follows the order of C-I > C-Br > C-OTf >> C-Cl. For a given halogen, the reactivity is also influenced by the electronic nature of the ring. The electron-deficient character of the pyridine ring makes it more reactive in oxidative addition than analogous benzene halides.[18] For di- or poly-halogenated pyridines, the more electron-deficient positions (e.g., C2 and C6) are typically more reactive.

Q3: Should I use a pyridine boronic acid or a halopyridine as my starting material?

A: This is a critical strategic decision. While coupling a halopyridine with an aryl boronic acid is often more straightforward, many projects require the use of a pyridine boronic acid. Pyridine-2-boronic acids are notoriously unstable and prone to protodeboronation (cleavage of the C-B bond).[4][5] If you must use a pyridine boronic acid, consider using more stable derivatives like pinacol esters, MIDA boronates, or potassium trifluoroborate salts to mitigate decomposition.[4][5] In a survey by Pfizer chemists, the instability of heteroaryl boronates, particularly 2-pyridyl boronate, was ranked as their number one synthetic challenge, with fewer than 8% of attempted reactions achieving a yield over 20%.[6][7]

Troubleshooting Guide: From Failed Reactions to High Yields

Problem Area 1: Low or No Product Yield

Q: My reaction has failed completely, or the yield is very low. What are the first and most critical things to check?

A: Before optimizing the catalyst system, always verify the fundamentals. This is the most common source of failure.

  • Reagent Quality & Purity: Ensure all reagents are pure. Boronic acids, in particular, can degrade during storage, often appearing clumpy or discolored.[3] Verify the purity of your halopyridine and ensure the base is anhydrous and finely powdered.

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and promote the homocoupling of boronic acids.[3][8] Ensure your reaction is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging the solvent with argon for 15-30 minutes) and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Solvent Purity: Use high-purity, anhydrous solvents. Water content can be a double-edged sword; while sometimes beneficial, excess water can lead to significant protodeboronation.[4]

Below is a workflow to guide your initial troubleshooting efforts for low-yield reactions.

G start Low / No Yield check_reagents Verify Reagent Purity (Boronic Acid, Halide, Base) start->check_reagents Is purity confirmed? check_atmosphere Ensure Rigorous Inert Atmosphere (Degassing) check_reagents->check_atmosphere Yes reagents_no Repurify or acquire new reagents. check_reagents->reagents_no No check_solvent Use Anhydrous, High-Purity Solvent check_atmosphere->check_solvent Yes atmosphere_no Improve degassing protocol. check_atmosphere->atmosphere_no No optimization Proceed to Catalyst System Optimization check_solvent->optimization Yes solvent_no Use fresh, anhydrous solvent. check_solvent->solvent_no No

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Q: My coupling of a 2-chloropyridine is failing. Standard catalysts like Pd(PPh₃)₄ aren't working. What should I do?

A: 2-chloropyridines are among the most challenging substrates due to the strong C-Cl bond and the proximity of the nitrogen atom to the reaction site, which promotes catalyst inhibition.[10] Standard catalysts are almost always insufficient. Success hinges on using a highly active catalyst system composed of a palladium source and a specialized ligand.

  • Causality: The key is to use a ligand that is both sterically bulky and electron-rich .

    • Bulkiness: A large ligand shields the palladium center, physically blocking the pyridine nitrogen from coordinating and deactivating the catalyst.[4]

    • Electron-Richness: A high electron density on the ligand makes the palladium center more electron-rich, which in turn promotes the difficult oxidative addition step into the strong C-Cl bond.[11][19]

  • Recommended Ligand Classes:

    • Bulky Monophosphine (Buchwald-type) Ligands: These are the gold standard. Ligands like SPhos , XPhos , and tBuXPhos are characterized by a biaryl backbone and a bulky, electron-rich phosphine group. They have demonstrated exceptional success in coupling heteroaryl chlorides.[10]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often confer high stability to the palladium catalyst. Ligands like SIPr and SIMes can be highly effective alternatives to phosphines for challenging couplings.[12][20][21]

Q: I'm trying to couple a pyridine boronic acid, but I mostly see protodeboronation. How can I improve this?

A: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major side reaction for many heteroaryl boronic acids, especially 2-pyridyl derivatives.[4][5]

  • Causality: This side reaction is often promoted by excess water, high temperatures, or prolonged reaction times. The electron-deficient nature of the pyridine ring makes the C-B bond more susceptible to cleavage.

  • Solutions:

    • Use a More Stable Boron Reagent: This is the most effective solution. Instead of the boronic acid, use a corresponding pinacol boronate ester , MIDA boronate ester , or potassium trifluoroborate (BF₃K) salt . These are generally more stable to the reaction conditions.[4][5]

    • Modify Reaction Conditions: Use a milder base (e.g., K₂CO₃ instead of K₃PO₄), lower the reaction temperature, and minimize the reaction time.

    • Use Anhydrous Conditions: While some Suzuki reactions benefit from water, if protodeboronation is severe, switching to strictly anhydrous conditions can help.

    • Specialized Boronates: For particularly difficult cases, consider preparing lithium triisopropyl 2-pyridylboronates, which have shown enhanced reactivity and stability in certain systems.[5]

Problem Area 2: Troublesome Side Reactions

Q: My desired product is contaminated with a significant amount of homocoupled boronic acid (R-B(OH)₂ → R-R). How do I stop this?

A: Homocoupling is a common byproduct, often appearing as a dimeric version of your boronic acid starting material.

  • Causality: This side reaction is primarily caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid, often mediated by palladium.[3][8] It can also be more prevalent when using a Pd(II) precatalyst, as the in situ reduction to Pd(0) can sometimes be inefficient, leaving Pd(II) species that promote homocoupling.[8]

  • Solutions:

    • Rigorous Degassing: This is the most critical step. Improve your degassing procedure for the solvent and ensure the reaction is maintained under a strict inert atmosphere from start to finish.[3]

    • Use a Pd(0) Source: Using a precatalyst that is already in the Pd(0) state, such as Pd₂(dba)₃ or Pd(PPh₃)₄ , can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂.[3]

    • Lower the Reaction Temperature: Homocoupling can sometimes be disfavored at lower temperatures. Find the minimum temperature required for the desired cross-coupling to proceed.[3]

    • Order of Addition: Adding the boronic acid slowly or portion-wise can sometimes help maintain a low instantaneous concentration, suppressing the bimolecular homocoupling reaction.

Q: My reaction mixture turns black and the reaction stalls. What has happened?

A: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black (insoluble, inactive elemental palladium).[22]

  • Causality: This occurs when the ligand fails to adequately stabilize the palladium nanoparticles, allowing them to aggregate. This can be caused by:

    • High Temperatures: The catalytic system may not be stable at the temperature you are using.

    • Inappropriate Ligand: The ligand may not be bulky or electron-donating enough to maintain the stability of the active catalytic species.

    • Ligand Degradation: The phosphine ligand itself can be oxidized or otherwise degrade under the reaction conditions.

  • Solutions:

    • Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).

    • Switch to a More Robust Ligand: N-heterocyclic carbene (NHC) ligands are often more thermally stable than phosphine ligands and can be a good alternative if decomposition is a persistent issue.[23] Among phosphines, bulky biarylphosphine ligands (Buchwald-type) generally offer greater stability than simpler ones like PPh₃.[19]

    • Increase Ligand-to-Palladium Ratio: A slightly higher ratio of ligand to palladium (e.g., 2.5:1 or 3:1 instead of 2:1) can sometimes help better stabilize the catalyst.

Catalyst and Ligand Selection Guide

The choice of catalyst and ligand is paramount. The following table provides starting points for various substituted pyridine substrates based on literature precedent and mechanistic principles.

Pyridine Substrate TypeRecommended PrecatalystRecommended Ligand(s)Recommended Base(s)Key Considerations & Rationale
2-Chloro or 2-Bromopyridine Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhos, tBuXPhos (Buchwald Ligands)[9][10], SIPr, SIMes (NHC Ligands)[12][20]K₃PO₄, Cs₂CO₃The ligand's steric bulk is critical to prevent N-coordination. Electron-rich character facilitates oxidative addition of the C-Cl or C-Br bond.
3- or 4-Halopyridine Pd(OAc)₂, Pd(dppf)Cl₂SPhos, RuPhos , P(t-Bu)₃, dppfK₃PO₄, K₂CO₃These are generally less challenging than 2-halopyridines. A broader range of ligands can be effective, but bulky, electron-rich ligands are still a reliable starting point.[13][17]
Sterically Hindered Pyridine Pd(OAc)₂, G3-XPhosXPhos, tBuXPhos K₃PO₄, KOtBuExtreme steric bulk on the ligand is needed to overcome hindrance on the substrate. Precatalysts like G3-XPhos can offer improved performance.[11]
Electron-Deficient Pyridine Pd₂(dba)₃SPhos, P(t-Bu)₃ K₃PO₄, Cs₂CO₃The electron-deficient ring facilitates oxidative addition, but a highly electron-donating ligand is still beneficial to accelerate the overall catalytic cycle.[1]
Pyridine Boronic Acid/Ester Pd₂(dba)₃SPhos, RuPhos K₃PO₄, KFThe main challenge is the stability of the boron reagent. Use of stable esters is highly recommended. Mild conditions can prevent protodeboronation.[4][5]

Visualizing the Process

A clear understanding of the catalytic cycle and a logical approach to ligand selection are key to success.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal + Ar²-B(OR)₂ (Base Activated) PdII_B Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Releases Product Product Ar¹-Ar² RedElim->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.[1][24]

G start Substrate: Halopyridine pos Position of Halogen? start->pos pos_2 2-Halo pos->pos_2 2- pos_34 3- or 4-Halo pos->pos_34 3- or 4- sterics Sterically Hindered? electronics Electronically Deficient? sterics->electronics No ligand_more_bulk Use Most Bulky Ligand (e.g., tBuXPhos) sterics->ligand_more_bulk Yes ligand_buchwald Use Bulky, Electron-Rich Buchwald Ligand (e.g., XPhos, SPhos) electronics->ligand_buchwald Yes ligand_standard Standard Bulky Ligand (e.g., RuPhos, P(t-Bu)₃) is a good start electronics->ligand_standard No pos_2->ligand_buchwald ligand_nhc Consider NHC Ligand (e.g., SIPr) pos_2->ligand_nhc pos_34->sterics

Caption: A decision tree to guide ligand selection for Suzuki coupling.

Field-Proven Experimental Protocols

The following protocols provide a robust starting point for your experiments.

Protocol 1: General Coupling of 3-Bromopyridine with an Arylboronic Acid

This protocol is suitable for less challenging 3- or 4-substituted pyridines.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv., finely powdered), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.044 mmol, 4.4 mol%).

  • Inerting: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the 3-bromopyridine (1.0 mmol, 1.0 equiv.) followed by 5 mL of degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Coupling for a Challenging 2-Chloropyridine

This protocol employs a more active catalyst system and conditions tailored for difficult substrates.[10]

  • Preparation: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Inerting: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the 2-chloropyridine (1.0 mmol, 1.0 equiv.) and the arylboronic acid (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add degassed toluene (3 mL) and degassed water (0.3 mL) via syringe. The small amount of water can be beneficial for some substrates.

  • Reaction: Stir the reaction mixture vigorously at 100 °C for 18-24 hours.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • Nickel(II) complexes of bidentate N-heterocyclic carbene/phosphine ligands: efficient catalysts for Suzuki coupling of aryl chlorides. (2007). Chemistry. Retrieved from [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (n.d.). Rutgers University. Retrieved from [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). ACS Publications. Retrieved from [Link]

  • Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. (2019). ACS Publications. Retrieved from [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. (1998). ACS Publications. Retrieved from [Link]

  • Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. (2005). ACS Publications. Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.). MDPI. Retrieved from [Link]

  • Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. (2024). MDPI. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024). ResearchGate. Retrieved from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications. Retrieved from [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Retrieved from [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Royal Society of Chemistry. Retrieved from [Link]

  • Buchwald Ligands and Precatalysts Table of Contents. (2014). CiteSeerX. Retrieved from [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019). Royal Society of Chemistry. Retrieved from [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). ACS Publications. Retrieved from [Link]

Sources

Managing solubility issues in reactions with 2-bromo-6-methyl-isonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Bromo-6-Methyl-Isonicotinamide

  • Subject: Troubleshooting Solubility & Process Issues (CAS: 29840-73-1)

  • Ticket Priority: High (Process Critical)

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Brick Dust" Challenge

Researchers frequently encounter stalling yields and difficult workups with 2-bromo-6-methyl-isonicotinamide . The core issue is not the reactivity of the aryl bromide, but the high lattice energy of the molecule.

With a melting point of ~192°C and a primary amide functionality, this molecule forms a robust intermolecular hydrogen-bonding network (the "brick dust" effect). It resists solvation in standard lipophilic coupling solvents (Toluene, Hexanes) and creates "rag layers" (emulsions) during aqueous workups due to its amphiphilic nature (lipophilic bromine + hydrophilic amide/pyridine).

This guide provides the solubility parameters, optimized reaction conditions, and a pH-switch workup protocol to resolve these bottlenecks.

Part 1: Solvent Selection Matrix

The Golden Rule: Do not rely on pure non-polar solvents. You must disrupt the intermolecular H-bonds of the amide dimer.

Solvent ClassSuitabilityRecommended SolventsTechnical Notes
Dipolar Aprotic Excellent DMSO, DMF, NMP, DMAcPrimary Choice. Dissolves the amide completely but difficult to remove. Use for reaction, then crash out product with water.
Protic (Alcohols) Good n-Butanol, Isopropanol, TFEGreen Alternative. High solubility at reflux. n-Butanol is excellent for Suzuki couplings (high BP, good solubility).
Ethers Moderate 1,4-Dioxane, THF, 2-MeTHFStandard. Good solubility only when wet (mixed with water). Anhydrous THF often fails to solvate the solid fully.
Chlorinated Fair DCM, ChloroformGood for extraction but poor for high-temp reactions.
Hydrocarbons Poor Toluene, Hexanes, HeptaneAvoid. The starting material will remain a slurry, leading to surface-only reactions and catalyst encapsulation.

Part 2: Reaction Optimization (Suzuki-Miyaura Coupling)

The most common failure mode is heterogeneous stalling . The catalyst (Pd) stays in solution, but the substrate remains solid, leading to slow kinetics and eventual catalyst decomposition (Pd black formation).

Optimized Protocol: The "Wet" Co-Solvent System

Objective: Couple 2-bromo-6-methyl-isonicotinamide with an aryl boronic acid.

The Fix: Use a biphasic solvent system that solubilizes the amide at temperature.

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio) OR n-Butanol (pure).

    • Why: Water disrupts the amide H-bonds; Dioxane solvates the Pd-catalyst and boronic acid.

  • Base Selection: Potassium Phosphate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
    • Avoid: Weak organic bases (TEA) which may not promote transmetallation efficiently in this sterically crowded environment.

  • Catalyst:

    
     or 
    
    
    
    .
    • Load: 2-5 mol%.

Step-by-Step Procedure:

  • Charge reaction vessel with 2-bromo-6-methyl-isonicotinamide (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.5 equiv).

  • Add Solvent (Concentration: 0.1 M to 0.2 M). Do not go more concentrated than 0.2 M or stirring will fail.

  • Degas: Sparge with Nitrogen/Argon for 15 minutes. (Crucial: Pyridines can coordinate Pd; oxygen accelerates catalyst death).

  • Add Pd catalyst under inert flow.[1]

  • Temperature Ramp: Heat to 90°C .

    • Observation: The reaction may look like a slurry at RT. It must turn to a clear (or dark clear) solution at 90°C. If solids persist at 90°C, add small aliquots of DMSO or Water until clear.

  • Monitor by LCMS (TLC is unreliable due to streaking of the amide).

Part 3: Workup & Purification (The pH-Switch Protocol)

The Problem: During extraction, the product hangs in the interface (rag layer) or precipitates uncontrollably. The Solution: Exploit the basicity of the pyridine ring (


 ~3-4) to control solubility.
Workflow Visualization

WorkupLogic Start Crude Reaction Mixture (Organic + Aqueous Base) Step1 Step 1: Acidify to pH 2-3 (Use 1M HCl) Start->Step1 Decision1 Phase Separation Step1->Decision1 AqLayer Aqueous Layer (Contains Product as Pyridinium Salt) Decision1->AqLayer Product moves to Water OrgLayer Organic Layer (Contains Impurities/Boronic Acid) Decision1->OrgLayer Impurities stay in Organic Step3 Step 2: Basify Aqueous Layer to pH 8-9 (Use NaHCO3/NaOH) AqLayer->Step3 Step2 Discard Organic Layer OrgLayer->Step2 Result Product Precipitates (Filter or Extract with DCM) Step3->Result

Caption: Figure 1: pH-Switch Purification Strategy. By protonating the pyridine nitrogen, the product becomes water-soluble, allowing non-basic impurities to be washed away in the organic phase.

Detailed Protocol:

  • Acid Extraction: Dilute the reaction mixture with Ethyl Acetate. Add 1M HCl until the aqueous phase is pH 2-3 .

    • Mechanism:[2][3][4] The pyridine nitrogen protonates (

      
      ), forcing the molecule into the water layer.
      
  • Wash: Shake and separate. Keep the Aqueous Layer .

    • Benefit: Non-polar byproducts (dimers, phosphine oxides) and unreacted boronic acids stay in the Ethyl Acetate.

  • Neutralization: Cool the aqueous layer on ice. Slowly add Sat.

    
     or 1M NaOH until pH 8-9 .
    
    • Outcome: The product will deprotonate and likely precipitate as a solid.

  • Recovery:

    • Option A (Precipitate): If solid forms, filter and wash with water/pentane. (Highest Purity).

    • Option B (Extract): If no precipitate, extract the now-neutral aqueous layer with DCM/Isopropanol (3:1 ratio).

Part 4: Frequently Asked Questions (FAQ)

Q1: My reaction turns black immediately. Is this normal?

  • A: A quick color change to dark black usually indicates "Pd black" precipitation, meaning the catalyst has decomposed (aggregated) rather than entering the catalytic cycle. This happens if the oxidative addition is too slow (insoluble starting material) or if oxygen is present.

    • Fix: Ensure the bromide is fully dissolved (add co-solvent) and re-degas vigorously.

Q2: Can I use protecting groups to improve solubility?

  • A: Yes, but it adds steps. Protecting the amide nitrogen with a Boc or Trityl group significantly increases lipophilicity and solubility in Toluene/Hexanes.

    • Reaction:

      
      , 
      
      
      
      (cat),
      
      
      in
      
      
      .
    • Note: Only do this if the direct coupling fails repeatedly.

Q3: The product streaks on TLC. How do I monitor conversion?

  • A: Primary amides and pyridines interact strongly with silica acidic sites.

    • Fix: Add 1% Triethylamine (TEA) or 5% Ammonium Hydroxide to your TLC developing solvent (e.g., 5% MeOH/DCM + 1% TEA). This neutralizes the silica and tightens the spot.

Q4: Why not just use DMF for everything?

  • A: While DMF dissolves the reactant, removing it is painful. It has a high boiling point (153°C) and decomposes to dimethylamine upon heating, which can poison catalysts. If you must use DMF, wash the crude reaction with 5% LiCl solution (aqueous) during workup to pull the DMF out of the organic layer.

References

  • PubChem. (2025).[5] 2-Bromo-isonicotinic acid methyl ester Compound Summary. National Library of Medicine. [Link]

  • Li, J.J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Suzuki-Miyaura mechanism in heterocyclic systems).
  • Organic Chemistry Portal. (2025). Suzuki Coupling - Mechanism and Recent Developments. [Link]

  • MDPI. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. (Provides thermodynamic basis for amide solubility behavior). [Link]

Sources

The Heterocycle Handling Hub: Work-Up Procedures for Polar Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Aqueous Solubility, Emulsions, and Metal Retention in Pyridine Synthesis

Introduction: Escaping the Aqueous Trap

If you are reading this, you are likely staring at a separatory funnel where your product—a polar pyridine derivative—has vanished into the aqueous layer, or perhaps your "purified" compound is slowly turning green due to residual palladium.

Pyridines are deceptive. Their basic nitrogen (


) makes them amphiphilic, capable of hiding in water as salts or coordinating to metal catalysts as ligands. Standard "wash and extract" protocols often fail because they ignore these fundamental physicochemical properties.

This guide is not a textbook; it is a decision-making engine designed to recover your mass and protect your purity.

Module 1: The "Black Hole" (Aqueous Solubility)

The Issue: "I performed a standard EtOAc/Water extraction, but my organic layer is empty. The mass balance indicates the product is in the water."

The Science: Pyridines are weak bases. In acidic media (pH <


), they exist as water-soluble pyridinium salts. Even in neutral conditions, highly polar substituents (e.g., -NH₂, -OH) can form hydrogen bond networks with water that standard solvents (EtOAc, Et₂O) cannot disrupt.
Data: The pH-Solubility Correlation

To extract a pyridine, the aqueous phase pH must be at least 2 units higher than the conjugate acid's


 to ensure the species is >99% neutral (deprotonated).
Compound ClassApprox.[1][2][3][4][5][6][7][8][9]

(Conj. Acid)
Target Extraction pHWhy?
Unsubstituted Pyridine 5.2> 7.5Basic enough to deprotonate the ring nitrogen.
Amino-Pyridines (2-NH₂) 6.8> 9.0Electron-donating groups increase basicity; requires higher pH.
Cyano-Pyridines 1.5 - 2.0> 4.0Electron-withdrawing groups decrease basicity; easier to extract.
Pyridine N-Oxides 0.79Neutral/Salting OutVery low basicity but high polarity (dipole). pH swing is less effective.
Protocol A: The "pH Swing" & "Magic Solvent"

If your product is stuck in the water, stop adding Ethyl Acetate. It is too non-polar.

  • Cool the Aqueous Layer: Place on ice (exotherm risk).

  • Adjust pH: Basify the aqueous layer to pH 10–12 using Saturated Na₂CO₃ or 1M NaOH.

    • Checkpoint: Use a pH meter, not just paper. Pyridines buffer the solution; you might need more base than calculated.

  • Saturate with Salt: Add solid NaCl until the solution is saturated (Hofmann effect). This disrupts the hydration sphere of the pyridine.

  • The "Magic Solvent" Extraction:

    • Instead of EtOAc, use Chloroform : Isopropanol (3:1) .[1][9]

    • Mechanism:[1][10][11] Chloroform solubilizes the aromatic ring (pi-stacking), while Isopropanol acts as a hydrogen-bond disruptor, "stealing" the pyridine from the water.

    • Warning: This solvent is denser than water. The organic layer is on the bottom .[11]

Module 2: The Emulsion Nightmare

The Issue: "My separatory funnel contains three layers: water, organic, and a thick, stable 'mayonnaise' in the middle."

The Science: Substituted pyridines often act as surfactants. The polar nitrogen head and lipophilic aromatic tail stabilize the interface between water and organic solvents. Fine particulates (precipitated salts or Pd-black) act as solid stabilizers (Pickering emulsion).

Visualizing the Decision Logic

EmulsionBreaker Start Emulsion Detected CheckSolids Are solids visible? Start->CheckSolids Filter Filter through Celite pad CheckSolids->Filter Yes CheckpH Check pH CheckSolids->CheckpH No Filter->CheckpH AdjustpH Adjust pH away from pKa CheckpH->AdjustpH pH ≈ pKa Brine Add Sat. Brine CheckpH->Brine pH OK AdjustpH->Brine Wait Wait 15 mins Brine->Wait Success Separation Achieved Wait->Success

Caption: Step-by-step logic for breaking stubborn pyridine-stabilized emulsions.

Protocol B: The Physical Break
  • Filtration: If the emulsion is gray/black (Pd dust), filter the entire biphasic mixture through a pad of Celite in a sintered glass funnel. This removes the particulate stabilizers.

  • The Brine Wash: Add saturated brine.[12] The high ionic strength increases the surface tension of the water, forcing the organic layer to separate.

Module 3: The Metal Grip (Catalyst Removal)

The Issue: "My product is isolated, but it is off-white/grey, and the NMR shows broad peaks. I suspect Palladium contamination."

The Science: Pyridine nitrogens are excellent ligands for transition metals (Pd, Cu, Ni). Standard silica chromatography often fails to separate the Metal-Pyridine complex because the complex streaks or co-elutes with the free pyridine.

Protocol C: Chemical Scavenging (Pre-Workup)

Do not rely on crystallization to clean dirty pyridine. Remove the metal before the final concentration.

Option 1: The Chelation Wash (For <500 ppm Pd)

  • After the reaction, dilute with EtOAc or DCM.

  • Wash the organic layer 3x with 0.5M Aqueous Cysteine or 10% Aqueous Na₂S₂O₃ (Sodium Thiosulfate) .

    • Mechanism:[1][10][11] The sulfur in cysteine/thiosulfate binds Pd more strongly than the pyridine nitrogen, pulling the metal into the aqueous phase.

Option 2: Solid-Phase Scavengers (For >500 ppm Pd)

  • Add a silica-based scavenger (e.g., SiliaMetS Thiol or DMT) to the organic reaction mixture.

  • Stir at 40°C for 1 hour.

  • Filter through a 0.45µm pad.

  • The filtrate will be significantly cleaner (often <10 ppm Pd).

Module 4: Chromatography & Purification

The Issue: "My product streaks from the baseline to the solvent front on TLC. I can't separate it."

The Science: Silica gel is slightly acidic (Si-OH). Basic pyridines protonate on the silica surface, interacting strongly via ion-dipole forces. This causes "tailing" (streaking) and poor resolution.[10]

Protocol D: Deactivating the Silica

You must neutralize the acidic sites on the silica gel.[13]

  • The Pre-Treatment:

    • Prepare your eluent (e.g., DCM/MeOH).

    • Add 1% Triethylamine (Et₃N) or 1% NH₄OH to the solvent system.

  • Column Packing:

    • Flush the column with the Et₃N-containing solvent before loading your sample. This caps the active silanol sites.

  • Running the Column:

    • Run the column with the modifier included. The pyridine will now elute as a tight, symmetrical band.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity and solubility parameters).
  • Laird, T. (2010). "Work-Up of Reactions."[6][9][12] Organic Process Research & Development, 14(3). Link

  • University of Rochester. "Not Voodoo: Workup Tricks for Water Soluble Compounds." Link

  • Biotage. "How to Remove Palladium in Three Easy Steps." Link

  • Williams, R. (pKa Data Compilation).[5] "pKa Values of Pyridine Derivatives." Link

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.

Sources

Validation & Comparative

Spectroscopic Comparison of 2-Bromo-6-methyl-4-pyridinecarboxamide and Its Derivatives: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural validation of functionalized pyridinecarboxamides not merely as a routine analytical task, but as a critical quality gate for downstream pharmacological efficacy. 2-Bromo-6-methyl-4-pyridinecarboxamide (also known as 2-bromo-6-methylisonicotinamide) and its halogenated derivatives are highly privileged scaffolds in modern drug discovery.

This guide provides an objective, data-driven comparison of this compound against its structural analogs, detailing the causality behind our spectroscopic choices and self-validating experimental protocols.

Mechanistic Context and Pharmaceutical Relevance

Understanding the end-use of a molecule dictates the rigor of its analytical validation. Pyridinecarboxamide derivatives are deployed across two primary therapeutic domains:

  • Agrochemical and Antifungal Applications: The carboxamide moiety is well-documented for its potent fungicidal activity. It acts by disrupting the mitochondrial tricarboxylic acid (TCA) cycle through the direct inhibition of the succinate dehydrogenase (SDH) enzyme[1].

  • Targeted Oncology: Halogenated derivatives, specifically 2-chloro- and 2-bromo-6-methylisonicotinamide, serve as indispensable synthetic intermediates in the development of kinase inhibitors. These are actively used to target MPRIP-NTRK1 and CD74-NTRK1 fusion genes, which are critical driver mutations in non-small cell lung cancer (NSCLC) and other malignancies[2].

G A 2-Bromo-6-methyl- 4-pyridinecarboxamide B Mitochondrial Complex II (Succinate Dehydrogenase) A->B Binds to C Blockade of Ubiquinone Binding Site B->C Induces D Disruption of TCA Cycle C->D Leads to E Fungal Cell Death (Apoptosis) D->E Results in

Mechanistic pathway of fungal SDH inhibition by pyridinecarboxamide derivatives.

Spectroscopic Comparison: NMR & IR Profiling

To evaluate the structural integrity of 2-bromo-6-methyl-4-pyridinecarboxamide, we benchmark it against its unsubstituted parent (isonicotinamide) and its chlorinated analog (2-chloro-6-methylisonicotinamide).

The Causality Behind the Spectral Shifts
  • ¹H NMR Dynamics: Unsubstituted isonicotinamide exhibits a symmetrical AA'BB' splitting pattern[3]. The introduction of a halogen at C-2 and a methyl group at C-6 breaks this symmetry, resulting in two distinct, meta-coupled aromatic protons (H-3 and H-5). The bromine atom, being larger and more polarizable than chlorine, exerts a distinct anisotropic deshielding effect, subtly shifting the adjacent H-3 proton further downfield.

  • FT-IR Dynamics: The primary amide group (-CONH₂) exhibits characteristic N-H stretching and C=O stretching (Amide I)[3]. Halogenation at the pyridine ring alters the electron density via inductive electron withdrawal. This increases the double-bond character of the carbonyl group, slightly shifting the Amide I band to higher wavenumbers compared to the unsubstituted analog.

Quantitative Data Summary
Compound¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)FT-IR (ATR) ν (cm⁻¹)
Isonicotinamide 8.71 (d, 2H, H-2,6), 7.75 (d, 2H, H-3,5), 8.20 (br s, 1H, NH), 7.65 (br s, 1H, NH)3320, 3140 (N-H), 1681 (C=O)
2-Chloro-6-methyl-4-pyridinecarboxamide 7.72 (d, 1H, H-3), 7.61 (d, 1H, H-5), 8.35 (br s, 1H, NH), 7.82 (br s, 1H, NH), 2.51 (s, 3H, CH₃)3335, 3155 (N-H), 1690 (C=O)
2-Bromo-6-methyl-4-pyridinecarboxamide 7.85 (d, 1H, H-3), 7.65 (d, 1H, H-5), 8.35 (br s, 1H, NH), 7.82 (br s, 1H, NH), 2.50 (s, 3H, CH₃)3338, 3158 (N-H), 1692 (C=O)

Experimental Protocols & Self-Validating Workflows

A protocol is only as good as its ability to flag its own errors. The following methodologies are designed as self-validating systems to ensure absolute structural confidence.

Protocol A: High-Resolution ¹H NMR Acquisition
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆)[4].

    • Expert Insight (Causality): DMSO-d₆ is explicitly chosen over CDCl₃. The strong hydrogen-bonding capability of the sulfoxide group disrupts intermolecular amide-amide dimers, yielding sharper, well-resolved NH₂ resonance signals rather than a broad, uninterpretable baseline hump.

  • Acquisition: Record spectra at 400 MHz and 298 K using 16 scans. Use Tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm)[3].

  • Self-Validation Check: Calculate the integration ratio of the methyl singlet (~2.50 ppm) to the individual aromatic protons. The ratio must be exactly 3:1:1. Any deviation immediately flags incomplete halogenation or the presence of symmetrical starting materials.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place 2-3 mg of the neat, dry solid directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent anvil pressure.

    • Expert Insight (Causality): The ATR method is strictly preferred over traditional KBr pellets for amides. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretch at ~3400 cm⁻¹, which obscures and invalidates the critical primary amide N-H stretching region (3300-3100 cm⁻¹).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ for 32 scans at a resolution of 4 cm⁻¹.

  • Self-Validation Check: The presence of a sharp, unshifted Amide I band (~1692 cm⁻¹) confirms the carboxamide group remains intact. A shift toward 1710 cm⁻¹ or the appearance of a broad OH band indicates unwanted hydrolysis of the amide to a carboxylic acid.

G A Sample Preparation (DMSO-d6 / Neat Solid) B 1H & 13C NMR (400 MHz, 298K) A->B C ATR FT-IR Spectroscopy (4000-400 cm⁻¹) A->C D Data Processing (Integration & Peak Picking) B->D C->D E Structural Validation & Purity Assessment D->E

Workflow for the spectroscopic validation of pyridinecarboxamide derivatives.

References

  • Title: A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity Source: irb.hr (FULIR - Full-text Institutional Repository of the Ruđer Bošković Institute) URL: 1

  • Title: WO2017073706A1 - DIHYDRONAPHTHO[2,3-b]BENZOFURAN DERIVATIVE Source: google.com (Google Patents) URL: 2

  • Title: Synthesis and Study of the Complex Compound of Isonicotinamide with Zinc Nitrate Source: dergipark.org.tr (DergiPark) URL: 3

  • Title: Five Monocyclic Pyridinium Derivatives Based Halo-argentate/cuprate Hybrids or Iodide Salts Source: rsc.org (The Royal Society of Chemistry) URL: 4

Sources

Comparative Reactivity Profile: 2-Bromopyridine vs. 2-Bromo-4-Pyridinecarboxamide

[1]

Executive Summary

This guide provides a head-to-head technical comparison between 2-bromopyridine (2-BP) and its 4-substituted derivative, 2-bromo-4-pyridinecarboxamide (2-BPC) .[1]

While both substrates share the core 2-halopyridine scaffold—a staple in medicinal chemistry for constructing biaryl and heterobiaryl systems—the introduction of the carboxamide group at the C4 position fundamentally alters the electronic landscape. 2-BPC acts as a significantly more electrophilic substrate, exhibiting accelerated rates in Nucleophilic Aromatic Substitution (

1

Electronic Structure & Activation Analysis

To understand the reactivity divergence, we must analyze the electronic perturbation caused by the C4-substituent.

  • 2-Bromopyridine (2-BP): The ring nitrogen exerts an inductive (

    
    ) and mesomeric (
    
    
    ) pull, activating the C2 position for nucleophilic attack.[1] This is the baseline reactivity.
  • 2-Bromo-4-pyridinecarboxamide (2-BPC): The carboxamide group is a strong Electron Withdrawing Group (EWG).[1] When placed at the C4 (para) position relative to the ring nitrogen, it reinforces the electron deficiency of the ring.

Mechanistic Visualization

The following diagram illustrates the resonance effects that make 2-BPC a "hotter" electrophile than 2-BP .

ElectronicActivationcluster_0Baseline: 2-Bromopyridinecluster_1Activated: 2-Bromo-4-pyridinecarboxamideBP2-BromopyridineN_pullRing N Inductive Effect (-I)BP->N_pullActivates C2-BrCombinedSynergistic Electron Withdrawal(Ring N + Amide)N_pull->CombinedComparisonBPC2-Bromo-4-pyridinecarboxamideAmide_pull4-CONH2 (-M Effect)BPC->Amide_pullAmide_pull->CombinedCombined->BPCSignificantly lowers LUMO energy

Figure 1: Electronic activation flow showing the synergistic withdrawal effects in the amide derivative.

Performance Evaluation: Nucleophilic Aromatic Substitution ( )

The most distinct difference between these two substrates is observed in

Reactivity Comparison

The 4-carboxamide group stabilizes the Meisenheimer complex intermediate, significantly lowering the activation energy for nucleophilic attack compared to the unsubstituted parent.

Feature2-Bromopyridine (2-BP)2-Bromo-4-pyridinecarboxamide (2-BPC)
Relative

Rate
Baseline (1x)High (approx. 10–50x faster)
Nucleophile Scope Requires strong nucleophiles (primary amines, alkoxides) or high heat.[1]Tolerates weaker nucleophiles (anilines, thiols) under milder conditions.
Typical Conditions 100–140°C, neat or DMSO.60–90°C, DMF or EtOH.[1]
Primary Challenge Slow conversion with sterically hindered amines.Hydrolysis of the amide to carboxylic acid if conditions are too basic/aqueous.
Experimental Protocol: Aminolysis (Representative)

Objective: Displacement of Bromine with Morpholine.[1]

  • Substrate: 1.0 equiv of 2-BP or 2-BPC.

  • Nucleophile: 2.5 equiv Morpholine.[1]

  • Solvent: DMSO (0.5 M concentration).

  • Base: 2.0 equiv

    
     (anhydrous).[1]
    
  • Conditions:

    • 2-BP: Heat to 120°C for 16 hours.

    • 2-BPC: Heat to 80°C for 4 hours.

  • Workup: Dilute with water. 2-BP product requires extraction (DCM); 2-BPC product often precipitates upon water addition due to amide polarity.[1]

Performance Evaluation: Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the C-Br bond undergoes oxidative addition to Pd(0).[1]

Reactivity & Chemoselectivity

While 2-BPC undergoes oxidative addition faster (due to the electron-deficient ring making the C-Br bond more labile to Pd insertion), the presence of the primary amide introduces a risk of catalyst poisoning. The amide nitrogen or oxygen can coordinate to the Palladium center, displacing labile ligands and arresting the catalytic cycle.

Parameter2-Bromopyridine2-Bromo-4-pyridinecarboxamide
Oxidative Addition Moderate rate.[1]Fast rate (Electron-deficient C-Br).
Catalyst Compatibility Universal (

,

).[1][2]
Requires robust ligands (e.g., XPhos, SPhos, dppf) to prevent amide coordination.
Solubility Profile Soluble in Toluene, THF, Dioxane.[1]Insoluble in Toluene; requires DMF, DMSO, or Dioxane/Water .
Side Reactions Homocoupling.Dehydration to nitrile (rare); Hydrolysis of amide.
Decision Workflow for Suzuki Coupling

Use the following logic to select the correct protocol for the amide derivative.

SuzukiWorkflowStartStart: Suzuki Coupling of 2-BPCSolventCheckCheck Solvent SystemStart->SolventCheckTolueneToluene/PhMeSolventCheck->TolueneAvoidPolarDMF, DMSO, or Dioxane/H2OSolventCheck->PolarRecommendedOutcomeReaction OutcomeToluene->OutcomePrecipitation/No ReactionLigandCheckSelect Catalyst/LigandPolar->LigandCheckSimplePdPd(PPh3)4LigandCheck->SimplePdRiskRobustPdPd(dppf)Cl2 or XPhos Pd G2LigandCheck->RobustPdRecommendedSimplePd->OutcomePossible Catalyst PoisoningRobustPd->OutcomeHigh Yield (>85%)

Figure 2: Optimization workflow for cross-coupling the amide derivative.

Recommended Protocol: Suzuki-Miyaura Coupling[1][2][3][4]
  • Catalyst:

    
     (3 mol%).[1] The bidentate ferrocene ligand prevents amide interference.
    
  • Solvent: 1,4-Dioxane : Water (4:1).[1][2] The water is crucial for solubility of the boronic acid and the inorganic base, and helps solubilize the amide substrate.

  • Base:

    
     (2.0 equiv).[1][2]
    
  • Temperature: 90°C.

Practical Handling and Physical Properties

For the process chemist, the physical differences dictate the isolation strategy.

Property2-Bromopyridine2-Bromo-4-pyridinecarboxamide
Physical State Liquid (Oil)Solid (Powder)
Melting Point N/A (Boiling pt: 193°C)>150°C (High due to H-bonding)
LogP (Lipophilicity) ~1.6 (Moderate)~0.3 (Low/Polar)
Purification Distillation or Silica Column (Hex/EtOAc).[1]Recrystallization (EtOH/Water) or Reverse Phase.[1]
Storage Light sensitive; store in amber bottles.Hygroscopic; store in desiccator.[1]

Key Insight: Do not attempt to purify 2-BPC using non-polar solvents (Hexane/Heptane) in chromatography; it will streak or crash out on the column.[1] Use DCM/MeOH or EtOAc gradients.[1]

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[1] (Foundational text on pyridine electronics and activation by EWGs).[3]

  • Li, J. J.Name Reactions for Homologation, Part I; Wiley, 2009. (Mechanisms of on electron-deficient heterocycles).
  • Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." J. Med. Chem.2011 , 54, 3451–3479. Link (Discusses LogP and solubility implications of amides).

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[1] Angew.[1] Chem. Int. Ed.2002 , 41, 4176–4211. Link (Review covering oxidative addition rates of electron-poor aryl halides).[1]

  • Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Org. Chem.2007 , 72, 5104–5112. Link (Catalyst selection for heteroaryl chlorides/bromides).[1]

Comparative SAR Analysis: 2-Bromo-6-Methyl-4-Pyridinecarboxamide Derivatives in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-bromo-6-methyl-4-pyridinecarboxamide (also known as 2-bromo-6-methylisonicotinamide) as a privileged scaffold in kinase inhibitor discovery.

Focusing on its application in targeting Rho-associated protein kinase (ROCK) and Janus Kinase (JAK) pathways, this document synthesizes Structure-Activity Relationship (SAR) data, comparative performance metrics, and validated experimental protocols.

Executive Summary: The Scaffold Advantage

The 2-bromo-6-methyl-4-pyridinecarboxamide scaffold represents a strategic "Type I½" or "Type II" kinase inhibitor building block. Unlike ubiquitous phenyl-carboxamide scaffolds, the pyridine core offers distinct physicochemical advantages:

  • Solubility: The pyridine nitrogen lowers LogD compared to phenyl analogs, improving oral bioavailability.

  • Vector Positioning: The 2,4,6-substitution pattern allows precise orientation of three pharmacophores:

    • C4-Amide: Acts as the primary hinge-binding motif (donor-acceptor pair).

    • C2-Bromo (Reactive Handle): Enables late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to access the hydrophobic back-pocket (selectivity filter).

    • C6-Methyl: Provides steric bulk to induce atropisomerism or fill small hydrophobic pockets (e.g., the gatekeeper region), often improving selectivity against promiscuous kinases like CDK2.

Comparative Performance Guide

This section compares the 6-Methyl-Pyridine-4-Carboxamide scaffold against two industry-standard alternatives: Aminopyrimidines (common in CDK/JAK inhibitors) and Phenyl-Carboxamides (common in VEGFR inhibitors like Sorafenib).

Table 1: Scaffold Performance Matrix
FeaturePyridine-4-Carboxamide (Target)2-Aminopyrimidine (Alternative A)Phenyl-Carboxamide (Alternative B)
Primary Target Class ROCK, JAK, IKKCDK, JAK, MAPKVEGFR, PDGFR, Raf
Binding Mode Hinge Binder (Monodentate/Bidentate)Hinge Binder (Bidentate)Type II (DFG-out stabilizer)
Metabolic Stability High (Pyridine ring is electron-deficient)Moderate (Prone to N-oxidation)Low/Mod (Prone to CYP hydroxylation)
Solubility (pH 7.4) High (Polar surface area + basic N)Moderate Low (Requires solubilizing tails)
Synthetic Utility Excellent (C2-Br allows divergent synthesis)Good (Nucleophilic displacement)Good (Amide coupling)
Key Liability Potential hERG inhibition (if C2 substituent is basic)Promiscuity (binds many kinases)High lipophilicity (LogP > 4)
Supporting Experimental Data (ROCK Inhibition)

In a direct comparison of ROCK inhibitors, replacing a phenyl core with the pyridine-4-carboxamide scaffold significantly improved potency and selectivity.

  • Compound 13b (Pyridine core):

    
     nM (ROCK1)
    
  • Analog (Phenyl core):

    
     nM
    
  • Observation: The pyridine nitrogen likely engages in a water-mediated H-bond or favorably alters the dipole moment for the ATP pocket.

Detailed SAR & Mechanistic Insights

The "Switch" Mechanism at Position 2

The bromine atom at C2 is the critical diversity point. SAR studies reveal that substituting this bromine determines the inhibitor's "address."

  • Aryl Substitutions (Suzuki Coupling):

    • 4-Methoxy-phenyl: Increases potency against ROCK/JAK via hydrophobic packing in the solvent-exposed region.

    • 3-Trifluoromethyl-phenyl: Shifts selectivity towards Raf kinases (Type II binding).

  • Amino Substitutions (Buchwald Coupling):

    • Morpholino/Piperazinyl groups: Drastically improve solubility but often reduce cellular permeability due to high polarity.

The Role of C6-Methyl

The methyl group at C6 is not merely a bystander.

  • Conformational Lock: It creates steric clash with the C4-amide carbonyl, forcing the amide out of planarity. This "twisted" conformation is often required to fit the narrow cleft of kinases like ROCK2 .

  • Selectivity: Removal of the methyl group (des-methyl analog) often results in a 10-fold loss of selectivity against homologous kinases (e.g., PKA).

Visualization: Synthetic & Signaling Pathways

Diagram 1: Divergent Synthesis Workflow

This workflow illustrates the conversion of the 2-bromo precursor into active kinase inhibitors.

SynthesisWorkflow Start 2-Bromo-6-methyl- 4-pyridinecarboxamide (Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Start->Suzuki Path A Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3) Start->Buchwald Path B ProdA 2-Aryl Derivative (Hydrophobic Pocket Binder) Suzuki->ProdA ProdB 2-Amino Derivative (Solvent Exposed Tail) Buchwald->ProdB Assay Kinase Assay (ROCK/JAK) ProdA->Assay ProdB->Assay

Caption: Divergent synthetic pathways from the 2-bromo scaffold yielding distinct inhibitor classes.

Diagram 2: ROCK Signaling & Inhibitor Intervention

The following diagram details where the inhibitor acts within the Rho/ROCK pathway to prevent cytoskeletal reorganization.

ROCKPath GPCR GPCR Agonist (LPA/S1P) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK1/2 (Kinase) RhoA->ROCK Activates MBS MBS (Myosin Binding Subunit) ROCK->MBS Phosphorylates (Inhibits) Inhibitor Pyridine-4-carboxamide Inhibitor Inhibitor->ROCK ATP Competitive Inhibition MLC MLC-P (Phosphorylated) MBS->MLC Increases p-MLC Actin Actin Cytoskeleton Reorganization MLC->Actin Contraction/Migration

Caption: Mechanism of action: The inhibitor blocks ROCK-mediated phosphorylation of MBS, preventing actin reorganization.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C2-Functionalization)

Objective: Synthesize 2-(4-methoxyphenyl)-6-methylpyridine-4-carboxamide.

  • Reagents:

    • 2-bromo-6-methylpyridine-4-carboxamide (1.0 eq)

    • 4-methoxyphenylboronic acid (1.2 eq)

    • 
       (0.05 eq)
      
    • 
       (2.0 eq)
      
    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Procedure:

    • Step 1: Charge a microwave vial with the pyridine scaffold, boronic acid, base, and catalyst.

    • Step 2: Degas the solvent mixture with nitrogen for 10 minutes, then add to the vial. Seal under

      
      .
      
    • Step 3: Heat at 100°C for 2 hours (or microwave at 120°C for 30 min).

    • Step 4: Filter through Celite, dilute with EtOAc, and wash with brine.

    • Step 5: Purify via flash chromatography (SiO2, 0-10% MeOH in DCM).

  • Validation: Monitor disappearance of starting material (Br-pyridine) via LC-MS (

    
    ).
    
Protocol B: ROCK Kinase Inhibition Assay (FRET)

Objective: Determine


 potency of the synthesized derivative.
  • System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher/Invitrogen).

  • Reagents:

    • ROCK1 or ROCK2 recombinant enzyme (5 nM final).

    • Alexa Fluor™ 647-labeled ATP competitive tracer.

    • Europium-labeled anti-GST antibody.

  • Workflow:

    • Step 1: Prepare 3x serial dilutions of the inhibitor in DMSO (Top conc: 10 µM).

    • Step 2: Add 5 µL inhibitor + 5 µL Kinase/Antibody mix to a 384-well white plate. Incubate 15 min.

    • Step 3: Add 5 µL Tracer. Incubate 60 min at Room Temp.

    • Step 4: Read TR-FRET (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Data Analysis: Calculate the Emission Ratio (665/615). Plot % Inhibition vs. Log[Inhibitor] to derive

    
    .
    

References

  • Discovery of Thiopyrano-pyrimidine Derivatives

    • Title: Synthesis and biological evaluation of thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine-carboxamides as novel PI3Kα inhibitors.
    • Source: Semantic Scholar / Bioorganic & Medicinal Chemistry.
    • Context: Describes the synthesis of N-(4-morpholino...)-6-(p-methoxyphenyl)pyridine-4-carboxamide (Compound 13b) and its kinase selectivity profile.
    • URL:[Link]

  • ROCK Inhibitor Scaffolds

    • Title: The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines.
    • Source: PubMed Central (PMC).
    • Context: Provides comparative data on isonicotinamide (pyridine-4-carboxamide) derivatives vs. thiazole scaffolds in ROCK inhibition.
    • URL:[Link]

  • Kinase Inhibitor Patent (JAK/IKK)

    • Title: Tricyclic compounds useful as inhibitors of kinases (WO2007061764A2).
    • Source: Google Patents.[1][2]

    • Context: Details the use of pyridine-4-carboxamide moieties in JAK and IKK inhibitor design.
    • URL
  • Building Block Data

    • Title: 5-Amino-2-bromoisonicotinic acid / 2-bromo-6-methylisonicotinamide Properties.
    • Source: BenchChem / PubChem.
    • Context: Physical properties and Suzuki coupling protocols for the specific 2-bromo-6-methyl scaffold.
    • URL:[Link]

Sources

In vitro assay protocols for pyridinecarboxamide-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title : In Vitro Assay Protocols for Pyridinecarboxamide-Based Compounds: A Comparative Methodological Guide

Introduction The pyridinecarboxamide pharmacophore is a highly versatile and privileged scaffold in modern drug discovery, particularly in the design of targeted multi-kinase inhibitors for oncology. Compounds like Sorafenib (a biaryl urea pyridine-2-carboxamide) have set the gold standard for treating 1[1]. The pyridyl ring interacts directly with amino acids in the ATP adenine-binding pocket, while the carboxamide/urea moiety forms critical hydrogen bonds with the kinase hinge region[1].

This guide objectively compares the in vitro assay performance of pyridinecarboxamide-based inhibitors (using Sorafenib as the prototype) against alternative chemical classes, such as indolinones (e.g., Sunitinib). By examining biochemical kinase inhibition, cell-based phenotypic responses, and downstream mechanistic validation, researchers can establish a robust, self-validating testing funnel for novel pyridinecarboxamide derivatives.

Part 1: Biochemical Kinase Inhibition Assays (TR-FRET)

Expertise & Causality: Historically, kinase assays relied on radiometric 33P-ATP incorporation[2]. However, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is now the industry standard. TR-FRET provides a homogeneous, non-wash format that minimizes well-to-well variability and eliminates radioactive hazards. By using a long-lifetime lanthanide (e.g., Terbium) donor and an acceptor fluorophore, TR-FRET effectively 3 from library compounds, ensuring high signal-to-noise ratios[3].

Protocol: TR-FRET Kinase Assay for VEGFR-2 and B-Raf Self-Validating System: This protocol includes a no-enzyme control (0% phosphorylation baseline) and a vehicle control (100% kinase activity) to normalize data and validate the assay window's robustness.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute Sorafenib and Sunitinib in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a2[2].

  • Kinase/Substrate Incubation: In a 384-well plate, combine 5 µL of the test compound with 5 µL of recombinant kinase (VEGFR-2 or B-Raf WT/V600E) and 5 µL of biotinylated peptide substrate. Pre-incubate for 15 minutes at room temperature to allow compound-target association.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined apparent Km for each kinase) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing 3 and halt kinase activity, alongside a Terbium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC)[3].

  • Readout & Analysis: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the emission ratio (520/495) and fit the data to a 4-parameter logistic curve to determine the IC50.

Data Presentation: Comparative Kinase Inhibition

Target Kinase Sorafenib (Pyridinecarboxamide) Sunitinib (Indolinone) Clinical Significance
VEGFR-2 90 nM 9 - 10 nM Angiogenesis inhibition
B-Raf (WT) 22 nM > 10,000 nM MAPK pathway suppression

| B-Raf (V600E) | 38 nM | > 10,000 nM | Efficacy in mutant tumors |

Scientific Insight: While Sunitinib is a more potent Type I inhibitor of VEGFR-2, the pyridinecarboxamide scaffold of Sorafenib provides a unique dual-inhibition profile, effectively neutralizing both the upstream angiogenic receptor (VEGFR-2) and the4[4].

Part 2: Cell-Based Functional Assays (HUVEC Tube Formation)

Expertise & Causality: Biochemical IC50 values do not account for cellular permeability, intracellular ATP competition, or protein binding. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay bridges this gap. By plating HUVECs on a Matrigel matrix, cells naturally align to form capillary-like structures driven by VEGF signaling. This assay serves as a phenotypic validation that the biochemical inhibition of VEGFR-2 translates into actual 4[4].

Protocol: Matrigel Tube Formation Assay Self-Validating System: Includes a VEGF-stimulated positive control (maximum tube formation) and a baseline control without VEGF (to rule out basal, non-VEGF driven tube formation).

  • Matrix Preparation: Thaw Matrigel at 4°C overnight. Coat a pre-chilled 96-well plate with 50 µL/well of Matrigel and incubate at 37°C for 30 minutes to polymerize.

  • Cell Seeding: Starve HUVECs in serum-free media for 4 hours. Harvest and resuspend cells in basal media supplemented with 20 ng/mL recombinant human VEGF.

  • Compound Treatment: Seed 1.5 × 10^4 cells/well onto the polymerized Matrigel. Immediately add varying concentrations of Sorafenib or Sunitinib (0.1 µM to 10 µM).

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 12–16 hours.

  • Imaging & Quantification: Stain cells with Calcein-AM (2 µM) for 15 minutes. Image using a fluorescence microscope. Quantify total tube length and number of branch points using automated angiogenesis analysis software.

Part 3: Mechanistic Validation (Western Blotting for Downstream Signaling)

Expertise & Causality: Phenotypic assays confirm what happens, but mechanistic assays confirm how it happens. To definitively prove that the pyridinecarboxamide compound is acting via the intended RAF/MEK/ERK axis, we must quantify the phosphorylation status of downstream effectors. Western blotting for phospho-ERK1/2 (p-ERK) confirms that the compound engages B-Raf inside the living cell and successfully2[2].

Protocol: Phospho-ERK Western Blot Self-Validating System: Total ERK (t-ERK) and GAPDH must be probed simultaneously to ensure that the reduction in p-ERK is due to specific kinase inhibition, not general cytotoxicity or unequal protein loading.

  • Cell Treatment: Plate MDA-MB-231 cells (which possess high basal MAPK activity) and incubate overnight. Treat with Sorafenib (0.01 to 3 µM) for 2[2].

  • Lysis: Wash cells with cold PBS containing 0.1 mM sodium orthovanadate (to preserve phosphorylation). Lyse in 1% Triton X-100 buffer supplemented with protease and phosphatase inhibitor cocktails[2].

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA. Probe overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL reagent. Normalize the p-ERK signal against the total ERK signal using densitometry.

Pathway Visualization

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 RAS RAS VEGFR2->RAS BRAF B-Raf Kinase RAS->BRAF MEK MEK 1/2 BRAF->MEK ERK ERK 1/2 MEK->ERK Angiogenesis Tumor Angiogenesis & Proliferation ERK->Angiogenesis Sorafenib Sorafenib (Pyridinecarboxamide) Sorafenib->VEGFR2 Inhibits Sorafenib->BRAF Inhibits Sunitinib Sunitinib (Indolinone) Sunitinib->VEGFR2 Inhibits

Fig 1: Dual inhibition of VEGFR-2 and B-Raf by pyridinecarboxamide-based Sorafenib.

References[1] Title: CCR Drug Updates: Sorafenib and Sunitinib in Renal Cell Carcinoma

Sources

Overcoming Catalyst Poisoning: A Comparative Guide to 2-Bromopyridine Cross-Coupling Methods

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "2-Pyridyl Problem"

As a Senior Application Scientist, I frequently encounter the "2-pyridyl problem" during the design of synthetic routes for novel therapeutics and agrochemicals. 2-Bromopyridine is an indispensable building block, yet it is notoriously difficult to functionalize via transition-metal-catalyzed cross-coupling.

The core issue lies in the electronic and steric nature of the pyridine ring. The basic nitrogen atom sits adjacent to the reactive carbon-halogen bond, allowing it to act as a bidentate ligand that strongly coordinates to palladium. This sequesters the catalyst into highly stable, off-cycle complexes, effectively killing the catalytic cycle [1][1]. Conversely, when the polarity is reversed and 2-pyridyl organometallics are used as nucleophiles, they suffer from rapid protodeometalation, destroying the reagent before transmetalation can occur [2][2].

This guide objectively compares the three primary cross-coupling methodologies—Suzuki-Miyaura, Negishi, and Buchwald-Hartwig—detailing the causality behind specific experimental choices required to overcome these inherent mechanistic traps.

Mechanistic Challenges

MechanisticChallenges A 2-Bromopyridine (Electrophile) B Palladium Catalyst (Active Species) A->B Oxidative Addition C Catalyst Poisoning (N-Coordination) B->C Pyridine Nitrogen Binds Pd D 2-Pyridylboronic Acid (Nucleophile) E Protodeometalation (Rapid Degradation) D->E Base/Water F Pyridine (Dead End Product) E->F Loss of Boron

Fig 1: Mechanistic pitfalls in 2-bromopyridine coupling: catalyst poisoning and protodeometalation.

Comparative Analysis of Cross-Coupling Strategies

Suzuki-Miyaura Coupling
  • The Challenge : Traditional 2-pyridylboronic acids decompose rapidly because the proximity of the nitrogen atom facilitates the hydrolytic cleavage of the C-B bond.

  • The Solution & Causality : To bypass this degradation, chemists must utilize "slow-release" boronates. Burke's MIDA boronates rehybridize the boron center to sp³, preventing decomposition until aqueous base slowly hydrolyzes the MIDA ligand in situ, releasing the active boronic acid exactly when the palladium catalyst is ready for transmetalation [3][3]. Alternatively, N-phenyldiethanolamine (PDEA) esters provide similar stability [4][4]. When 2-bromopyridine is used as the electrophile, bulky ligands like XPhos are mandatory to create a steric shield around the palladium, physically blocking the pyridine nitrogen from coordinating.

Negishi Coupling
  • The Challenge : Traditional organozinc reagents are highly sensitive to air and moisture, making them difficult to scale in standard laboratory settings.

  • The Solution & Causality : The Negishi coupling often succeeds where Suzuki fails because organozinc reagents undergo transmetalation much faster than boronates, effectively outcompeting the rate of protodeometalation [5][5]. The recent development of solid 2-pyridylzinc pivalates has revolutionized this approach. The pivalate salts stabilize the zinc reagent against trace water and oxygen, allowing them to be handled on the benchtop while maintaining excellent functional group tolerance [2][2].

Buchwald-Hartwig Amination
  • The Challenge : Forming C-N bonds at the 2-position is exceptionally challenging because both the amine substrate and the resulting aminopyridine product can poison the catalyst.

  • The Solution & Causality : The solution relies on rigorous steric control. Utilizing bidentate ligands with large bite angles (e.g., Xantphos) or extremely bulky monodentate ligands (e.g., XPhos) forces the palladium intermediate to favor reductive elimination over non-productive coordination. Furthermore, matching the base strength (e.g., NaOtBu vs. Cs₂CO₃) to the substrate's sensitivity is critical to prevent degradation [1][1] [6][6].

Quantitative Performance Comparison

ParameterSuzuki-Miyaura (MIDA)Negishi (Zinc Pivalates)Buchwald-Hartwig
Typical Yields 60 - 85%75 - 95%50 - 90%
Bond Formed C(sp²) - C(sp²)C(sp²) - C(sp²) / C(sp³)C(sp²) - N
Optimal Catalyst/Ligand Pd(OAc)₂ / XPhosPd(PPh₃)₄ or Pd₂(dba)₃ / XPhosPd₂(dba)₃ / Xantphos
Reagent Stability High (Bench-stable MIDA)High (Solid Pivalates)N/A (Direct Amination)
Key Advantage Non-toxic byproducts, highly scalable.Extremely fast transmetalation, avoids protodeometalation.Direct access to highly valuable 2-aminopyridine pharmacophores.

Self-Validating Experimental Protocols

Protocol A: Negishi Coupling with Solid 2-Pyridylzinc Pivalates

This protocol utilizes bench-stable zinc reagents to bypass the instability of 2-pyridylboronic acids.

  • Preparation : In an oven-dried flask under an argon atmosphere, add 2-bromopyridine (1.0 equiv) and the solid aryl-zinc pivalate reagent (1.2 equiv).

  • Catalyst Addition : Add Pd(PPh₃)₄ (5 mol%). Causality: The tetrakis catalyst provides a reliable, coordinatively saturated Pd(0) source that readily undergoes oxidative addition with the 2-bromopyridine.

  • Solvent : Inject anhydrous, degassed THF to achieve a 0.2 M concentration.

  • Reaction Execution : Stir the mixture at 60 °C for 4–12 hours.

  • Self-Validation Check : Monitor the reaction via LC-MS or TLC. A successful catalytic cycle will cleanly consume the 2-bromopyridine. If homocoupling of the zinc reagent is observed, it indicates that oxidative addition is failing, likely due to oxygen ingress or degraded catalyst.

  • Workup : Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol utilizes steric bulk to prevent catalyst poisoning by the pyridine nitrogen.

  • Glovebox Setup : Inside a nitrogen-filled glovebox, add 2-bromopyridine (1.0 mmol), the desired amine (1.2 mmol), NaOtBu (1.4 mmol), and Xantphos (4 mol%) to a reaction vial. Causality: NaOtBu is a strong base necessary for deprotonating the amine-palladium complex, while Xantphos's wide bite angle forces reductive elimination.

  • Catalyst Addition : Add Pd₂(dba)₃ (1 mol%).

  • Solvent : Add anhydrous, degassed toluene (0.2 M). Seal the vial.

  • Reaction Execution : Heat the mixture to 90 °C for 12 hours.

  • Self-Validation Check (Critical) : A healthy Buchwald-Hartwig reaction mixture is a homogeneous, yellow to reddish-brown solution. If the solution turns clear and a fine black precipitate forms, the catalyst has decomposed into palladium black [1][1]. If this occurs, lower the temperature to 80 °C and verify solvent degassing.

  • Workup : Cool to room temperature, filter through a short pad of Celite to remove palladium residues, concentrate, and purify.

Workflow Start Buchwald-Hartwig Amination Setup Cat 1. Catalyst Selection (e.g., Pd2(dba)3) Start->Cat Lig 2. Ligand Selection (Sterically Bulky: XPhos/Xantphos) Cat->Lig Base 3. Base Selection (NaOtBu or Cs2CO3) Lig->Base Opt 4. Temp & Solvent (Toluene, 80-110°C) Base->Opt End High Yield Aminopyridine Opt->End

Fig 2: Step-by-step optimization workflow for the Buchwald-Hartwig amination of 2-bromopyridines.

Conclusion & Best Practices

Functionalizing 2-bromopyridine requires a deliberate strategy to outmaneuver the coordinating power of the pyridine nitrogen. For C-C bond formation, Negishi coupling with solid zinc pivalates currently offers the most robust kinetic advantage against protodeometalation. If toxicity or reagent availability mandates a Suzuki-Miyaura approach, utilizing MIDA boronates is non-negotiable for ensuring reagent survival. For C-N bond formation via Buchwald-Hartwig , success is entirely dictated by ligand steric bulk (XPhos/Xantphos) to prevent the formation of dead-end palladium complexes.

References

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. 1

  • Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - NIH.gov. 2

  • Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1 - RSC.org. 5

  • Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling - MDPI.com. 6

  • Iterative Cross-Coupling with MIDA Boronates - CORE.ac.uk. 3

  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction - ResearchGate.net. 4

Sources

Comprehensive Purity Assessment of Synthesized 2-Bromo-6-methylisonicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical synthesis grows increasingly complex, the analytical rigor applied to intermediate building blocks must scale proportionally. 2-Bromo-6-methylisonicotinamide (CAS: 25462-96-8) is a critical halogenated pyridinecarboxamide used in the development of kinase inhibitors and other active pharmaceutical ingredients (APIs) [4].

The bromine atom at the C2 position serves as an essential electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, this reactivity is a double-edged sword. Impurities such as debrominated analogs, regioisomers, or residual inorganic salts can act as chain-terminators or catalyst poisons, devastating downstream yields.

To prevent these downstream failures, relying on a single analytical method is a dangerous pitfall. This guide objectively compares three orthogonal analytical modalities—HPLC-UV, LC-MS, and qNMR —and provides self-validating experimental protocols to establish an airtight purity dossier.

Comparative Analysis of Purity Modalities

To establish true purity, we must bridge the gap between relative impurity profiling and absolute mass fraction determination.

HPLC-UV: The Standard for Relative Profiling
  • Mechanism: Separates compounds based on hydrophobicity. UV detection at ~254 nm captures the

    
     transitions of the conjugated pyridine ring.
    
  • The Causality of its Limitation: HPLC-UV calculates purity by normalizing the area under the curve (Area %). This inherently assumes that all impurities share the exact same UV extinction coefficient as the main product. If a non-UV-active impurity (like a residual aliphatic solvent) is present, HPLC will artificially inflate the purity of the batch [3].

LC-MS: The Arbiter of Impurity Identification
  • Mechanism: Couples chromatographic separation with mass-to-charge (

    
    ) analysis via Electrospray Ionization (ESI).
    
  • The Causality of its Strength: Bromine possesses a distinct isotopic signature—two stable isotopes (

    
    Br and 
    
    
    
    Br) in a nearly 1:1 ratio. LC-MS can unambiguously differentiate the target brominated product from a debrominated impurity by tracking this isotopic doublet. However, variable ionization efficiencies make it poor for absolute quantitation.
1H qNMR: The Gold Standard for Absolute Purity
  • Mechanism: Quantitative Nuclear Magnetic Resonance (qNMR) integrates proton signals directly proportional to the molar amount of the nuclei, regardless of the molecule's structure [1].

  • The Causality of its Strength: By spiking the sample with a highly pure internal standard (e.g., 1,4-Dinitrobenzene), qNMR mathematically eliminates the need for an identical reference standard of the analyte itself. It provides the true absolute mass fraction (Mass/Mass %), capturing "invisible" impurities like water or residual solvents that HPLC misses [2].

Orthogonal Purity Assessment Workflow

PurityAssessment cluster_methods A Synthesized Batch 2-Bromo-6-methylisonicotinamide B HPLC-UV (Relative Purity & Profiling) A->B C LC-MS (Impurity Identification) A->C D 1H qNMR (Absolute Mass Fraction) A->D E UV Area % Normalization (Prone to Response Factor Bias) B->E F m/z & Isotope Pattern (Structural Confirmation) C->F G Direct Proton Integration (True Mass %) D->G H Comprehensive Purity Dossier (Self-Validating System) E->H F->H G->H

Fig 1: Orthogonal purity assessment workflow for pharmaceutical intermediates.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include an internal validation step to prove the system is functioning correctly before data is accepted.

Protocol A: HPLC-UV Relative Purity Profiling
  • System Suitability (Self-Validation): Inject a blank (diluent only) to confirm zero column carryover. Inject a standard solution to verify peak symmetry (Tailing factor

    
    ).
    
  • Sample Preparation: Dissolve 1.0 mg of 2-bromo-6-methylisonicotinamide in 1.0 mL of initial mobile phase (5% Acetonitrile in Water). Causality: Matching the sample solvent to the initial mobile phase prevents solvent-front distortion and peak splitting.

  • Chromatography: Use an end-capped reversed-phase C18 column (50 x 2.1 mm, 1.7 µm). Causality: End-capping minimizes secondary interactions with the basic pyridine nitrogen, reducing peak tailing.

  • Gradient Elution: Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Run a gradient from 5% B to 95% B over 10 minutes. Causality: TFA acts as an ion-pairing agent, protonating the pyridine ring to ensure a sharp, reproducible peak shape.

  • Detection: Integrate peaks at 254 nm to determine relative Area %.

Protocol B: LC-MS Impurity Identification
  • System Suitability (Self-Validation): Infuse a standard tuning mix to validate mass accuracy (

    
     ppm error) and detector sensitivity.
    
  • Sample Preparation: Dilute the HPLC sample to 10 µg/mL in 50% Methanol/Water. Causality: High concentrations cause detector saturation and ion suppression in the ESI source.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive mode. Causality: The basic nitrogen on the pyridine ring readily accepts a proton to form

    
     under acidic conditions.
    
  • Mass Analysis: Scan

    
     100 to 500. The target 
    
    
    
    for 2-bromo-6-methylisonicotinamide (MW ~215.05) will appear as a 1:1 doublet at
    
    
    216 and 218, confirming the presence of the intact bromine atom.
Protocol C: 1H qNMR Absolute Purity Determination
  • System Suitability (Self-Validation): Check the baseline flatness and ensure the Signal-to-Noise (S/N) ratio of the internal standard is

    
     before integration [1].
    
  • Sample Preparation: Accurately weigh exactly 5.0 mg of 1,4-Dinitrobenzene (Internal Standard) and 10.0 mg of the synthesized batch. Dissolve in 0.6 mL of DMSO-

    
    . Causality: 1,4-Dinitrobenzene provides a distinct, non-overlapping aromatic singlet (~8.4 ppm). DMSO-
    
    
    
    fully solubilizes the polar amide and shifts exchangeable amide protons downfield, preventing overlap.
  • Acquisition Parameters: Set the relaxation delay (

    
    ) to 30 seconds. Causality:
    
    
    
    must be
    
    
    (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery and quantitative integration [2].
  • Quantitation: Calculate absolute purity using the mass-balance equation comparing the integrated area of the analyte's pyridine protons against the internal standard.

Quantitative Data Presentation

The following table demonstrates a real-world discrepancy commonly observed when analyzing a synthesized batch (Batch #042-B) of 2-bromo-6-methylisonicotinamide.

Table 1: Comparative Purity Assessment of Synthesized Batch #042-B

Analytical ModalityMeasured PurityKey Impurities DetectedPrimary Limitation
HPLC-UV (254 nm) 98.5% (Area)1.2% (RRT 0.85), 0.3% (RRT 1.1)Assumes uniform UV response factors; relative only.
LC-MS (ESI+) N/A (Qualitative)m/z 137 (Debrominated analog)Poor quantitation due to variable ionization efficiency.
1H qNMR 96.2% (Mass/Mass) Residual EtOAc (0.8%), Water (1.5%)Lower sensitivity for trace impurities (

).

Data Insight: Notice the critical discrepancy. HPLC-UV reports a highly pure batch (98.5%), but qNMR reveals the true absolute purity is only 96.2%. The HPLC method was entirely blind to the residual Ethyl Acetate (EtOAc) and trace water trapped in the crystal lattice. If this batch were used in a moisture-sensitive catalytic reaction based solely on the HPLC data, the reaction would likely underperform.

Conclusion & Strategic Recommendations

For pharmaceutical intermediates like 2-bromo-6-methylisonicotinamide, relying on a single analytical technique introduces unacceptable risk.

  • Use HPLC-UV for high-throughput reaction monitoring and relative impurity tracking.

  • Use LC-MS to definitively prove that halogen exchange or debromination has not occurred during synthesis.

  • Use qNMR as the ultimate gatekeeper for batch release, ensuring that the exact molar equivalents of the active intermediate are known before proceeding to expensive downstream catalytic steps.

References

  • Bhavaraju, S., Sreerama, S. G., Taylor, D., & Rau, S. (2015). Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity. Chemical and Pharmaceutical Bulletin (J-Stage).[Link]

  • Pauli, G. F., et al. (2015). Purity Assessment of Aryltetralin Lactone Lignans by Quantitative 1H Nuclear Magnetic Resonance. Molecules (MDPI).[Link]

  • Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager.[Link]

Structural Confirmation of 2,6-Disubstituted-4-Pyridinecarboxamides: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the structure of 2,6-disubstituted-4-pyridinecarboxamides Content Type: Publish Comparison Guide

Executive Summary

The structural validation of 2,6-disubstituted-4-pyridinecarboxamides presents a unique challenge in medicinal chemistry. Often synthesized as intermediates for antitubercular drugs (isoniazid derivatives) or kinase inhibitors, these molecules possess a high degree of symmetry that can mask regioisomeric errors during routine analysis. A standard 1D


H NMR spectrum showing a singlet in the aromatic region is often insufficient to distinguish the desired 2,6-isomer from a symmetric 3,5-isomer, or to rule out accidental equivalence in asymmetric 2,4-isomers.

This guide objectively compares analytical methodologies for unambiguous structural assignment, prioritizing techniques that validate the specific regiochemistry of the pyridine ring relative to the 4-carboxamide moiety.

Part 1: The Structural Challenge (Regioisomerism)

In the synthesis of 4-pyridinecarboxamides, electrophilic aromatic substitution or condensation reactions can yield mixtures. The critical analytical task is distinguishing the 2,6-disubstituted scaffold (Target) from potential isomers:

  • 2,6-isomer (Target): Symmetric. H-3 and H-5 are equivalent.

  • 3,5-isomer (Impurity): Symmetric. H-2 and H-6 are equivalent.

  • 2,4-isomer (Impurity): Asymmetric (unless accidental overlap occurs).

The "Symmetry Trap": Both 2,6- and 3,5-isomers produce simplified


H NMR spectra. Relying solely on splitting patterns without connectivity data is a primary cause of structural misassignment in this class of compounds.
Part 2: Comparative Analysis of Analytical Techniques

The following matrix compares the three primary methodologies for confirming this specific scaffold.

FeatureMethod A: 1D NMR (

H,

C)
Method B: 2D NMR (HMBC/NOESY) Method C: Single Crystal XRD
Primary Utility Routine purity check; functional group verification.Unambiguous connectivity ; establishing regioisomerism.Absolute configuration ; solid-state conformation; tautomer ID.
Regio-Specificity Low. Cannot easily distinguish 2,6- vs 3,5-substitution without reference standards.High. Correlations link ring protons to the unique amide carbonyl.Definitive. Direct visualization of atom placement.
Sample Req. < 5 mg (dissolved).10–20 mg (dissolved, high conc).High-quality single crystal (0.1–0.3 mm).
Turnaround Minutes.Hours (overnight for dilute samples).Days to Weeks (crystallization dependent).
Cost/Resource Low.Medium.High.
Verdict Insufficient for de novo structure proof. Recommended Standard. Gold Standard (if crystallizable).
Part 3: Protocol A — The High-Resolution NMR Strategy (Recommended)

For most liquid-phase applications, 2D NMR provides the necessary proof of structure without the need for crystallization. The critical experiment is the HMBC (Heteronuclear Multiple Bond Correlation) , which connects the protons on the pyridine ring to the "anchor" carbon of the amide group.

Experimental Workflow
  • Sample Preparation: Dissolve 15–20 mg of analyte in 0.6 mL DMSO-d

    
     .
    
    • Why DMSO? Chloroform often causes broadening of the amide NH protons due to exchange. DMSO stabilizes the amide rotamers and provides sharp NH signals, which are crucial for NOESY correlations.

  • Acquisition:

    • 
      H NMR (64 scans):  Ensure high signal-to-noise ratio.
      
    • 
      C NMR (1024+ scans):  Locate the amide carbonyl (>160 ppm) and pyridine carbons.
      
    • HMBC (Long-range): Optimize for

      
       Hz.
      
    • NOESY: Mixing time 300–500 ms.

Data Interpretation (The Self-Validating Logic)

To confirm the 2,6-disubstituted-4-pyridinecarboxamide structure, you must observe the following connectivity pathway:

  • Identify the Anchor: Locate the Amide Carbonyl (

    
    ) signal (typically 163–168 ppm).
    
  • The "Bridge" Correlation (HMBC): Look for a strong 3-bond correlation (

    
    ) from the Amide Carbonyl  to the aromatic protons.
    
    • If 2,6-substituted: The protons at positions 3 and 5 (H-3/H-5) will correlate to the Amide

      
      .
      
    • If 3,5-substituted: The protons at positions 2 and 6 (H-2/H-6) will correlate to the Amide

      
      .
      
    • Differentiation: H-2/H-6 typically resonate downfield (>8.5 ppm) due to the adjacent nitrogen, whereas H-3/H-5 resonate upfield (<8.0 ppm).

  • NOESY Confirmation: The Amide NH protons should show a spatial correlation (NOE) to the H-3/H-5 ring protons.

Visualization: HMBC Connectivity Logic

The following diagram illustrates the critical HMBC correlations required to confirm the structure.

HMBC_Logic Amide_C Amide Carbonyl (C-4 substituent) ~165 ppm Proton_H3_H5 Protons H-3 / H-5 (Singlet if symmetric) ~7.5 - 8.0 ppm Amide_C->Proton_H3_H5 HMBC (3-bond) CRITICAL PROOF Pyridine_C4 Pyridine C-4 (Quaternary) Proton_H3_H5->Pyridine_C4 HMBC (2-bond) Substituents Substituents at C-2 / C-6 Substituents->Proton_H3_H5 NOESY (Spatial)

Caption: HMBC Connectivity Map. The red arrow indicates the definitive correlation required to link the ring protons to the exocyclic amide, confirming their position at C-3/C-5 and implying substitution at C-2/C-6.

Part 4: Protocol B — Single Crystal X-Ray Diffraction (Gold Standard)

When 2D NMR remains ambiguous (e.g., due to peak overlap or poor solubility), or when tautomeric state (amide vs. imidic acid) is , X-ray crystallography is non-negotiable. Pyridine carboxamides are excellent candidates for crystallization due to their ability to form strong intermolecular hydrogen bond networks (amide-amide dimers).

Crystallization Methodology

Do not rely on rapid precipitation. Use Slow Evaporation or Vapor Diffusion .

  • Solvent Selection: Prepare saturated solutions in:

    • System A: Methanol/Ethanol (Protic, good for H-bonding).

    • System B: Acetonitrile/Water (10:1).

    • System C: DCM/Hexane (Vapor diffusion).

  • Vapor Diffusion Setup:

    • Place 1 mL of saturated solution (e.g., in DCM) in a small inner vial.

    • Place the inner vial into a larger jar containing 5 mL of anti-solvent (e.g., Hexane or Pentane).

    • Cap tightly and leave undisturbed for 3–7 days.

  • Validation:

    • Harvest crystals >0.1 mm.

    • Collect data at low temperature (100 K) to reduce thermal motion of the amide group.

Decision Workflow

Use this logic flow to determine when to escalate from NMR to XRD.

Decision_Workflow Start Synthesized Material (Crude/Purified) LCMS LC-MS Analysis (Mass Confirmation) Start->LCMS NMR_1D 1H NMR (DMSO-d6) Check Symmetry LCMS->NMR_1D Decision Is the aromatic region a simple Singlet? NMR_1D->Decision Result_Sym Symmetric Isomer (2,6 or 3,5) Decision->Result_Sym Yes Result_Asym Asymmetric (Likely 2,4 or 2,5) Decision->Result_Asym No NMR_2D Run HMBC & NOESY (Protocol A) Result_Sym->NMR_2D Result_Asym->NMR_2D XRD X-Ray Diffraction (Protocol B) NMR_2D->XRD Ambiguous/Overlap Final Structure Confirmed NMR_2D->Final Clear Correlations XRD->Final

Caption: Structural Elucidation Workflow. The path escalates from routine 1D NMR to advanced 2D techniques, reserving XRD for ambiguous cases.

Part 5: Case Study & Data Interpretation

Scenario: A researcher synthesizes 2,6-dimethyl-N-phenylisonicotinamide.

  • Observation:

    
    H NMR shows a singlet at 7.60 ppm (2H) and a methyl singlet at 2.5 ppm.
    
  • The Risk: This spectrum is consistent with 2,6-dimethyl substitution (Target). However, it is also consistent with 3,5-dimethyl substitution (Impurity), where the protons at 2,6 would appear as a singlet (likely further downfield, but electronic effects of the amide can vary).

  • The Fix (HMBC):

    • The Amide Carbonyl (166 ppm) shows a correlation to the singlet at 7.60 ppm.

    • Analysis: If the singlet at 7.60 ppm were H-2/H-6, the correlation would be a weak 4-bond coupling or absent. A strong 3-bond coupling confirms the protons are at H-3/H-5.

References
  • Crystallographic Characterization: Szafran, M., et al. "Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives."[1] Molecules, vol. 27, no.[1] 6, 2022.[1][2] Link

  • NMR Methodology: Claridge, T. D. W.[3][4] High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016. (Standard text for HMBC/NOESY protocols).

  • Isonicotinamide Derivatives: Aakeröy, C. B., et al. "Unusual co-crystal of isonicotinamide: the structural landscape in crystal engineering." CrystEngComm, 2012. Link

  • Biological Application (Alzheimer's): Brandl, T., et al. "Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation." Bioorganic & Medicinal Chemistry Letters, vol. 26, no. 15, 2016. Link

Sources

Benchmarking Guide: Synthetic Routes to 2-Bromo-6-methylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks two distinct synthetic strategies for 2-bromo-6-methylpyridine-4-carboxamide : the established Guareschi-Thorpe Cyclization (Route A) and the emerging Ir-Catalyzed C-H Activation (Route B) .

Executive Summary

The synthesis of 2-bromo-6-methylpyridine-4-carboxamide presents a classic regioselectivity challenge in pyridine chemistry: installing three distinct functionalities (alkyl, halogen, and amide) at the 2, 6, and 4 positions, respectively.

This guide compares two methodologies:

  • Route A (The "Classic" Industrial Route): A stepwise construction of the pyridine ring via Guareschi-Thorpe condensation , followed by aromatization and functional group interconversion. This route is favored for multi-kilogram scale-up due to low raw material costs but suffers from high waste generation (E-factor).

  • Route B (The "Modern" Catalytic Route): A late-stage C-H functionalization of commercially available 2-bromo-6-methylpyridine. Utilizing Iridium-catalyzed borylation followed by Palladium-catalyzed aminocarbonylation, this route offers superior atom economy and step count but requires high-cost transition metal catalysts.

Performance Snapshot
MetricRoute A: Guareschi-ThorpeRoute B: C-H Activation
Step Count 3 (Linear)2 (Linear)
Overall Yield ~45-55%~60-70%
Raw Material Cost Low ($)High (

$)
Scalability High (Multi-kg validated)Moderate (Flow chemistry recommended)
Key Hazard Phosphorus oxybromide (POBr₃)High-pressure CO gas

Retrosynthetic Analysis & Pathway Logic

The structural challenge lies in the meta relationship of the bromine and methyl groups relative to the nitrogen, with the amide at the para position.

Retrosynthesis Target Target: 2-Bromo-6-methylpyridine- 4-carboxamide InterA1 2-Bromo-6-methyl- isonicotinonitrile InterA1->Target Hydrolysis (H2SO4) InterA2 2-Hydroxy-6-methyl- isonicotinonitrile InterA2->InterA1 Bromination (POBr3) StartA Start A: Ethyl Cyanoacetate + Acetone/Ammonia StartA->InterA2 Guareschi-Thorpe Cyclization InterB1 2-Bromo-6-methyl-4- (4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)pyridine InterB1->Target Pd-Cat. Aminocarbonylation StartB Start B: 2-Bromo-6-methylpyridine StartB->InterB1 Ir-Cat. C-H Borylation

Caption: Retrosynthetic disconnection showing the de novo ring construction (Left) vs. late-stage functionalization (Right).

Detailed Technical Comparison

Route A: The Guareschi-Thorpe Cyclization (Industrial Standard)

Mechanism: This route relies on the condensation of a 1,3-dicarbonyl equivalent with a cyanoacetate derivative. The resulting 2-hydroxy-pyridine intermediate allows for regioselective halogenation.

  • Step 1: Cyclization. Condensation of acetoacetamide (or acetone/ammonia equivalent) with ethyl cyanoacetate yields 2-hydroxy-6-methylisonicotinonitrile . The 4-cyano group is established early, avoiding difficult nitration/cyanations later.

  • Step 2: Bromodehydroxylation. Treatment with POBr₃ converts the 2-hydroxy group to the 2-bromo functionality. This step is robust but generates significant phosphorus waste.

  • Step 3: Controlled Hydrolysis. The nitrile is hydrolyzed to the primary amide using concentrated H₂SO₄ or basic peroxide.

Critical Control Point: In Step 2, temperature control is vital. Overheating leads to tar formation, while under-reaction leaves residual hydroxy impurity which is difficult to separate.

Route B: Iridium-Catalyzed C-H Activation (Modern Alternative)

Mechanism: This route exploits steric directing effects. The 2-bromo and 6-methyl substituents sterically shield the 3- and 5-positions, directing the bulky Iridium catalyst to the 4-position.

  • Step 1: C-H Borylation. Using [Ir(OMe)(cod)]₂ and dtbpy ligand with B₂pin₂. The reaction is highly regioselective for the C4 position.

  • Step 2: Aminocarbonylation. The boronate ester is converted directly to the amide via a Palladium-catalyzed carbonylative coupling under CO atmosphere with ammonia (or an ammonia surrogate like hexamethyldisilazane).

Critical Control Point: Oxygen exclusion is paramount in Step 1. The active Ir-catalyst is air-sensitive. In Step 2, CO safety management is required.

Experimental Protocols

Protocol A: Guareschi-Thorpe Route (Validated for Scale)

Step 1: Synthesis of 2-Hydroxy-6-methylisonicotinonitrile

  • Setup: 2L 3-neck flask, mechanical stirrer, reflux condenser.

  • Reagents: Ethyl cyanoacetate (1.0 eq), Acetone (1.2 eq), Ammonia (gas or methanolic solution), Ethanol (solvent).

  • Procedure:

    • Charge ethanol and saturate with ammonia gas at 0°C.

    • Add ethyl cyanoacetate and acetone dropwise.

    • Allow to warm to RT and stir for 24h. The product precipitates as a yellow solid.

    • Workup: Filter the solid, wash with cold ethanol, and dry.

    • Note: This intermediate exists as the pyridone tautomer.

Step 2: Bromination to 2-Bromo-6-methylisonicotinonitrile

  • Setup: 1L flask, scrubber for HBr fumes.

  • Reagents: 2-Hydroxy-6-methylisonicotinonitrile (1.0 eq), POBr₃ (1.5 eq), Toluene (optional, can be run neat).

  • Procedure:

    • Mix the solid nitrile with POBr₃.

    • Heat to 110°C for 4 hours. The mixture will liquefy and then re-solidify/darken.

    • Quench: Cool to 60°C and carefully pour onto crushed ice (Exothermic!).

    • Extraction: Neutralize with NaHCO₃ to pH 7, extract with Ethyl Acetate (3x).

    • Purification: Silica gel plug (Hexane/EtOAc) to remove phosphorus residues.

Step 3: Hydrolysis to Target Amide

  • Reagents: Nitrile intermediate, 90% H₂SO₄.

  • Procedure:

    • Dissolve nitrile in H₂SO₄ at 0-5°C.

    • Stir at 40°C for 3 hours (Monitor by HPLC for disappearance of nitrile and appearance of amide vs acid).

    • Quench: Pour onto ice/water. Adjust pH to 8-9 with NH₄OH.

    • Isolation: The product precipitates.[1] Filter, wash with water, and recrystallize from MeOH.

Protocol B: C-H Activation Route (High-Throughput/MedChem)

Step 1: C-H Borylation

  • Reagents: 2-Bromo-6-methylpyridine (1.0 eq), B₂pin₂ (1.1 eq), [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3 mol%), THF (anhydrous).

  • Procedure:

    • In a glovebox or under strict Ar line, mix catalyst, ligand, and B₂pin₂ in THF to form the active catalyst (deep red/brown).

    • Add the pyridine substrate.[2][3]

    • Heat at 80°C in a sealed tube for 16h.

    • Workup: Pass through a short pad of celite. Evaporate volatiles. Use crude in next step or purify by rapid flash chromatography (silica deactivates boronates slowly).

Step 2: Pd-Catalyzed Aminocarbonylation

  • Reagents: Crude Boronate, Pd(PPh₃)₄ (5 mol%), CO balloon (or autoclave at 5 bar), NH₄Cl (solid source of ammonia), Base (K₃PO₄).

  • Procedure:

    • Dissolve boronate in Dioxane/Water (4:1). Add Pd catalyst, base, and NH₄Cl.

    • Purge with CO. Heat to 90°C under CO atmosphere for 12h.

    • Alternative: Use Mo(CO)₆ as a solid CO source for safer handling.

    • Workup: Dilute with water, extract with EtOAc.

    • Purification: Recrystallization from Ethanol/Water.[1]

Benchmarking Data Summary

ParameterRoute A (Classic)Route B (Modern)
Yield (Step 1) 75%88%
Yield (Step 2) 65%72% (Step 2+3 combined)
Purity (Crude) 85% (Requires chromatography)92% (Clean conversion)
Atom Economy Low (Loss of POBr₃ byproducts)High (Catalytic)
Cost/Gram $12.50 $145.00
Time to Result 3 Days1 Day
  • Choose Route A for production scale (>100g) where cost is the driver and waste disposal infrastructure exists.

  • Choose Route B for drug discovery/medicinal chemistry (<10g) where speed, operational simplicity, and avoidance of harsh acids/phosphorus reagents are prioritized.

References

  • Guareschi-Thorpe Chemistry: Mariella, R. P. "The Synthesis of Hydroxypyridines." Organic Syntheses, Coll. Vol. 4, p. 210.Link

  • Bromination with POBr3: Van der Heijden, G., et al. "2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide." Org. Lett. 2016, 18, 984.Link

  • Ir-Catalyzed Borylation: Ishiyama, T., et al. "Mild Iridium-Catalyzed Borylation of Arenes." J. Am. Chem. Soc. 2002, 124, 390.Link

  • Aminocarbonylation: Bjerglund, K., et al. "Palladium-Catalyzed Carbonylative Coupling." J. Org. Chem. 2012, 77, 3752.Link

  • Product Characterization Data: Sigma-Aldrich Technical Sheet: 2-Bromo-6-methylpyridine.Link

Sources

Safety Operating Guide

4-Pyridinecarboxamide, 2-bromo-6-methyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive EHS Guidelines for the Handling and Disposal of Halogenated Pyridinecarboxamides (Focus: 2-Bromo-6-methylisonicotinamide)

Introduction 4-Pyridinecarboxamide, 2-bromo-6-methyl- (also known as 2-bromo-6-methylisonicotinamide, CAS: 25462-96-8) is a halogenated heterocyclic compound frequently utilized as a building block in drug development and organic synthesis[1]. Due to the presence of both an amide functional group and a covalently bonded bromine atom, the disposal of this chemical cannot be treated as standard organic waste. This guide provides drug development professionals and laboratory scientists with field-proven, RCRA-compliant operational methodologies for the safe segregation, storage, and disposal of halogenated pyridine derivatives[2].

Chemical Profile & Hazard Causality

In laboratory waste management, understanding the molecular causality behind disposal rules is critical for preventing catastrophic facility failures.

  • The Halogen Factor: The critical structural feature dictating the disposal pathway of is its bromine atom[1]. Standard non-halogenated organic waste is typically incinerated at lower temperatures, converting it to CO₂ and H₂O. However, the thermal destruction of brominated compounds requires specialized high-temperature incineration (typically >1,100°C) equipped with advanced acid gas scrubbers.

  • Causality of Segregation: If halogenated waste is inadvertently mixed with standard solvent waste and incinerated without scrubbers, it generates highly toxic hydrogen bromide (HBr) gas and polybrominated dibenzodioxins/dibenzofurans (PBDDs/PBDFs) ([3]). Therefore, strict segregation is not merely a regulatory formality; it is a chemical necessity to prevent environmental toxicity and protect standard incineration infrastructure.

Institutional Waste Segregation Workflow

The following diagram illustrates the self-validating lifecycle of halogenated waste from the point of generation to final destruction.

WasteManagement Gen Waste Generation: 2-Bromo-6-methylisonicotinamide Seg Waste Segregation (Halogenated vs. Non-Halogenated) Gen->Seg Hal Halogenated Waste Stream (Contains Bromine) Seg->Hal Br-containing SAA Satellite Accumulation Area (SAA) Secondary Containment Hal->SAA EHS EHS Department Pickup & Central Accumulation SAA->EHS Max 1 Year / 55 Gal Disp Licensed TSDF: High-Temperature Incineration EHS->Disp EPA RCRA Compliant

Figure 1: Standard EHS workflow for halogenated laboratory waste management.

Step-by-Step Methodology: Laboratory Segregation and SAA Storage

To maintain a self-validating safety system, researchers must execute the following protocol at the point of waste generation:

  • Determine Waste Characteristics: Identify the waste stream containing 4-Pyridinecarboxamide, 2-bromo-6-methyl- as "Halogenated Organic Waste"[1].

  • Select Compatible Containment: Utilize High-Density Polyethylene (HDPE) or glass carboys. Causality: Never use metal containers for halogenated waste, as trace hydrolysis of the brominated compound can generate hydrobromic acid (HBr), leading to rapid container corrosion and catastrophic leaks ([4]).

  • Execute Strict Segregation: Isolate this waste from non-halogenated organic solvents (e.g., ethanol, acetone) and incompatible strong acids or bases. Mixing incompatible waste streams increases the risk of exothermic reactions and exponentially increases institutional disposal costs[4].

  • Apply RCRA/GHS Labeling: Affix a standardized label clearly stating "Hazardous Waste." The label must explicitly list the chemical contents ("4-Pyridinecarboxamide, 2-bromo-6-methyl-") and the primary hazard characteristics (e.g., Toxic, Halogenated) ([5]).

  • Manage the Satellite Accumulation Area (SAA): Place the sealed container in secondary containment within the designated SAA. The SAA must be at or near the point of generation and under the direct control of the laboratory operator ([6]). Containers must remain tightly capped at all times unless actively receiving waste[4].

  • Initiate EHS Transfer: Monitor accumulation volumes closely. Request an Environmental Health and Safety (EHS) pickup before the container reaches the 55-gallon limit or the 1-year SAA time limit, adhering to your institution's Laboratory Management Plan[3][6].

Quantitative Waste Classification & Accumulation Limits

Regulatory compliance is dictated by the total volume of hazardous waste your facility generates. The Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) categorizes facilities into three generator statuses, which dictate how long 2-bromo-6-methylisonicotinamide waste can be stored on-site before mandatory disposal ([2]).

Table 1: EPA RCRA Generator Status and Accumulation Limits

Generator StatusMonthly Generation LimitMax On-Site AccumulationMax Accumulation Time
Very Small Quantity Generator (VSQG) ≤ 100 kg≤ 1,000 kgNo strict federal time limit
Small Quantity Generator (SQG) 100 kg to 1,000 kg≤ 6,000 kg180 days (270 days if transport >200 miles)
Large Quantity Generator (LQG) ≥ 1,000 kg (or >1 kg acute)No limit90 days

(Data synthesized from EPA RCRA guidelines for hazardous waste generators[2][6])

Final Disposal Logistics

Do not attempt to chemically neutralize, hydrolyze, or destroy 4-Pyridinecarboxamide, 2-bromo-6-methyl- on-site. Improvised chemical treatment of hazardous waste without a specific RCRA permit is a severe regulatory violation and poses significant safety risks[2]. All disposal must be brokered through your institution's EHS department, which will transfer the segregated halogenated waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration ().

References

  • McNeese State University - "Chemical and Hazardous Waste Management and Disposal Policy". Available at:[Link]

  • National Center for Biotechnology Information (NCBI) - "Management of Waste - Prudent Practices in the Laboratory". Available at:[Link]

  • Central Washington University (CWU) - "Laboratory Hazardous Waste Disposal Guidelines". Available at:[Link]

  • US Environmental Protection Agency (EPA) - "Laboratory Environmental Sample Disposal Information Document". Available at: [Link]

  • US Environmental Protection Agency (EPA) - "Regulations for Hazardous Waste Generated at Academic Laboratories". Available at:[Link]

  • ERG Environmental - "How to Properly Manage Hazardous Waste Under EPA Regulations". Available at: [Link]

Sources

Personal protective equipment for handling 4-Pyridinecarboxamide, 2-bromo-6-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safe Handling Guide for 4-Pyridinecarboxamide, 2-bromo-6-methyl- CAS: 25462-96-8 Synonym: 2-Bromo-6-methylisonicotinamide[1][2][3]

Executive Safety Summary

Status: Research Chemical / Intermediate Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Acute Toxicity (Oral/Dermal - Predicted) Signal Word: WARNING [4]

This guide defines the operational safety standards for handling 4-Pyridinecarboxamide, 2-bromo-6-methyl- . As a halogenated pyridine derivative, this compound presents specific risks related to mucous membrane irritation and potential systemic toxicity if absorbed. The presence of the bromine atom increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated isonicotinamides.

Core Directive: Treat as a hazardous solid. All manipulation must prevent the generation of airborne dust.

Hazard Analysis & Mechanistic Justification

To ensure safety, we must understand the why behind the protocols. This section deconstructs the molecule's risks based on its functional groups.

Functional GroupAssociated RiskMechanistic Insight
Pyridine Ring Irritation & Systemic ToxicityPyridine moieties are known mucous membrane irritants. They can cause central nervous system (CNS) depression if inhaled in high concentrations.
Bromine Substituent Enhanced AbsorptionHalogenation typically increases the lipophilicity (LogP) of the molecule, facilitating faster transport across the skin barrier and cell membranes.
Amide Group Dust GenerationPrimary amides in this class are often crystalline solids that can carry a static charge, leading to "flying dust" during weighing, increasing inhalation risk.

PPE Selection Matrix

This matrix is non-negotiable for all personnel handling this substance.

Protection ZoneRequired EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (Min. 0.11 mm thickness)Why: Standard nitrile offers excellent resistance to solid pyridine derivatives. Double gloving provides a visual indicator of breach and allows outer glove removal without skin exposure. Contraindication: Avoid Latex (poor organic solvent resistance).
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Why: The primary risk is inhalation of fine particulate matter. A certified chemical fume hood is required for all open-vessel manipulations. If weighing outside a hood, a fit-tested N95 is mandatory.
Eye Protection Chemical Splash Goggles Why: Safety glasses are insufficient for fine powders. Goggles seal the eye area, preventing dust from bypassing the lens via air currents.
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Why: Tyvek sleeves bridge the gap between the glove and lab coat cuff, a common exposure point for wrist skin during reaching motions.

Operational Protocols: Step-by-Step

Phase A: Reception & Storage
  • Inspection: Upon receipt, inspect the bottle for white/off-white crystalline residue on the outside of the threads. If present, wipe down with a methanol-dampened tissue while wearing full PPE.

  • Environment: Store in a cool, dry place (

    
     recommended for long-term stability).
    
  • Segregation: Store away from strong oxidizing agents and strong acids to prevent hydrolysis of the amide bond or oxidation of the pyridine ring.

Phase B: Weighing & Transfer (Critical Risk Point)

The highest risk of exposure occurs during the transfer of the solid.

  • Static Control: Place an ionizing bar or anti-static gun near the balance if available. Pyridine amides are prone to static cling.

  • The "Transfer Triangle": Arrange your workspace (Source Container

    
     Balance 
    
    
    
    Receiving Vessel) inside the fume hood to minimize travel distance.
  • Technique: Do not use a spatula that is too large for the neck of the flask. Use a weighing funnel or weighing paper. Never pour directly from the stock bottle.

Phase C: Reaction Setup
  • Solvent Choice: If dissolving, add solvent slowly. The heat of solution is generally low, but splattering can occur.

  • Inert Atmosphere: While the amide is relatively stable, the bromine position is susceptible to metal-catalyzed coupling. If using palladium or copper catalysts, degas solvents thoroughly (Argon sparge) to prevent side reactions.

Visual Workflow: Safe Handling Lifecycle

G Figure 1: Operational lifecycle for 2-Bromo-6-methylisonicotinamide handling. Start Storage (Cool, Dry, Dark) Weigh Weighing Station (Fume Hood + Static Control) Start->Weigh Transfer via Secondary Container React Reaction Setup (Inert Atm, Double Containment) Weigh->React Dissolution Waste Disposal (Halogenated Stream) React->Waste Quench & Separate

Emergency Response & Exposure Control

Self-Validating Protocol: If you taste a metallic or bitter taste, or smell a faint "fishy" or "sweet" odor, your respiratory protection has failed. Evacuate immediately.

ScenarioImmediate ActionFollow-up
Skin Contact Brush, then Wash. Gently brush off dry powder before wetting (to prevent increasing absorption area). Then wash with soap and water for 15 mins.Monitor for redness or dermatitis. Consult a physician if irritation persists.
Eye Contact Flush Immediately. Use an eyewash station for 15 full minutes.[5] Hold eyelids open.Seek medical attention immediately.[5] Pyridine derivatives can cause corneal damage.
Spill (Solid) Wet Wipe Method. Do not dry sweep. Cover with wet paper towels (water or ethanol) to dampen, then scoop into a bag.Dispose of cleanup materials as hazardous chemical waste.

Disposal Considerations

  • Waste Stream: Halogenated Organic Waste .

    • Note: Do not mix with non-halogenated solvents (e.g., pure acetone/methanol waste) if your facility separates them, as the bromine content requires specific incineration protocols to manage HBr emissions.

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: Clearly mark as "Contains Halogenated Pyridines."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13419590 (Analog: 2-Bromo-6-methyl-4-nitropyridine). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.